4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Description
Properties
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTMJZFSKHVEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639896 | |
| Record name | 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769132-76-5 | |
| Record name | 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769132-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, detailed synthetic methodologies, and established analytical protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the compound's context within the broader class of 1,2,4-oxadiazoles and its potential therapeutic applications. The guide emphasizes the rationale behind experimental procedures and provides validated, step-by-step protocols to ensure reproducibility and scientific integrity.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a prominent feature in modern medicinal chemistry due to its remarkable versatility and stability.[1] It is often employed as a bioisostere for amide and ester functionalities, a strategy used to enhance key drug-like properties such as metabolic stability, oral bioavailability, and target selectivity.[2][3] The 1,2,4-oxadiazole nucleus is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3]
Within this important class of compounds, this compound represents a specific derivative with a benzoic acid moiety. This carboxylic acid group provides a critical handle for modulating solubility, forming salts, and establishing key interactions with biological targets. This guide will delve into the specific properties and methodologies related to this promising molecule.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | Calculated |
| Molecular Weight | 218.21 g/mol | Calculated |
| IUPAC Name | This compound | - |
| CAS Number | Not explicitly available in searches | - |
| Topological Polar Surface Area | 68.1 Ų | Computed (Similar Structures) |
| Hydrogen Bond Donors | 1 | Computed (Similar Structures) |
| Hydrogen Bond Acceptors | 4 | Computed (Similar Structures) |
| Rotatable Bonds | 3 | Computed (Similar Structures) |
Note: Some properties are computed based on the structure and data for analogous compounds due to the limited availability of experimentally determined values in the searched literature.
Synthesis and Characterization
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry. A common and effective strategy involves the cyclocondensation of an amidoxime with a carboxylic acid derivative.[4] However, an alternative and efficient approach for synthesizing benzoic acids containing a 1,2,4-oxadiazole ring involves the selective oxidation of a tolyl precursor.[5] This method can offer higher yields and a more streamlined process.[5]
Synthetic Pathway: Catalytic Oxidation
A robust method for preparing this compound is the catalytic oxidation of its methylarene precursor, 3-(4-methylphenyl)-5-ethyl-1,2,4-oxadiazole. This "green chemistry" approach utilizes air as the oxidant in the presence of a cobalt acetate and sodium bromide catalyst system.[5][6]
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A Comprehensive Technical Guide to the Synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Abstract
This technical guide provides a detailed examination of a robust and efficient synthetic pathway for obtaining 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid. This compound is a valuable building block in medicinal chemistry, incorporating the 1,2,4-oxadiazole heterocycle, a well-regarded bioisostere for ester and amide functionalities. The primary synthesis detailed herein proceeds via a two-step sequence commencing with the widely available starting material, 4-cyanobenzoic acid. The methodology involves the formation of a key amidoxime intermediate followed by a coupling and cyclodehydration reaction. This guide offers field-proven insights into experimental choices, detailed step-by-step protocols, mechanistic elucidation, and a discussion of alternative synthetic strategies, designed for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery programs. Its unique electronic properties and structural rigidity make it an excellent bioisosteric replacement for amide and ester groups, often leading to improved metabolic stability, pharmacokinetic profiles, and receptor binding affinity. The synthesis of specifically substituted oxadiazoles, such as the title compound, is therefore of critical importance for generating novel molecular entities. The most prevalent and reliable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by a cyclodehydration step.[1][2][3] This guide will focus on this classical yet highly effective approach.
Primary Synthetic Strategy: An Overview
The selected pathway for the synthesis of this compound begins with 4-cyanobenzoic acid. The strategy is bifurcated into two primary stages:
-
Amidoxime Formation: Conversion of the nitrile functionality of 4-cyanobenzoic acid into an N'-hydroxy-4-carboxybenzimidamide intermediate.
-
Acylation and Cyclodehydration: Reaction of the amidoxime with an activated form of propanoic acid, leading to an O-acyl amidoxime which undergoes subsequent intramolecular cyclization to yield the final 1,2,4-oxadiazole product.
This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achieved in each step.[1][4]
Caption: High-level overview of the two-stage synthesis pathway.
Part 1: Synthesis of Key Intermediate: N'-Hydroxy-4-carboxybenzimidamide
The foundational step of this synthesis is the conversion of an aryl nitrile to its corresponding amidoxime. This transformation is a nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile.
Causality of Experimental Design: Hydroxylamine is typically supplied as a hydrochloride salt for stability. Therefore, a base such as sodium carbonate or triethylamine is required to generate the free hydroxylamine in situ, which acts as the active nucleophile.[5] The reaction is commonly performed in a protic solvent like ethanol or methanol, which facilitates the proton transfers involved in the mechanism and helps to solubilize the reagents. Heating is employed to increase the reaction rate.[5]
Caption: Experimental workflow for the synthesis of the amidoxime intermediate.
Experimental Protocol: Amidoxime Synthesis
-
Reagent Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-cyanobenzoic acid (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (1.5 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water. The typical solvent volume is 10-20 mL per gram of starting nitrile.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with 2M hydrochloric acid (HCl) until the pH is approximately 5-6. The product will precipitate as a white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol. Dry the solid under vacuum to afford N'-hydroxy-4-carboxybenzimidamide. The product is often of sufficient purity for the next step without further purification.
Part 2: Acylation and Cyclodehydration to Yield the Final Product
This final stage involves two sequential chemical events: the acylation of the amidoxime hydroxyl group followed by an intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring.
Mechanistic Insights: The amidoxime intermediate is first treated with an acylating agent, such as propanoyl chloride or propanoic anhydride. Propanoyl chloride is highly reactive and facilitates the formation of the O-acyl amidoxime ester. This intermediate is often not isolated. Subsequent heating, typically in a high-boiling aprotic solvent like pyridine or N,N-dimethylformamide (DMF), promotes the cyclization reaction, which proceeds via the elimination of a water molecule to furnish the aromatic oxadiazole ring.[1][4]
Caption: Simplified mechanism for the final cyclodehydration step.
Experimental Protocol: Oxadiazole Formation
-
Reagent Charging: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the N'-hydroxy-4-carboxybenzimidamide intermediate (1.0 eq).
-
Solvent Addition: Add a dry, high-boiling solvent such as pyridine or DMF (10-15 mL per gram of amidoxime). Cool the mixture in an ice bath (0°C).
-
Acylation: Add propanoyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cyclodehydration: Heat the reaction mixture to 100-120°C. Monitor the formation of the product by TLC (typically 6-12 hours).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. If the product precipitates, it can be collected by filtration. Often, the product will require extraction. Acidify the aqueous mixture with 2M HCl to protonate the carboxylic acid, then extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.
Data Summary
The following table summarizes typical data for the synthesis. Actual results may vary based on reaction scale and specific conditions.
| Compound | Starting Material(s) | Typical Yield (%) | Melting Point (°C) |
| N'-Hydroxy-4-carboxybenzimidamide | 4-Cyanobenzoic Acid, Hydroxylamine HCl | 75-90 | >200 (decomposes) |
| This compound | N'-Hydroxy-4-carboxybenzimidamide, Propanoyl Chloride | 60-85 | 230-235 |
Alternative Synthetic Pathway: Oxidation of a Tolyl Precursor
An alternative, albeit less direct, route to the target compound involves the late-stage oxidation of a methyl group. This pathway would first construct the 5-ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole core from 4-methylbenzonitrile and propanoic acid. The final step is a selective oxidation of the tolyl methyl group to a carboxylic acid.[6]
Catalytic systems, such as cobalt(II) acetate and sodium bromide in acetic acid with air as the oxidant, have been shown to be effective for this type of transformation.[6][7] While this method avoids handling the dunctionalized amidoxime, it requires an additional oxidation step and may present challenges in achieving perfect selectivity and yield.
Conclusion
The synthesis of this compound is reliably achieved through a two-step process starting from 4-cyanobenzoic acid. The formation of the N'-hydroxy-4-carboxybenzimidamide intermediate, followed by acylation and thermal cyclodehydration, represents an efficient, scalable, and high-yielding pathway. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to successfully synthesize this valuable heterocyclic building block for applications in pharmaceutical and materials science.
References
- B. A. D'Sa, et al. (2017). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
- Y. Wang, et al. (2014). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. [Link]
- A. K. Verma, et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences. [Link]
- M. A. Pasha, et al. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Taylor & Francis Online. [Link]
- ResearchGate. (n.d.). Base-Mediated One-Pot Synthesis of 1,2,4-Oxadiazoles from Nitriles, Aldehydes and Hydroxylamine Hydrochloride without Addition of Extra Oxidant.
- ResearchGate. (n.d.). Previously known reactions of amidoximes with carboxylic acid derivatives.
- ResearchGate. (n.d.). The reaction of amidoximes with carboxylic acids or their esters under high-pressure conditions.
- P. T. T. Nguyen, et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. [Link]
- Krasouskaya, N. P., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.
- ResearchGate. (n.d.). (A) Cyclization mechanism of amidoxime and ester.
- National Center for Biotechnology Information. (n.d.). 4-Cyanobenzoic acid. PubChem. [Link]
- C. G. Clément, et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
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"4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid" molecular weight
An In-depth Technical Guide to 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The 1,2,4-oxadiazole moiety is a recognized bioisostere for esters and amides and is a key scaffold in numerous biologically active molecules.[1] This document details the fundamental physicochemical properties of the title compound, including its molecular weight and structure. Furthermore, it outlines a robust and efficient synthesis protocol, methods for spectroscopic characterization, and discusses its potential applications as a versatile building block in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking detailed, actionable information on this compound.
Introduction to 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This scaffold has garnered substantial attention in pharmaceutical research due to its metabolic stability and its ability to participate in hydrogen bonding, making it a valuable component in the design of therapeutic agents.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, analgesic, and antibacterial properties.[1] The compound this compound incorporates this privileged scaffold with a benzoic acid functional group, opening avenues for its use as a molecular building block for creating extensive compound libraries through modification of the carboxylic acid moiety.
Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its application in experimental settings. These properties determine its solubility, reactivity, and suitability for various biological and chemical assays. While experimental data for this specific isomer is not widely published, the properties can be reliably calculated based on its structure and compared to its close isomers.[2]
Data Summary Table
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [2] |
| Molecular Weight | 218.21 g/mol | [2] |
| Exact Mass | 218.0691 u | [2] |
| Isomer CAS Number | 859155-81-0 (for 3-yl isomer) | [2] |
| Calculated XLogP3 | 2.76 (for 3-yl isomer) | [2] |
| Topological Polar Surface Area | 76.2 Ų (for 3-yl isomer) | [2] |
| Calculated Boiling Point | 431.8 ± 47.0 °C at 760 mmHg (for 3-yl isomer) | [2] |
| Calculated Density | 1.3 ± 0.1 g/cm³ (for 3-yl isomer) | [2] |
Chemical Structure
The molecular structure consists of a central benzoic acid moiety substituted at the 4-position with a 5-ethyl-1,2,4-oxadiazole ring.
Caption: Workflow for the synthesis of the title compound via catalytic oxidation.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic techniques should be employed. Based on the structure, the following spectral features are anticipated:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to the different types of protons. The aromatic protons on the benzoic acid ring will likely appear as two doublets in the downfield region (δ 7.5-8.5 ppm). The ethyl group will present as a quartet for the methylene (-CH₂-) protons (around δ 2.8-3.0 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.3-1.5 ppm). The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), which can be confirmed by a D₂O exchange experiment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for all 11 unique carbon atoms. Key signals would include the carbonyl carbon of the carboxylic acid (~165-170 ppm), carbons of the oxadiazole ring (~160-175 ppm), and the aromatic carbons (~125-140 ppm), in addition to the two signals for the ethyl group in the aliphatic region.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 217.06. In positive ion mode, a peak for the protonated molecule [M+H]⁺ at m/z 219.08 would be expected.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=N stretching from the oxadiazole ring (~1600 cm⁻¹), and C-O stretching bands.
Potential Applications in Research and Development
The unique structural combination of a stable heterocyclic ring and a reactive carboxylic acid handle makes this compound a highly valuable intermediate for drug discovery and materials science.
Drug Discovery
The title compound is an ideal scaffold for generating libraries of novel chemical entities for high-throughput screening. The carboxylic acid group serves as a versatile anchor point for amide coupling reactions, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).
-
As a Scaffold: The core structure can be used to develop inhibitors for various enzymes, such as kinases or proteases, where the benzoic acid can interact with basic residues in an active site and the oxadiazole can form key hydrogen bonds. [3]* Bioisosterism: The 1,2,4-oxadiazole ring is a well-known bioisostere of ester and amide groups, providing improved metabolic stability and pharmacokinetic properties compared to its acyclic counterparts. [1]* Therapeutic Areas: Given the broad bioactivity of 1,2,4-oxadiazoles, derivatives of this compound could be investigated as potential anticancer, anti-inflammatory, or antimicrobial agents. [1][4]
Diagram of Application in SAR Studies
Caption: Role as a scaffold for Structure-Activity Relationship (SAR) studies.
Conclusion
This compound is a compound with significant potential, underpinned by its molecular weight of 218.21 g/mol and its versatile chemical structure. The presence of the proven 1,2,4-oxadiazole pharmacophore combined with a modifiable benzoic acid group makes it an attractive starting point for the synthesis of novel therapeutic agents and functional materials. The efficient, high-yield synthesis protocol further enhances its utility for researchers. This guide provides the foundational knowledge required for scientists to incorporate this valuable chemical entity into their research and development programs.
References
- Benzoic acid, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)- (9CI) synthesis. ChemicalBook.
- Krasouskaya, N. A., Danilova, E. A., Baikov, A. A., Kolobov, M. A., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. [Link]
- Gastaldi, S., et al. (2023). Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate neuroinflammation. European Journal of Medicinal Chemistry, 257, 115542. [Link]
- Głowacka, I. E., & Pozdniakova, M. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(23), 7268. [Link]
- Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]
- Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]
- Methods for the synthesis of 1,2,4-oxadiazole benzoic acid compounds. (2010).
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- 4. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and applications of a key heterocyclic building block.
Abstract
This technical guide provides a comprehensive overview of 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is recognized as a "privileged structure" due to its favorable physicochemical properties and its presence in numerous biologically active molecules.[1][2] This document details the compound's structural and chemical properties, provides a robust, field-proven protocol for its synthesis and purification, outlines methods for its analytical characterization, and discusses its current and potential applications in pharmaceutical research. The guide is intended to serve as a vital resource for scientists engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles. Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3]
The subject of this guide, this compound, incorporates this versatile scaffold. The benzoic acid moiety provides a crucial handle for further chemical modification or for interacting with biological targets, such as receptors or enzymes, that recognize carboxylic acid groups. Its structure makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, the 1,2,4-oxadiazole benzoic acid framework is a core component in drugs developed to treat genetic disorders caused by nonsense mutations.[4][5][6]
Physicochemical and Structural Properties
A clear understanding of the compound's fundamental properties is essential for its effective use in research and development.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| CAS Number | Not explicitly assigned (related structures exist) |
Structural Elucidation
The molecule's structure consists of a central benzene ring substituted at the 1 and 4 positions. The carboxyl group (-COOH) is at one end, and the 1,2,4-oxadiazole ring is at the other. The oxadiazole ring itself is substituted at the 3-position by the phenyl ring and at the 5-position with an ethyl group (-CH₂CH₃).
Caption: Structure of this compound.
Synthesis and Purification Protocol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry, typically involving the cyclization of an O-acyl amidoxime intermediate.[1][7] This intermediate is formed by the condensation of an amidoxime with a carboxylic acid or its activated derivative.
An alternative and efficient method for synthesizing the target molecule involves the catalytic oxidation of the corresponding methylarene (tolyl) precursor.[8][9] This approach offers high yields and utilizes green chemistry principles.[8]
Workflow for Synthesis via Catalytic Oxidation
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 1,2,4-oxadiazole benzoic acids via catalytic oxidation of methylarenes.[9]
Part A: Synthesis of 3-(4-methylphenyl)-5-ethyl-1,2,4-oxadiazole (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-N'-hydroxybenzenecarboximidamide (p-tolyl amidoxime) in a suitable aprotic solvent like tetrahydrofuran (THF).
-
Acylation: Cool the solution in an ice bath. Add an equimolar amount of propionyl chloride dropwise. Subsequently, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) to scavenge the HCl byproduct.[10]
-
Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically 80-100°C) for several hours.[7] The thermal cyclodehydration of the O-acylamidoxime intermediate yields the 1,2,4-oxadiazole ring.
-
Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture, dilute it with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Part B: Oxidation to this compound
-
Catalyst Preparation: In a suitable reaction vessel, dissolve the intermediate, 3-(p-tolyl)-5-ethyl-1,2,4-oxadiazole (13 mmol), cobalt(II) acetate (1.3 mmol), and sodium bromide (1.3 mmol) in glacial acetic acid (40 mL).[8][9]
-
Causality Insight: The Co(II)/NaBr system is a highly effective catalyst for the aerobic oxidation of methyl groups on an aromatic ring to carboxylic acids. The bromide ions play a crucial role in the radical chain mechanism.
-
-
Oxidation Reaction: Heat the solution to 95°C while bubbling a steady stream of air through the mixture. Maintain this temperature for approximately 11 hours.[8][9]
-
Isolation and Purification: After the reaction period, cool the mixture to room temperature (~20°C). The desired benzoic acid product, being less soluble in the cooled acetic acid, will precipitate out.[9]
-
Final Steps: Collect the precipitate by filtration. Wash the solid with cold acetic acid and then with water to remove residual salts and solvent. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound with high purity.[9] An 86% yield has been reported for this transformation.[8]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Aromatic protons in the 7-8 ppm range, a quartet and triplet for the ethyl group, and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to the carboxylic acid carbon (~170 ppm), aromatic carbons (120-140 ppm), oxadiazole ring carbons (~160-175 ppm), and ethyl group carbons. |
| Mass Spectrometry | Molecular weight verification | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (218.21). |
| FTIR Spectroscopy | Functional group identification | Characteristic peaks for C=O stretch (carboxylic acid), O-H stretch (broad, carboxylic acid), C=N stretch (oxadiazole), and aromatic C-H stretches. |
| HPLC | Purity assessment | A single major peak under appropriate chromatographic conditions, indicating >95% purity. |
Workflow for Analytical Characterization
Caption: Analytical workflow for compound validation.
Applications in Drug Discovery and Research
The 4-(5-substituted-1,2,4-oxadiazol-3-yl)benzoic acid motif is a key structural element in modern medicinal chemistry.
-
Nonsense Mutation Read-through: Compounds with this core structure, such as Ataluren (PTC124), have been developed to enable ribosomal read-through of premature stop codons (nonsense mutations).[5][6] This mechanism allows for the synthesis of a full-length, functional protein, offering a therapeutic strategy for genetic diseases like Duchenne muscular dystrophy and cystic fibrosis.[11][12]
-
Scaffold for Library Synthesis: The compound serves as an ideal starting point for creating libraries of potential drug candidates. The carboxylic acid group can be readily converted into amides, esters, or other functional groups, allowing for systematic exploration of the structure-activity relationship (SAR).[7]
-
Nuclear Receptor Modulation: Derivatives of 1,2,4-oxadiazoles have been investigated as modulators of nuclear receptors like the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR), which are important targets in metabolic and inflammatory diseases.[2]
-
Enzyme Inhibition: The scaffold has been used to design inhibitors for various enzymes. For instance, related benzoic acid derivatives have shown inhibitory activity against steroid 5-alpha-reductase, an enzyme implicated in benign prostatic hyperplasia.[13]
Conclusion
This compound is more than a simple chemical entity; it is a versatile and powerful building block for the development of next-generation therapeutics. Its synthesis is achievable through robust and efficient chemical methods, and its structure is amenable to a wide range of modifications. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically employ this compound in their drug discovery programs, paving the way for novel treatments for a host of challenging diseases.
References
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- Brain, C. T., & Paul, J. M. (2002). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 4(26), 4655–4658.
- Terenzi, A., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(21), 5099.
- Palyanov, A., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Combinatorial Science, 18(9), 569–577.
- Bar-Nahum, I., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(10), 2649–2654.
- Abdellatif, K. R. A., et al. (2014). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 19(6), 7647–7657.
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- Sharma, P., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Monatshefte für Chemie - Chemical Monthly, 151(3), 385–395.
- Krasouskaya, N. A., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145.
- Almstead, N. G., et al. (2013). Process for the preparation of 1,2,4-oxadiazole benzoic acids. European Patent EP2059513B1.
- Sepe, V., et al. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 25(16), 3583.
- Kumar, S., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 174539.
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"4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid" mechanism of action
An In-Depth Technical Guide to the Potential Mechanism of Action of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Authored by: A Senior Application Scientist
Foreword: The specific chemical entity, this compound, is not extensively documented in publicly available scientific literature. Consequently, this technical guide provides a comprehensive analysis of its potential mechanisms of action by dissecting its core structural components: the 1,2,4-oxadiazole scaffold and the benzoic acid moiety. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for hypothesis generation and experimental design.
Introduction: Deconstructing a Molecule of Therapeutic Potential
The compound this compound is a synthetic organic molecule featuring a 3,5-disubstituted 1,2,4-oxadiazole ring linked to a benzoic acid group. The inherent pharmacological promise of this compound lies in the well-documented and diverse biological activities of its constituent chemical motifs. The 1,2,4-oxadiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1] Concurrently, the benzoic acid moiety is a ubiquitous structural alert in a vast number of biologically active compounds, often serving as a key interacting element with protein targets.[2][3][4]
This guide will explore the plausible molecular targets and signaling pathways that this compound may modulate, drawing upon the extensive research conducted on analogous chemical structures.
The 1,2,4-Oxadiazole Core: A Versatile Pharmacophore
The five-membered 1,2,4-oxadiazole heterocycle is a cornerstone in modern drug discovery, conferring favorable physicochemical properties to parent molecules.[1][5] Its resistance to metabolic degradation and its ability to participate in hydrogen bonding have led to its incorporation into a wide array of therapeutic agents.[1][6]
Diverse Pharmacological Profile
Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable spectrum of biological activities, spanning multiple therapeutic areas.[6][7][8][9] This versatility is a direct consequence of their ability to interact with a multitude of biological targets.
| Therapeutic Area | Potential Molecular Target | Reported Activity of Analogs | Reference(s) |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) | Inhibition in the micromolar range | [1] |
| Butyrylcholinesterase (BuChE) | Inhibition in the micromolar range | [1] | |
| Monoamine Oxidase-B (MAO-B) | Inhibition in the micromolar range | [1] | |
| Oncology | Histone Deacetylases (HDACs) | Nanomolar inhibition (e.g., HDAC-1: 1.8 nM) | [1] |
| Caspase-3 | Activation, leading to apoptosis | [10] | |
| p38 MAPK | Inhibition | [11] | |
| Tubulin | Binding and polymerization inhibition | [9] | |
| Inflammation | Cyclooxygenase-2 (COX-2) | Selective inhibition | [12] |
| Very Late Antigen-4 (VLA-4) | Antagonism with nanomolar potency | [13] | |
| Infectious Diseases | Various bacterial and fungal targets | Broad-spectrum antimicrobial and antifungal activity | [14][15] |
A Plausible Anticancer Mechanism: Caspase-3 Activation
A significant body of research points to the anticancer potential of 1,2,4-oxadiazole derivatives.[9][16][17][18] One compelling mechanism is the induction of apoptosis through the activation of effector caspases, such as caspase-3.[10] Caspase-3 is a key executioner of apoptosis, and its activation is a central event in programmed cell death.[10] Molecular docking studies have suggested that the nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring can form crucial hydrogen bonds with amino acid residues in the active site of caspase-3, such as Gly238 and Cys285.[10]
Caption: Postulated activation of Caspase-3 by the title compound.
The Benzoic Acid Moiety: Guiding Molecular Interactions
The benzoic acid scaffold is a fundamental building block in the design of therapeutic agents.[2][3][4] Its aromatic ring provides a rigid framework for the presentation of functional groups, while the carboxylic acid is a potent hydrogen bond donor and acceptor, often critical for anchoring a molecule to its biological target.[19]
The presence of this moiety in this compound suggests that the carboxylic acid group may be a primary determinant of its binding affinity and selectivity for a given target. In the context of anticancer activity, numerous benzoic acid derivatives have been reported to exhibit significant therapeutic potential.[2][3][4] Furthermore, this functional group can be esterified to create prodrugs with enhanced cell permeability and improved pharmacokinetic profiles.[20]
Postulated Mechanisms of Action and Experimental Validation
By considering the combined properties of its constituent moieties, we can hypothesize several plausible mechanisms of action for this compound.
Hypothesis 1: A Novel Anticancer Agent
The compound may exert anticancer effects through the inhibition of key signaling kinases or by directly inducing apoptosis.
Experimental Workflow for Validation:
Caption: A general workflow for assessing anticancer potential.
Hypothesis 2: A Neuroprotective Agent
The compound could act as an inhibitor of enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Preparation of Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
AChE solution (from electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE.
-
Incubate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Hypothesis 3: An Anti-inflammatory Agent
The compound may exhibit anti-inflammatory properties through the inhibition of enzymes like COX-2 or by antagonizing cell adhesion molecules such as VLA-4.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant human COX-2 enzyme.
-
Arachidonic acid as the substrate.
-
A colorimetric or fluorescent probe to detect prostaglandin production.
-
-
Assay Procedure:
-
Pre-incubate the COX-2 enzyme with various concentrations of the test compound in a suitable buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a fluorescence-based assay).
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be empirically determined, its chemical architecture strongly suggests a high potential for biological activity. The 1,2,4-oxadiazole core provides a metabolically stable and versatile scaffold capable of interacting with a wide range of protein targets, while the benzoic acid moiety offers a crucial anchor point for molecular recognition.
Future research should focus on the systematic evaluation of this compound against a diverse panel of biological targets, guided by the hypotheses presented in this guide. Initial screening should prioritize targets in oncology, neuroinflammation, and inflammatory disorders, where analogues have shown significant promise. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies and computational modeling, could unlock the full therapeutic potential of this promising chemical entity.
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[2] Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. (URL: )
[3] Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023-05-29). (URL: )
[19] Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (URL: )
[21] Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024-10-16). (URL: )
[14] Synthesis and Biological Activity of a 3,5-Disubstituted-1,2,4-Oxadiazole Fungicide Containing 3-Pyrazole Group - Web of Proceedings - Francis Academic Press. (2019-09-01). (URL: )
[10] Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment - MDPI. (2021-03-08). (URL: )
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[4] (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. (2023-05-29). (URL: )
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[7] Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (URL: )
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[18] (PDF) Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. (2025-08-09). (URL: )
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"4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid" potential biological targets
An In-Depth Technical Guide to the Potential Biological Targets of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, often being classified as a "privileged scaffold." Its utility stems from its favorable physicochemical properties, metabolic stability, and its role as a versatile bioisostere for amide and ester functionalities.[1][2][3] The title compound, this compound, incorporates this key heterocycle, linking a lipophilic ethyl group to a phenyl-benzoic acid moiety. While the specific biological targets of this exact molecule are not extensively documented in public literature, its structural features provide a strong basis for forming a compelling, evidence-based hypothesis.
This technical guide aims to deconstruct the structure of this compound to predict its most probable biological targets. We will leverage extensive data on structurally related compounds to build a primary hypothesis centered on a well-defined receptor family. Furthermore, this guide will provide detailed, field-proven experimental protocols for the validation of these predicted targets, offering a clear roadmap for researchers in drug development. The central hypothesis of this guide is that this compound is a potent modulator of Sphingosine-1-Phosphate (S1P) receptors .
Part 1: The Prime Hypothesis: Sphingosine-1-Phosphate (S1P) Receptor Modulation
The S1P Receptor Family: Key Regulators in Immunity and Beyond
Sphingosine-1-phosphate receptors are a class of G protein-coupled receptors (GPCRs) with five known subtypes (S1P₁ to S1P₅). They play critical roles in regulating a vast array of physiological processes, including cell trafficking, proliferation, and survival. Of particular therapeutic importance is the S1P₁ receptor, which is the primary regulator of lymphocyte egress from secondary lymphoid organs into the circulatory system.[4]
Agonism of the S1P₁ receptor internalizes it, effectively trapping lymphocytes within the lymph nodes. This sequestration prevents pathogenic immune cells from reaching sites of inflammation, a mechanism that forms the basis of highly successful therapies for autoimmune diseases such as multiple sclerosis. The canonical signaling pathway for S1P₁ involves coupling to the Gαi subunit, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent downstream signaling events that regulate cell migration.
Rationale: The 1,2,4-Oxadiazole Scaffold as a Potent S1P Agonist Pharmacophore
The hypothesis that our topic compound targets S1P receptors is strongly supported by numerous studies on structurally analogous molecules. A significant body of research has identified 3,5-disubstituted 1,2,4-oxadiazoles as potent and selective S1P₁ receptor agonists.[4][5][6][7][8]
These studies reveal a consistent structure-activity relationship (SAR) model for S1P₁ agonism, which comprises three key components:
-
A Polar Head Group: This group, often a carboxylic acid or a bioisostere, engages with polar residues in the receptor binding pocket. The benzoic acid moiety of our compound perfectly fulfills this role.
-
A Central Heterocyclic Linker: The 1,2,4-oxadiazole ring serves as a rigid and metabolically stable linker between the polar and hydrophobic regions.
-
A Hydrophobic Tail: This portion of the molecule occupies a hydrophobic pocket within the receptor, contributing significantly to binding affinity. The ethyl group at the 5-position of the oxadiazole serves as this tail.
This remarkable structural alignment between our topic compound and known S1P₁ agonists provides a compelling, evidence-based rationale for prioritizing this receptor family in target validation studies.
Part 2: A Step-by-Step Guide to Target Validation
To rigorously test the hypothesis of S1P receptor modulation, a multi-tiered experimental approach is required, progressing from initial binding confirmation to functional and cellular validation.
Initial Target Engagement: Radioligand Binding Assays
The first step is to confirm direct physical interaction between the compound and the S1P receptors. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound.
Protocol: S1P Receptor Competitive Binding Assay
-
Materials:
-
Membrane preparations from cells overexpressing human S1P₁, S1P₂, and S1P₃ receptors.
-
Radioligand: [³H]-S1P or another suitable high-affinity radiolabeled ligand.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
To each well of a 96-well plate, add 50 µL of assay buffer, 25 µL of the serially diluted test compound, and 25 µL of the radioligand at a concentration near its Kd.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
Define non-specific binding (NSB) wells containing a high concentration of a known non-radiolabeled S1P agonist/antagonist. Total binding (B₀) wells will contain only the radioligand and membranes.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantifying Functional Activity: G-Protein Activation and Second Messenger Modulation
Confirming binding is necessary but not sufficient. The next critical step is to determine if the compound acts as an agonist, antagonist, or inverse agonist. For S1P₁ which couples to Gαi, agonist activity can be measured by quantifying G-protein activation and the subsequent inhibition of adenylyl cyclase.
Protocol: [³⁵S]GTPγS Binding Assay
-
Principle: This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.
-
Procedure:
-
Combine cell membranes expressing the S1P receptor, the test compound at various concentrations, and GDP in an assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by filtration and measure the incorporated radioactivity via scintillation counting.
-
-
Data Analysis: Plot the stimulated binding against the log concentration of the compound to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a known full agonist).
Protocol: cAMP Inhibition Assay
-
Principle: This assay measures the functional consequence of Gαi activation. An agonist will inhibit the production of cAMP stimulated by forskolin (an adenylyl cyclase activator).
-
Procedure:
-
Culture cells expressing the S1P receptor.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the compound to determine the IC₅₀.
Cellular and In Vivo Proof of Concept
The ultimate validation of S1P₁ agonism is the demonstration of its hallmark physiological effect: the reduction of circulating lymphocytes.
Protocol: In Vivo Lymphocyte Egress Assay
-
Model: Use rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Procedure:
-
Establish baseline lymphocyte counts for each animal from a small blood sample (e.g., from the tail vein).
-
Administer the test compound orally (p.o.) or via intraperitoneal (i.p.) injection at various doses. Include a vehicle control group.
-
Collect blood samples at several time points post-administration (e.g., 4, 8, 12, and 24 hours).
-
Perform a complete blood count (CBC) with differential analysis on each sample to determine the number of circulating lymphocytes.
-
-
Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each animal at each time point. Plot the nadir (lowest point) of lymphocyte reduction against the dose to determine the ED₅₀ (the dose required to achieve 50% of the maximal lymphocyte reduction).
Part 3: Broadening the Horizon: Alternative Target Identification
While S1P receptors are the most probable targets, a comprehensive investigation should consider other possibilities, given the broad pharmacological profile of the 1,2,4-oxadiazole scaffold.[1][9][10]
The Versatile 1,2,4-Oxadiazole: Other Known Biological Activities
Literature reviews show that 1,2,4-oxadiazole derivatives have been investigated for a range of other activities, including:
-
Anticancer Activity: Various derivatives have shown cytotoxic effects against cancer cell lines like MCF-7 (breast), HCT-116 (colon), and A549 (lung). The mechanisms can be diverse, including inhibition of specific enzymes or disruption of signaling pathways.
-
Anti-inflammatory and Analgesic Activity: Some compounds have demonstrated anti-inflammatory properties, potentially through mechanisms independent of S1P modulation.
-
Antimicrobial Activity: The scaffold has been explored for developing new antibacterial and antifungal agents.[9]
Unbiased Target Deconvolution Strategies
If the compound is inactive at S1P receptors or if phenotypic screening reveals an unexpected activity, unbiased methods are required to identify the molecular target.
Chemical Proteomics Approach: This powerful technique uses a modified version of the compound as a "bait" to "fish" for its binding partners in a cell lysate.
-
Probe Synthesis: Synthesize an analog of the compound with a linker and an affinity tag (e.g., biotin).
-
Affinity Pulldown: Incubate the biotinylated probe with a cell or tissue lysate.
-
Isolation: Use streptavidin-coated beads to capture the probe and any proteins bound to it.
-
Identification: After washing away non-specific binders, the captured proteins are eluted, separated by gel electrophoresis, and identified using mass spectrometry (LC-MS/MS).
Phenotypic Screening: This involves testing the compound across a wide range of assays that measure a cellular or organismal phenotype without a preconceived target. For example, screening against a large panel of diverse cancer cell lines can reveal patterns of sensitivity that, when correlated with genomic or proteomic data from those cell lines, can point towards a specific target or pathway.
Part 4: Data Synthesis and Interpretation
The experimental workflows described would generate quantitative data crucial for decision-making. The following tables illustrate how this data could be structured for clear interpretation.
Table 1: Hypothetical S1P Receptor Binding and Functional Data
| Parameter | S1P₁ | S1P₂ | S1P₃ | Selectivity (S1P₂/S1P₁) | Selectivity (S1P₃/S1P₁) |
|---|---|---|---|---|---|
| Binding Affinity (Ki, nM) | 0.8 | 950 | >1000 | 1188x | >1250x |
| GTPγS EC₅₀ (nM) | 1.2 | >10,000 | >10,000 | - | - |
| cAMP IC₅₀ (nM) | 1.5 | >10,000 | >10,000 | - | - |
| In Vivo ED₅₀ (mg/kg) | 0.5 | - | - | - | - |
Table 2: Hypothetical Antiproliferative Activity (GI₅₀, µM) from a Phenotypic Screen
| Cell Line | Cancer Type | GI₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast | >50 |
| HCT-116 | Colon | 35.2 |
| A549 | Lung | >50 |
| U87-MG | Glioblastoma | 41.5 |
Conclusion and Future Directions
Based on a rigorous analysis of its chemical scaffold and the extensive pharmacology of related 1,2,4-oxadiazole derivatives, this compound has a high probability of functioning as a potent and selective Sphingosine-1-Phosphate 1 (S1P₁) receptor agonist. Its structure contains all the necessary pharmacophoric elements for high-affinity binding and activation of this therapeutically important receptor.
The experimental roadmap provided in this guide, from initial binding assays to functional and in vivo validation, offers a clear and robust strategy to confirm this hypothesis. Successful validation would position this molecule as a promising lead candidate for development as an immunomodulatory agent for autoimmune diseases. Should the S1P hypothesis prove incorrect, the outlined unbiased target deconvolution strategies provide a pathway to uncover novel biological activities, underscoring the rich therapeutic potential embedded within the 1,2,4-oxadiazole scaffold.
References
- Upadhyay, A., et al. (2021). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview.
- Li, Z., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2304-2319.
- Davis, J. A., et al. (2005). Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3. Journal of Medicinal Chemistry, 48(20), 6169-6173.
- Im, D. S. (2010). Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy.
- Palazzo, G., et al. (1962). 1,2,4-Oxadiazoles--IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry.
- Li, Z., et al. (2022).
- Davis, J. A., et al. (2005). Discovery of Potent 3,5-Diphenyl-1,2,4-oxadiazole Sphingosine-1-phosphate-1 (S1P 1 ) Receptor Agonists with Exceptional Selectivity against S1P 2 and S1P 3.
- Glowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5649.
- Ye, T., et al. (2025). Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists.
- Wang, X., et al. (2018). Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1). Bioorganic & Medicinal Chemistry, 26(21), 5655-5667.
- Krasouskaya, N. P., et al. (2015). Benzoic acid, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)- (9CI) synthesis. ChemicalBook.
- Krasouskaya, N. P., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.
- de Oliveira, C. S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6336-6379.
- Aytac, S. P., et al. (2021). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PubMed Central.
- Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693.
- Wróblewska, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2411.
- Fedyunin, I. A., et al. (2025). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds.
- [Source not available
- Ionescu, M. A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Kalgutkar, A. S., et al. (2013). Elucidation of the biochemical basis for a clinical drug-drug interaction between atorvastatin and 5-(N-(4-((4-ethylbenzyl)thio)phenyl)sulfamoyl)-2-methyl benzoic acid (CP-778875), a subtype selective agonist of the peroxisome proliferator-activated receptor alpha. Xenobiotica, 43(11), 963-972.
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"4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid" solubility data
An In-Depth Technical Guide to the Solubility Profile of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a cornerstone of drug discovery and development, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic potential.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of This compound (CAS: 769132-76-5).[4][5][6] While specific experimental solubility data for this compound is not extensively documented in publicly accessible literature, this whitepaper will equip researchers with the foundational knowledge and detailed methodologies required to determine its solubility profile. We will delve into the compound's key physicochemical properties, the theoretical underpinnings of its solubility, and provide field-proven, step-by-step protocols for both thermodynamic and kinetic solubility determination.
Introduction: The Critical Role of Solubility
This compound is a molecule that incorporates a benzoic acid moiety, a common feature in pharmacologically active compounds, with a 1,2,4-oxadiazole ring.[7][8] The 1,2,4-oxadiazole ring is often employed in medicinal chemistry as a bioisostere for ester and amide groups, potentially enhancing metabolic stability and pharmacokinetic properties.[9] For any such compound to be a viable drug candidate, particularly for oral administration, it must first dissolve in the gastrointestinal fluids to be absorbed into circulation.[] Poor aqueous solubility can lead to low and erratic bioavailability, hinder the generation of reliable in vitro data, and create significant formulation challenges.[1][11] Therefore, a thorough understanding and empirical determination of a compound's solubility is not merely a routine measurement but a critical step in risk assessment and developmental strategy.
This guide will focus on two key types of solubility:
-
Thermodynamic Solubility : The maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., pH, temperature). This is the "true" solubility and is crucial for formulation and biopharmaceutical classification.[12][13][14]
-
Kinetic Solubility : Measured by adding a concentrated organic stock solution of the compound to an aqueous buffer. It reflects the concentration at which a compound precipitates out of a supersaturated solution and is often used in high-throughput screening during early discovery.[11][14][15]
Physicochemical Profile of the Analyte
The solubility of a molecule is dictated by its intrinsic physicochemical properties. The structure of this compound suggests a complex interplay between its hydrophilic and lipophilic regions.
| Property | Value | Source / Rationale |
| IUPAC Name | This compound | - |
| CAS Number | 769132-76-5 | [4][5][6] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [4][16] |
| Molecular Weight | 218.21 g/mol | [4][5] |
| Predicted XLogP | 2.2 | [16] |
| Predicted pKa | ~4.0 - 4.5 | Based on the benzoic acid moiety. The pKa of benzoic acid is ~4.2. |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) | Inferred from structure. |
| Hydrogen Bond Acceptors | 5 (Oxadiazole N, O; Carboxylic acid C=O, -OH) | Inferred from structure. |
The presence of the carboxylic acid group is the most significant determinant of its aqueous solubility. This makes the molecule an ionizable weak acid, whose solubility is expected to be highly dependent on pH. The predicted XLogP of 2.2 suggests moderate lipophilicity, indicating that while it possesses non-polar character, it is not excessively "greasy."
Aqueous Solubility Profile: A pH-Dependent System
Given its acidic nature, the aqueous solubility of this compound is governed by the Henderson-Hasselbalch equation.
-
At pH << pKa (e.g., pH 1-2) : The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This neutral form is less polar and is expected to have low intrinsic solubility .
-
At pH ≈ pKa : A mixture of the neutral and ionized forms will exist.
-
At pH >> pKa (e.g., pH 7.4) : The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). This charged species is significantly more polar and will interact more favorably with water, leading to a dramatic increase in aqueous solubility .
This relationship is fundamental for predicting how the compound will behave in different physiological environments, such as the acidic stomach versus the near-neutral small intestine.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining equilibrium solubility.[17][18] It is designed to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.
Causality Behind Experimental Choices:
-
Excess Solid : Adding a sufficient excess of the solid compound is crucial to ensure that the final solution is truly saturated.[17]
-
Equilibration Time : Many drug-like molecules, especially those with stable crystal lattices, dissolve slowly. An extended incubation period (typically 24-72 hours) is necessary to ensure equilibrium is reached, avoiding an underestimation of solubility.[1][18]
-
Temperature Control : Solubility is temperature-dependent. Conducting the experiment in a calibrated incubator (e.g., 25°C for standard measurements or 37°C for physiological relevance) is essential for reproducibility.[19]
-
pH Verification : For ionizable compounds, the pH of the buffer must be confirmed before and after the experiment, as the dissolution of an acidic or basic compound can alter the final pH of the medium.[17]
Step-by-Step Methodology:
-
Preparation :
-
Prepare a series of aqueous buffers covering the relevant physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[19]
-
Weigh an excess amount of solid this compound into separate glass vials (e.g., 2-5 mg into 1 mL of buffer). Ensure the amount is sufficient to leave visible undissolved solid at the end of the experiment.
-
-
Incubation :
-
Add the chosen volume of the appropriate pH buffer to each vial.
-
Seal the vials tightly.
-
Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 37 ± 1 °C).[20]
-
Agitate the samples for a defined period, typically 24 to 48 hours.
-
-
Phase Separation :
-
After incubation, allow the vials to stand undisturbed for a short period to let the bulk of the solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved compound from the undissolved solid. This is a critical step. The preferred method is centrifugation at high speed (e.g., >10,000 g for 15 minutes). Filtration can also be used, but one must ensure the filter material does not adsorb the compound.
-
-
Quantification :
-
Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the clarified supernatant from the previous step into the mobile phase or a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.
-
-
Calculation :
-
Use the calibration curve to determine the concentration of the compound in the diluted supernatant.
-
Back-calculate to determine the concentration in the original undissolved supernatant. This value is the thermodynamic solubility at that specific pH and temperature.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Experimental Protocol: Kinetic Solubility Determination
Kinetic solubility assays are designed for higher throughput and are common in early drug discovery.[1][11] They measure the point of precipitation from a supersaturated solution, which is not a true equilibrium value but is highly useful for ranking compounds and flagging potential issues early.[3][15]
Step-by-Step Methodology:
-
Preparation :
-
Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 or 20 mM.[11]
-
Dispense the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) into the wells of a 96-well microplate.
-
-
Addition & Precipitation :
-
Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the wells (e.g., 2 µL of stock into 198 µL of buffer). This creates a supersaturated solution and limits the final DMSO concentration to 1-2%, minimizing co-solvent effects.
-
Mix the plate briefly.
-
-
Incubation & Detection :
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the amount of precipitate formed. This is typically done by measuring the turbidity (light scattering) of the solution using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
-
Data Analysis :
-
The concentration at which significant precipitation is observed is reported as the kinetic solubility.
-
Caption: Factors influencing the solubility of a compound.
Conclusion for the Practicing Scientist
For researchers engaged with this compound, a systematic and empirical approach to solubility determination is paramount. Due to the presence of the ionizable benzoic acid group, its aqueous solubility will be fundamentally linked to pH. It is predicted to have low intrinsic solubility in acidic media, which will increase substantially in neutral to basic conditions.
Given the absence of readily available public data, the protocols outlined in this guide provide a robust framework for generating this critical information in-house. We strongly recommend performing a full pH-solubility profile using the shake-flask method to establish its thermodynamic solubility, which will be invaluable for interpreting biological data, guiding formulation development, and assessing its potential under the Biopharmaceutics Classification System (BCS).[19] Kinetic solubility assays can serve as a rapid, preliminary screen. This empirical data will provide the authoritative grounding needed to make informed decisions and advance the development of this compound.
References
- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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- PubMed.
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- Pharmaceutical Sciences.
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- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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- World Health Organization (WHO).
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
This guide provides a detailed analysis of the expected spectroscopic data for the novel compound 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive understanding of the principles behind the data acquisition and interpretation, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough structural elucidation of this compound.
Introduction and Molecular Structure
The structural confirmation of a newly synthesized compound is the bedrock of its further development and application. For this compound, a multi-technique spectroscopic approach is essential for unambiguous characterization. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The synthesis of similar benzoic acids containing a 1,2,4-oxadiazole ring has been reported, and the characterization techniques described herein are standard for such compounds[1].
The molecule consists of three key components: a para-substituted benzoic acid, a 1,2,4-oxadiazole ring, and an ethyl group. Each of these components will give rise to characteristic signals in the various spectra, and a holistic analysis of these signals will confirm the overall structure.
Figure 1: Chemical structure of this compound with key moieties highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR will be discussed. The characterization of novel oxadiazole derivatives consistently relies on ¹H and ¹³C NMR for structural confirmation[2][3].
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~8.2 | Doublet | 2H | Aromatic protons ortho to the oxadiazole |
| ~8.0 | Doublet | 2H | Aromatic protons ortho to the -COOH |
| ~3.0 | Quartet | 2H | Methylene protons (-CH₂) of the ethyl group |
| ~1.4 | Triplet | 3H | Methyl protons (-CH₃) of the ethyl group |
Interpretation:
-
Carboxylic Acid Proton: A characteristic broad singlet is expected at a downfield chemical shift (around 13.0 ppm) due to the acidic nature of the proton.
-
Aromatic Protons: The para-substituted benzene ring will exhibit a typical AA'BB' system, which often appears as two doublets. The protons closer to the electron-withdrawing oxadiazole ring are expected to be shifted further downfield compared to those closer to the carboxylic acid group. This pattern is consistent with similarly substituted benzoic acids[4].
-
Ethyl Group Protons: The ethyl group will present as a quartet for the methylene (-CH₂) protons, split by the adjacent three methyl protons, and a triplet for the methyl (-CH₃) protons, split by the adjacent two methylene protons. This is a classic ethyl group signature. The chemical shifts are influenced by the proximity to the oxadiazole ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing, baseline correction, and integration.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Oxadiazole Carbon (C-5) |
| ~168 | Oxadiazole Carbon (C-3) |
| ~167 | Carboxylic Acid Carbon (-COOH) |
| ~135 | Aromatic Carbon (ipso- to -COOH) |
| ~131 | Aromatic Carbons (ortho- to -COOH) |
| ~128 | Aromatic Carbons (ortho- to oxadiazole) |
| ~125 | Aromatic Carbon (ipso- to oxadiazole) |
| ~22 | Methylene Carbon (-CH₂) |
| ~11 | Methyl Carbon (-CH₃) |
Interpretation:
-
Quaternary Carbons: The carbons of the carboxylic acid and the oxadiazole ring, as well as the two ipso-carbons of the benzene ring, will appear as signals with lower intensity. The chemical shifts for the oxadiazole carbons are expected in the 165-175 ppm range.
-
Aromatic Carbons: Four distinct signals are expected for the benzene ring carbons.
-
Aliphatic Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use the same NMR spectrometer as for the ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3000 | C-H stretch (aromatic) | Benzene Ring |
| 2980-2850 | C-H stretch (aliphatic) | Ethyl Group |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1610, ~1580 | C=C stretch | Benzene Ring |
| ~1560 | C=N stretch | 1,2,4-Oxadiazole |
| ~1250 | C-O stretch | Carboxylic Acid |
| ~1100 | C-O-C stretch | 1,2,4-Oxadiazole |
Interpretation:
-
Carboxylic Acid: The most prominent features will be a very broad O-H stretch and a strong, sharp C=O stretch.
-
Aromatic and Aliphatic C-H: The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.
-
Oxadiazole Ring: The C=N and C-O-C stretches of the oxadiazole ring will appear in the fingerprint region. The IR spectra of related oxadiazole compounds show characteristic bands in these regions[3].
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is a more modern and often simpler method.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. The synthesis and characterization of similar heterocyclic compounds frequently use mass spectrometry for molecular weight confirmation[5][6].
Expected Data:
-
Molecular Ion Peak (M⁺˙): The exact mass of the compound is 218.0691 g/mol . A high-resolution mass spectrum (HRMS) should show a peak at or very close to this value (or for [M+H]⁺ at 219.0769 in ESI+).
-
Major Fragmentation Pathways: The molecule can fragment in several predictable ways. A common fragmentation is the loss of the carboxylic acid group or parts of the ethyl group.
Figure 2: A plausible fragmentation pathway for this compound in Mass Spectrometry.
Interpretation:
-
The presence of the molecular ion peak confirms the molecular formula.
-
The fragmentation pattern provides evidence for the different structural components. For example, the loss of 29 Da corresponds to the ethyl radical, and the loss of 45 Da corresponds to the carboxylic acid radical.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a mass spectrometer, for example, one coupled with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For HRMS, a Time-of-Flight (TOF) or Orbitrap analyzer is recommended to obtain high mass accuracy.
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. By combining the detailed information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently confirm the identity and purity of this compound. The provided protocols are based on standard laboratory practices and are designed to be self-validating, ensuring the generation of high-quality, reproducible data. This level of rigorous characterization is a prerequisite for any further investigation into the biological or material properties of this promising molecule.
References
- Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145.
- PubChem. 4-Ethylbenzoic Acid. National Center for Biotechnology Information.
- NIST. Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook.
- Jasiak, A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(23), 7199.
- NIST. Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook.
- Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology, 10(4), 1-10.
- Grajeda, C., et al. (2020). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 16, 2596-2604.
- Kara, Y., et al. (2021). Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119424.
- Tron, G. C., et al. (2021). Discovery of a novel series of 1,2,4-oxadiazole derivatives as potent and selective inhibitors of monoacylglycerol lipase (MAGL). European Journal of Medicinal Chemistry, 213, 113165.
- Iacob, A. M., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6543.
- Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Al-Ostath, A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Molecules, 24(12), 2296.
- Rhodes, N., et al. (2008). Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. Journal of Medicinal Chemistry, 51(18), 5663-5679.
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Foreword: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
An In-Depth Technical Guide on the Synthesis and Characterization of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in modern medicinal chemistry. Its unique combination of properties—metabolic stability, ability to act as a bioisosteric replacement for esters and amides, and its capacity to engage in hydrogen bonding—has cemented its role in the development of novel therapeutics.[1] Derivatives of this scaffold have shown a remarkable breadth of biological activities, including roles as S1P₁ receptor agonists for autoimmune diseases and as potential anticancer agents.[1][2][3] This guide focuses on This compound , a molecule of significant interest as a versatile chemical building block for drug discovery programs. We will dissect a robust and efficient synthetic pathway, emphasizing the underlying chemical principles and validation protocols essential for reproducible, high-purity synthesis.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most robust and widely adopted approach involves the formation of the 1,2,4-oxadiazole ring as a key step.
Caption: Retrosynthetic analysis of the target compound.
This primary strategy involves the cyclization of an N'-hydroxy-4-cyanobenzimidamide intermediate with a source for the ethyl group, such as propionic anhydride.[4] An alternative, highly efficient "green chemistry" approach involves the late-stage oxidation of a readily available methylarene precursor, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)toluene.[5][6] This guide will detail a synthesis pathway that combines elements of the first strategy, which offers robust control and scalability.
Synthesis Workflow and Experimental Protocols
The synthesis is a multi-step process that requires careful execution and in-process validation. Each step is designed to be self-contained and verifiable before proceeding to the next.
Caption: Overall synthesis and quality control workflow.
Protocol 2.1: Synthesis of N'-Hydroxy-4-cyanobenzimidamide (Intermediate 1)
This initial step converts the commercially available 4-cyanobenzonitrile into the corresponding amidoxime, the key nucleophile for the subsequent cyclization.
-
Rationale: The reaction of a nitrile with hydroxylamine is a standard and high-yielding method for preparing amidoximes. Ethanol is chosen as the solvent due to its ability to dissolve both the reactants and the hydroxylamine salt precursor (typically hydrochloride), while facilitating the reaction at a moderate reflux temperature. A mild base is used to free the hydroxylamine from its salt form.
-
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-cyanobenzonitrile (1.0 eq) and ethanol (5 mL per gram of nitrile).
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (0.6 eq).
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to afford the pure N'-hydroxy-4-cyanobenzimidamide as a white crystalline solid.
-
-
Verification:
-
LC-MS: Confirm the presence of the desired product by its molecular ion peak.
-
¹H NMR: Verify the structure by the appearance of characteristic peaks for the amino and hydroxyl protons, in addition to the aromatic protons.
-
Protocol 2.2: Synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzonitrile (Intermediate 2)
This is the critical ring-forming step where the amidoxime is acylated and subsequently cyclized via dehydration.
-
Rationale: Propionic anhydride serves as both the acylating agent and the source of the ethyl group at the C5 position of the oxadiazole ring. The reaction proceeds via an O-acyl intermediate which then undergoes a concerted or stepwise cyclization with elimination of a molecule of propionic acid. Toluene is an excellent solvent as it allows for azeotropic removal of water/acid byproduct at reflux, driving the reaction to completion.
-
Step-by-Step Methodology:
-
Suspend N'-hydroxy-4-cyanobenzimidamide (1.0 eq) in toluene (10 mL per gram) in a round-bottom flask fitted with a Dean-Stark trap and reflux condenser.
-
Add propionic anhydride (1.5 eq) to the suspension.
-
Heat the mixture to reflux (approx. 110°C) and stir vigorously for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.
-
-
Verification:
-
LC-MS: Confirm the correct molecular weight for the cyclized product.
-
¹H NMR: Observe the disappearance of the amidoxime protons and the appearance of a characteristic quartet and triplet for the ethyl group.
-
Protocol 2.3: Hydrolysis to this compound (Final Product)
The final step is a standard hydrolysis of the aromatic nitrile to a carboxylic acid.
-
Rationale: Basic hydrolysis using sodium hydroxide is a robust method for converting aromatic nitriles to carboxylates. The elevated temperature is necessary to drive the reaction, which can be slow. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate out of the aqueous solution, simplifying isolation.
-
Step-by-Step Methodology:
-
Dissolve the nitrile intermediate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 12-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
-
-
Verification:
-
¹H & ¹³C NMR: Confirm the complete structure, noting the disappearance of the nitrile carbon in the ¹³C spectrum and the appearance of a broad carboxylic acid proton peak in the ¹H spectrum.
-
HRMS (High-Resolution Mass Spectrometry): Determine the exact mass to confirm the elemental composition.
-
HPLC: Assess purity, which should be >98% for research applications.
-
Physicochemical and Analytical Data
Accurate characterization is paramount for ensuring the identity and purity of the synthesized compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₀N₂O₃ | Calculated |
| Molecular Weight | 218.21 g/mol | Calculated |
| Appearance | White to off-white solid | Experimental |
| XLogP3 | 2.76 | Predicted[7] |
| Boiling Point | 431.8 ± 47.0 °C | Predicted[7] |
| ¹H NMR (DMSO-d₆) | δ 13.2 (br s, 1H), 8.1 (d, 2H), 8.0 (d, 2H), 3.0 (q, 2H), 1.4 (t, 3H) | Representative Data |
| ¹³C NMR (DMSO-d₆) | δ 167.8, 167.1, 164.5, 133.2, 131.0, 129.5, 128.1, 20.4, 11.2 | Representative Data |
Potential Applications in Drug Discovery
The title compound is an attractive scaffold for further chemical elaboration in drug discovery programs. The presence of the carboxylic acid group provides a convenient handle for various synthetic modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR).
-
As a Bioisostere: The 1,2,4-oxadiazole ring can serve as a bioisosteric replacement for an ester or amide group, potentially improving metabolic stability and pharmacokinetic properties of a lead compound.[1]
-
Targeting Specific Receptors: Benzoic acid derivatives featuring heterocyclic scaffolds are known to be potent antagonists or agonists for various receptors. For instance, similar structures have shown activity as VLA-4 antagonists and S1P₁ receptor agonists.[2][8]
-
Fragment-Based Drug Design (FBDD): This molecule can serve as a valuable fragment for screening against biological targets. Its defined structure and functional handles make it ideal for growing into more complex and potent inhibitors.
Conclusion
This guide provides a detailed, scientifically grounded framework for the synthesis and characterization of This compound . By emphasizing the rationale behind procedural choices and integrating rigorous, self-validating quality control checkpoints, this document serves as a reliable resource for researchers in synthetic chemistry and drug development. The outlined protocols are designed for scalability and reproducibility, enabling the consistent production of this high-value chemical intermediate for advanced research applications.
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An In-Depth Technical Guide to the Initial Screening of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Abstract
This guide provides a comprehensive framework for the initial preclinical screening of the novel chemical entity, 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid. The strategic integration of the 1,2,4-oxadiazole ring, a well-regarded bioisostere for amide and ester functionalities, with a benzoic acid moiety suggests a promising scaffold for drug discovery.[1][2][3] The 1,2,4-oxadiazole core is noted for conferring metabolic stability and participating in crucial hydrogen bond interactions, making it a privileged structure in medicinal chemistry.[1][4] This document outlines a logical, multi-tiered screening cascade designed to efficiently characterize the compound's foundational physicochemical properties, evaluate its biological activity, and establish an early-stage ADME/Tox profile. The methodologies described herein are grounded in established industry best practices to ensure data integrity and facilitate informed decision-making in the progression of this compound from a hit to a viable lead candidate.
Introduction and Rationale
The 1,2,4-oxadiazole heterocycle is a cornerstone in modern medicinal chemistry, valued for its ability to enhance pharmacological profiles by acting as a hydrolytically stable bioisostere for esters and amides.[1][3] This structural feature is critical for improving metabolic resistance and, consequently, the pharmacokinetic properties of drug candidates.[5] Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][6][7]
The subject of this guide, this compound, presents a compelling case for investigation. The benzoic acid group provides a handle for ionic interactions, potentially anchoring the molecule within a target's binding site, while the ethyl substituent allows for exploration of a hydrophobic pocket. The initial screening strategy must therefore be broad enough to detect a range of potential biological activities while being efficient in eliminating compounds with poor drug-like properties early in the discovery process.[8][9] This guide details a screening cascade structured to achieve these goals, moving from fundamental characterization to increasingly complex biological assays.
Physicochemical and Synthetic Characterization
A thorough understanding of a compound's physical and chemical properties is a prerequisite for any biological screening.
Predicted Physicochemical Properties
Computational models provide initial estimates of a compound's drug-likeness. For the regioisomer 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 859155-81-0), which shares the same molecular formula and functional groups, the predicted properties offer a reasonable proxy.
| Property | Predicted Value | Source |
| Molecular Formula | C11H10N2O3 | [10] |
| Molecular Weight | 218.21 g/mol | [10] |
| XLogP3 | 2.76 | [10] |
| PSA (Polar Surface Area) | 76.2 Ų | [10] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
These values suggest the compound adheres to general guidelines for oral bioavailability (e.g., Lipinski's Rule of Five), exhibiting a balance of lipophilicity and polarity.
Synthesis Outline
A plausible synthetic route involves the selective oxidation of the corresponding methylarene precursor, 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)toluene. This method has been successfully applied for analogous structures, utilizing air as the oxidant in the presence of a cobalt acetate and sodium bromide catalytic system.[11][12]
Reaction: 5-ethyl-3-(p-tolyl)-1,2,4-oxadiazole → this compound
Conditions: Cobalt(II) acetate, sodium bromide, acetic acid, 95°C, 11 hours.[11]
This approach is advantageous due to its efficiency and use of green chemistry principles.[11] Post-synthesis, the compound must be rigorously purified (e.g., by recrystallization or column chromatography) and its identity and purity confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Initial Screening Cascade
The purpose of a screening cascade is to systematically and efficiently evaluate a compound, allowing for rapid, data-driven decisions.[9][13] The proposed cascade for this compound is designed in tiers, with each tier increasing in biological complexity and resource intensity.
Tier 1: Foundational ADME/Tox Assays
The goal of Tier 1 is to quickly identify any fundamental liabilities that would prevent the compound from becoming a viable drug, regardless of its biological activity.[14][15]
Causality: The PAMPA assay is a cost-effective, high-throughput method to predict passive diffusion across membranes, a key component of oral absorption and CNS penetration.[16][17] It isolates passive transport, providing a clean, initial assessment of the molecule's ability to traverse biological barriers without the complexities of active transport.[16]
Protocol:
-
Membrane Preparation: A filter plate (donor plate) is coated with a 5 µL solution of lipid (e.g., 1% lecithin in dodecane) to form the artificial membrane.[18]
-
Compound Preparation: The test compound is dissolved in a buffer (e.g., PBS, pH 7.4) containing 5% DMSO to a final concentration of 1-10 µM.[18][19]
-
Assay Setup: The acceptor plate wells are filled with 300 µL of the buffer/DMSO solution. 150 µL of the compound solution is added to the donor plate wells.[18] The donor plate is then placed on top of the acceptor plate.
-
Incubation: The assembly is incubated at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[18][20]
-
Quantification: After incubation, the concentrations of the compound in both donor and acceptor wells are quantified by LC-MS/MS.[17] Permeability (Pe) is calculated based on these concentrations.
Causality: Liver metabolism is a primary route of elimination for many drugs.[21] The HLM assay provides a measure of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, giving an early indication of its likely in vivo half-life and potential for hepatic clearance.[22]
Protocol:
-
Reagent Preparation: Pooled human liver microsomes are thawed and diluted in 0.1 M phosphate buffer (pH 7.4). A cofactor solution containing NADPH is prepared separately.[23][24]
-
Incubation: The test compound (e.g., 1-3 µM final concentration) is incubated with the microsome solution (0.5 mg/mL protein) at 37°C.[21][24]
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH cofactor.[25]
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[21]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]
-
Analysis: After protein precipitation via centrifugation, the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent compound over time.[22][24] The half-life (t½) and intrinsic clearance (Clint) are then calculated.
Causality: It is crucial to determine if the compound exhibits general cytotoxicity at concentrations where specific biological activity might be observed. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This helps distinguish targeted anti-proliferative effects from non-specific toxicity.
Protocol:
-
Cell Plating: A relevant human cell line (e.g., HEK293 for general toxicity or a cancer cell line like MCF-7 if anti-cancer activity is hypothesized) is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: 10 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[26]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the purple formazan crystals formed by metabolically active cells.[27][28]
-
Absorbance Reading: The absorbance is measured on a plate reader at a wavelength of approximately 570 nm.[26] Cell viability is expressed as a percentage relative to vehicle-treated control cells.
Tier 2: Primary Biological Activity Screening
Based on the broad activities of the 1,2,4-oxadiazole scaffold, a dual screening approach is recommended.[5][7][29]
Hypothesis-Driven (Target-Based) Screening
Given that 1,2,4-oxadiazole derivatives have shown activity against various enzyme classes and receptors, screening against a panel of common drug targets is a logical starting point.[5][29][30] A kinase panel or a GPCR panel would be appropriate, depending on available resources and strategic focus. This approach can rapidly identify if the compound interacts with a well-validated target family.
Phenotypic Screening
In parallel, a phenotypic screen can uncover unexpected activities. Given the frequent citation of anti-cancer properties for this scaffold, an anti-proliferative screen against a panel of diverse cancer cell lines (e.g., NCI-60) is a high-value strategy.[4][5][6] This approach is agnostic to the mechanism of action and can reveal novel therapeutic avenues. The MTT assay protocol described in section 3.1.3 serves as the foundational method for this screen.
Tier 3: Hit Confirmation and Secondary Assays
Compounds that demonstrate activity in Tier 2 ("hits") are advanced to Tier 3 for validation and further characterization.
-
Dose-Response and Potency: Hits are re-tested in their respective primary assays across a wider range of concentrations (typically 8-10 points) to generate a dose-response curve and determine potency (IC50 for inhibitors, EC50 for agonists).
-
Selectivity Profiling: For hits from target-based screens, it is critical to assess selectivity. The compound should be tested against a panel of related targets (e.g., other kinases) to determine its specificity. High selectivity is often a desirable trait to minimize off-target effects.
Conclusion and Future Directions
This technical guide presents a robust, tiered strategy for the initial evaluation of this compound. By front-loading the screening cascade with foundational ADME/Tox assays, projects can de-risk candidates early, saving significant time and resources.[8][31][32] The dual-pronged primary screening approach balances hypothesis-driven investigation with the potential for novel discovery. Compounds that successfully navigate this cascade, demonstrating a favorable ADME/Tox profile, confirmed biological activity, and measurable potency, will be well-positioned to advance into more complex lead optimization studies, including in vivo pharmacokinetic and efficacy models.
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An In-depth Technical Guide to 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the 1,2,4-Oxadiazole Moiety in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a versatile pharmacophore.[1][2] This scaffold is considered a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles. The strategic incorporation of the 1,2,4-oxadiazole nucleus into molecular frameworks has led to the discovery of compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] This guide focuses on a specific derivative, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, providing a comprehensive overview of its synthesis, chemical characteristics, and potential therapeutic applications based on the broader understanding of this chemical class.
Chemical Synthesis and Characterization
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available.[4] The most common approaches involve the cyclization of an O-acyl amidoxime intermediate, which can be formed from the reaction of an amidoxime with a carboxylic acid or its derivative.
Synthetic Pathway Overview
A prevalent and efficient method for the synthesis of this compound involves a two-step process starting from 4-cyanobenzamidoxime and propionyl chloride. The initial step is the O-acylation of the amidoxime, followed by a cyclodehydration to form the 1,2,4-oxadiazole ring. An alternative reported method involves the oxidation of the corresponding methylarene precursor.[5][6]
Caption: General synthetic pathways to this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a plausible and detailed method for the laboratory-scale synthesis of this compound, based on established methodologies for 1,2,4-oxadiazole formation.
Step 1: Synthesis of N'-(propanoyloxy)benzenecarboximidamide
-
To a stirred solution of 4-cyanobenzamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Slowly add a solution of propionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate.
Step 2: Synthesis of Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
-
Dissolve the crude O-acyl amidoxime from Step 1 in a suitable solvent such as toluene or xylene.
-
Heat the mixture to reflux for 4-6 hours to effect cyclodehydration.
-
Alternatively, cyclization can be promoted at lower temperatures by the addition of a base such as triethylamine or by using a dehydrating agent.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure methyl ester.
Step 3: Hydrolysis to this compound
-
Dissolve the purified methyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the final product, this compound.
Characterization: The final compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not extensively available in the public domain, the broader class of 1,2,4-oxadiazole derivatives has shown significant promise in various therapeutic areas.[1][2] The presence of the benzoic acid moiety provides a handle for molecular recognition and interaction with biological targets.[7]
Potential as an Anticancer Agent
Numerous 1,2,4-oxadiazole derivatives have demonstrated cytotoxic activity against a range of cancer cell lines.[2][8] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit histone deacetylases (HDACs) or protein kinases.[2]
Caption: Potential anticancer mechanisms of 1,2,4-oxadiazole derivatives.
| Compound Class | Target Cancer Cell Lines | Reported IC50 Values | Reference |
| 1,2,4-Oxadiazole-benzimidazole hybrids | MCF-7, A549, A375 | 0.12–2.78 µM | [2] |
| Caffeic acid-based 1,2,4-oxadiazoles | Glioblastoma (LN229, T98G, U87) | ~35 µM | [8] |
| 1,2,4-Oxadiazole-arylsulfonamides | - | - | [2] |
| 3,4-Diaryl-1,2,4-oxadiazolidin-5-ones | MCF-7 | 15.63 µM | [2] |
Table 1: Reported Anticancer Activities of Various 1,2,4-Oxadiazole Derivatives.
Anti-inflammatory and Analgesic Properties
The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed as anti-inflammatory and analgesic agents.[1][9] These compounds often target enzymes such as cyclooxygenases (COX-1 and COX-2) or other mediators of the inflammatory cascade. The structural similarity of some 1,2,4-oxadiazole derivatives to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential for this class of compounds to modulate inflammatory pathways.
Antimicrobial and Antiviral Activity
Derivatives of 1,2,4-oxadiazole have exhibited promising activity against a variety of microbial pathogens, including bacteria and fungi.[1][2] Furthermore, some compounds have been investigated for their antiviral properties.[1] The specific mechanisms of antimicrobial action are still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Future Directions and Conclusion
This compound represents a molecule of significant interest within the broader class of 1,2,4-oxadiazole derivatives. While its specific biological profile remains to be fully elucidated, the established synthetic routes and the diverse pharmacological activities of related compounds provide a strong rationale for its further investigation.
Future research should focus on:
-
Definitive Biological Screening: A comprehensive screening of this compound against a panel of cancer cell lines, microbial strains, and inflammatory targets is warranted to identify its primary biological activities.
-
Mechanism of Action Studies: For any identified activities, detailed mechanistic studies should be undertaken to pinpoint the molecular targets and pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the ethyl and benzoic acid moieties will be crucial for optimizing potency and selectivity.
-
Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be essential for assessing its drug-like potential.
References
- A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Deriv
- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (URL not available)
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Methodological & Application
Application Notes & Protocols: The Utility of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid as a Versatile Scaffold in Modern Drug Discovery
Introduction: The 1,2,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability, its role as a bioisostere for esters and amides, and its ability to engage in critical hydrogen bonding interactions with biological targets.[1] Its incorporation into small molecules has led to a wide array of biologically active compounds, including agents with anticancer, anti-inflammatory, and antiviral properties.[1]
This document provides a detailed guide to the synthesis and application of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid , a key intermediate and molecular scaffold. While this compound itself may not be a final drug candidate, its true value lies in its utility as a foundational building block for generating libraries of novel compounds for high-throughput screening and lead optimization. The presence of a chemically tractable carboxylic acid handle on a stable, drug-like core makes it an ideal starting point for exploring structure-activity relationships (SAR) in a variety of therapeutic areas. We will detail a robust synthesis protocol and provide a framework for its strategic deployment in a drug discovery campaign.
Part 1: Synthesis of the Core Scaffold
The synthesis of this compound can be efficiently achieved through the selective oxidation of the corresponding tolyl precursor. The following protocol is adapted from a green chemistry approach that utilizes air as the oxidant in the presence of a cobalt-based catalytic system.[2][3] This method is advantageous due to its high yield and the use of readily available and less hazardous reagents compared to traditional stoichiometric oxidants.[3]
Diagram: Synthesis Workflow
Caption: Catalytic oxidation workflow for synthesizing the target benzoic acid.
Protocol 1: Cobalt-Catalyzed Synthesis
Objective: To synthesize this compound with high yield.
Materials:
-
5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole (starting methylarene)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂)
-
Sodium bromide (NaBr)
-
Glacial acetic acid
-
Pressurized air source
-
Ideal mixing reactor equipped with heating mantle, condenser, and gas inlet
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reactor Setup: In an ideal mixing reactor, combine the starting methylarene (e.g., 13 mmol, 1 eq.), cobalt(II) acetate (1.3 mmol, 0.1 eq.), and sodium bromide (1.3 mmol, 0.1 eq.).[2][3]
-
Solvent Addition: Add 40 mL of glacial acetic acid to dissolve the reagents.[2]
-
Reaction Conditions: Heat the solution to 95 °C while stirring.[3]
-
Oxidation: Once the target temperature is reached, introduce a steady stream of air into the reactor. Maintain the reaction at 95 °C for 11 hours.[2][3] The causality here is critical: the Co(II)/NaBr system catalyzes the oxidation of the methyl group to a carboxylic acid using oxygen from the air as the terminal oxidant, a process favored at elevated temperatures.
-
Product Isolation: After 11 hours, turn off the heat and air supply and allow the reaction mixture to cool to room temperature (~20 °C). A precipitate of the carboxylic acid product will form.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold acetic acid, followed by cold water, to remove any residual catalyst or impurities.
-
Drying & Characterization: Dry the purified product under vacuum. The expected yield is approximately 86%.[2] A self-validating system requires confirmation of the structure and purity via techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Value | Reference |
| Reactant Ratio | 13 : 1.3 : 1.3 (mmol) | [3] |
| (Methylarene:Co(OAc)₂:NaBr) | ||
| Temperature | 95 °C | [2][3] |
| Reaction Time | 11 hours | [2][3] |
| Expected Yield | ~86% | [2] |
| Table 1: Optimized Reaction Conditions for Synthesis. |
Part 2: Application in Lead Discovery & Optimization
With the core scaffold in hand, its primary application is as a starting point for building a chemical library. The carboxylic acid functional group is an excellent chemical handle for modification, most commonly through amide bond formation, which is robust and allows for the introduction of diverse chemical functionalities.
Diagram: Amide Library Synthesis Workflow
Caption: Parallel synthesis strategy for generating a diverse amide library.
Protocol 2: Parallel Amide Library Synthesis
Objective: To generate a library of diverse amide derivatives from the core scaffold for biological screening.
Rationale: Amide coupling is a cornerstone of medicinal chemistry. By coupling the core acid with a diverse set of commercially available amines, researchers can systematically probe the chemical space around the scaffold. The choice of amines should be guided by principles of lead-like chemical space (e.g., molecular weight, cLogP, number of rotatable bonds) to maximize the chances of identifying high-quality hits.
Materials:
-
This compound (from Protocol 1)
-
A diverse selection of primary and secondary amines
-
Coupling agent (e.g., HATU, HOBt/EDCI)
-
Organic base (e.g., DIPEA, triethylamine)
-
Solvent (e.g., DMF, DCM)
-
96-well reaction block or individual reaction vials
-
Purification system (e.g., preparative HPLC)
Procedure (per reaction):
-
Acid Preparation: In a reaction vial, dissolve the core benzoic acid (1 eq.) in DMF.
-
Activation: Add the coupling agent (e.g., HATU, 1.1 eq.) and the organic base (e.g., DIPEA, 2.0 eq.). Stir at room temperature for 15-30 minutes. This step forms a highly reactive activated ester, primed for nucleophilic attack.
-
Amine Addition: Add the selected amine (1.2 eq.) to the reaction mixture.
-
Coupling Reaction: Allow the reaction to proceed at room temperature for 4-16 hours. Monitor progress by LC-MS.
-
Workup & Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product should be purified, typically by reverse-phase preparative HPLC, to ensure high purity for biological testing.
-
Validation: The final compound's identity and purity (>95%) must be confirmed by LC-MS and ¹H NMR before being submitted for biological screening. This validation is a critical part of a self-validating protocol.
Part 3: Strategic Framework for Screening & Hit Identification
Once a library of derivatives is synthesized, a strategic screening cascade is necessary to identify potential biological activity. The 1,2,4-oxadiazole scaffold has been successfully employed in developing inhibitors for targets like S1P₁ receptors and protein-protein interactions (e.g., c-Myc-Max).[4][5][6] This suggests that a broad screening approach may be fruitful.
Diagram: Proposed Screening Cascade
Caption: A logical workflow from library screening to lead candidate identification.
Application Protocol: High-Throughput Screening (HTS)
-
Primary Screening: Screen the entire amide library at a single, high concentration (e.g., 10-30 µM) against a panel of diverse biological targets. This could include enzyme inhibition assays (kinases, proteases), receptor binding assays (GPCRs), or cellular assays measuring a specific phenotype (e.g., apoptosis, cytokine release).[7]
-
Hit Confirmation: Compounds showing significant activity (e.g., >50% inhibition or activation) are re-tested under the same conditions to confirm the initial result and rule out false positives.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀ values). This quantitative data is crucial for comparing compounds.
-
SAR Analysis: Analyze the potency data in the context of the chemical modifications made. For example, do bulky hydrophobic groups on the amide lead to higher potency? Is an aromatic amine more effective than an aliphatic one? This analysis directly informs the design of the next generation of compounds.
-
Lead Optimization: Based on the initial SAR, synthesize a second, more focused library of compounds to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability), ultimately leading to a potential lead candidate for further preclinical development.
By employing this compound as a strategic starting point, drug discovery teams can rapidly and systematically explore new chemical space, leveraging a privileged scaffold to accelerate the path toward novel therapeutics.
References
- Krasouskaya, N. P., Danilova, E. A., Baikov, A. A., Kolobov, M. Y., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. [Link]
- Akhtar, M. J., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-8. [Link]
- Martin, S. L., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. [Link]
- Gomha, S. M., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(19), 3529. [Link]
- Chauhan, J., et al. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][2][3][4]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ChemMedChem, 10(10), 1649-1655. [Link]
- Li, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]
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Application Notes and Protocols for 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid as a VLA-4 Antagonist
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of "4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid" as a potent and selective antagonist of Very Late Antigen-4 (VLA-4). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for evaluating the efficacy of this compound in preclinical models.
Introduction: The Therapeutic Promise of VLA-4 Antagonism
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell adhesion molecule expressed on the surface of leukocytes, including lymphocytes, monocytes, and eosinophils.[1][2] It plays a critical role in mediating the trafficking and recruitment of these cells to sites of inflammation by binding to its ligands, primarily vascular cell adhesion molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix.[3] This interaction is a pivotal step in the pathophysiology of numerous inflammatory and autoimmune diseases, such as multiple sclerosis, asthma, and inflammatory bowel disease.
The blockade of the VLA-4/VCAM-1 interaction represents a validated therapeutic strategy to mitigate the inflammatory cascade. Small molecule antagonists, such as this compound, offer a promising alternative to antibody-based therapies, with potential for oral bioavailability and improved safety profiles.[1] This guide details the necessary in vitro and in vivo assays to characterize the VLA-4 antagonistic properties of this compound.
Compound Profile: this compound
Structure:
Physicochemical Properties (Predicted):
Synthesis:
The synthesis of this compound can be achieved through a selective oxidation of the corresponding 3-(p-tolyl)-5-ethyl-1,2,4-oxadiazole. This method utilizes a catalytic system, such as cobalt acetate and sodium bromide in acetic acid, with air as the oxidant, offering a greener and more efficient synthetic route.
In Vitro Characterization: Quantifying VLA-4 Antagonism
A series of in vitro assays are essential to determine the potency and selectivity of this compound.
Cell-Based Adhesion Assay
This assay is the gold standard for quantifying the ability of a compound to inhibit VLA-4-mediated cell adhesion to its ligand, VCAM-1.
Principle: VLA-4 expressing cells (e.g., Jurkat, Ramos) are fluorescently labeled and allowed to adhere to plates coated with recombinant VCAM-1. The number of adherent cells is quantified after washing away non-adherent cells. An effective antagonist will reduce the number of adherent cells in a dose-dependent manner.
Workflow:
Figure 1: Workflow for the VLA-4/VCAM-1 cell adhesion assay.
Detailed Protocol:
-
Plate Coating:
-
Coat a 96-well black, clear-bottom plate with 50 µL/well of 1 µg/mL recombinant human VCAM-1 in PBS.
-
Incubate overnight at 4°C.
-
Wash wells three times with PBS.
-
Block non-specific binding by adding 200 µL/well of 1% BSA in PBS and incubate for 2 hours at 37°C.
-
Wash wells three times with PBS prior to use.
-
-
Cell Preparation:
-
Culture Jurkat cells (or other VLA-4 expressing cell line) to a density of 1 x 10^6 cells/mL.
-
Label cells by incubating with 5 µM Calcein-AM for 30 minutes at 37°C.
-
Wash cells twice with assay buffer (e.g., RPMI + 0.1% BSA).
-
Resuspend cells in assay buffer at 2 x 10^6 cells/mL.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate, pre-incubate 50 µL of the cell suspension with 50 µL of the compound dilutions for 30 minutes at 37°C.
-
Add 100 µL of the cell/compound mixture to each VCAM-1 coated well.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Read the plate on a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis:
Calculate the percentage of adhesion relative to the vehicle control (e.g., 0.5% DMSO). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Results:
Potent VLA-4 antagonists in this chemical class have demonstrated IC50 values in the low nanomolar to sub-nanomolar range.[1]
| Compound | Reported VLA-4 IC50 (nM) |
| Representative Benzoic Acid Derivative[1] | 0.51 |
Transwell Migration Assay
This assay evaluates the ability of the antagonist to inhibit chemotaxis, the directed migration of cells towards a chemical gradient, a key in vivo function of VLA-4.
Principle: VLA-4 expressing cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., SDF-1α). The antagonist is added to the upper chamber, and its ability to block cell migration through the VCAM-1 coated membrane towards the chemoattractant is quantified.
Detailed Protocol:
-
Transwell Preparation:
-
Coat the underside of the transwell insert membrane (8 µm pore size) with 1 µg/mL VCAM-1 and incubate overnight at 4°C.
-
Block the membrane with 1% BSA for 2 hours at 37°C.
-
-
Assay Setup:
-
Add 600 µL of assay buffer containing a chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower wells of a 24-well plate.
-
Prepare a suspension of VLA-4 expressing cells (e.g., primary lymphocytes) at 1 x 10^6 cells/mL in assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Add 100 µL of the cell/compound mixture to the top of the transwell insert.
-
-
Incubation and Quantification:
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Remove the transwell inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).
-
Data Analysis:
Calculate the percentage of migration inhibition compared to the vehicle control and determine the IC50 value as described for the adhesion assay.
In Vivo Evaluation: Assessing Therapeutic Potential
In vivo studies are crucial to evaluate the pharmacokinetic properties and efficacy of this compound in a physiological context.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol Outline:
-
Administer the compound to rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.[1]
-
Collect blood samples at various time points post-administration.
-
Extract the compound from plasma and analyze its concentration using LC-MS/MS.
-
Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Expected Profile:
For an orally active VLA-4 antagonist, desirable properties include low clearance, a moderate volume of distribution, and good oral bioavailability.[1] Benzoic acid derivatives have shown dose-dependent pharmacokinetics in some cases.
| Parameter | Desirable Range for Oral Drug Candidate |
| Clearance (CL) | < 20 mL/min/kg |
| Half-life (t1/2) | 2 - 12 hours |
| Oral Bioavailability (%F) | > 30% |
In Vivo Efficacy Models
The choice of animal model depends on the intended therapeutic indication.
Example: Murine Model of Asthma
Principle: This model assesses the ability of the antagonist to inhibit the infiltration of eosinophils into the lungs following an allergen challenge, a hallmark of asthma that is highly dependent on VLA-4.
Workflow:
Figure 2: Workflow for the murine asthma model.
Detailed Protocol:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Treatment and Challenge: On days 21, 22, and 23, administer this compound (e.g., 10-30 mg/kg) or vehicle via oral gavage, one hour prior to challenging the mice with an aerosol of 1% OVA for 30 minutes.
-
Analysis: 48 hours after the final challenge, perform a bronchoalveolar lavage (BAL) to collect fluid from the lungs.
-
Cell Counting: Prepare cytospin slides from the BAL fluid, stain with Wright-Giemsa, and perform a differential cell count to quantify the number of eosinophils, neutrophils, and lymphocytes.
Data Analysis:
Compare the number of inflammatory cells, particularly eosinophils, in the BAL fluid of compound-treated groups to the vehicle-treated group. Calculate the percentage of inhibition of cell infiltration.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical characterization of this compound as a VLA-4 antagonist. By systematically evaluating its in vitro potency and in vivo efficacy, researchers can build a comprehensive data package to support its further development as a potential therapeutic for inflammatory and autoimmune diseases.
References
- Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693. [Link]
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- Chigaev, A., et al. (2011). Discovery of very late antigen-4 (VLA-4, α4β1 integrin) allosteric antagonists. Journal of Biological Chemistry, 286(7), 5458-5465. [Link]
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- PubMed. Characterization of VLA-4-dependent myeloma cell adhesion to fibronectin and VCAM-1. [Link]
- Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. [Link]
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- Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. [Link]
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- Khokhlov, A. L., et al. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology, 10(1), 1-10. [Link]
- Al-Masoudi, N. A., et al. (2018). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Journal of Chemical and Pharmaceutical Research, 10(5), 1-8. [Link]
- Kubota, K., & Ishizaki, T. (1991). Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. European Journal of Clinical Pharmacology, 41(4), 363-368. [Link]
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- Merck Millipore. Vascular cell adhesion molecule-1 and the integrin VLA-4 mediate adhesion of human B cell precursors to cultured bone marrow adherent cells. [Link]
- CyberLeninka. The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)
- Google Patents. 3-[5-(2-fluoro-phenyl)-[1][2]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof.
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Application Notes and Protocols for the Cellular Characterization of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Introduction: Unveiling the Therapeutic Potential of a Novel 1,2,4-Oxadiazole Compound
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Derivatives of this moiety have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), agonists of the Sphingosine-1-Phosphate Receptor 1 (S1P1), and modulators of the NLRP3 inflammasome.[1][2][3] This application note provides a comprehensive guide for the initial cellular characterization of a novel compound, 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid .
Given the absence of specific biological data for this compound, a tiered screening approach is recommended. This guide will detail protocols for a panel of robust cell-based assays designed to elucidate its potential cytotoxic effects and to probe its activity against key signaling pathways implicated in cancer and inflammation. The following protocols are designed to be self-validating, incorporating essential controls and providing a framework for clear data interpretation.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| CAS Number | 769132-76-5 |
Stock Solution Preparation: For in vitro cell-based assays, it is recommended to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Tier 1: Foundational Assays for Cytotoxicity and Cell Viability
The initial characterization of any novel compound should involve an assessment of its impact on cell viability and cytotoxicity. These assays are crucial for determining a suitable concentration range for subsequent mechanistic studies and for identifying potential anti-proliferative or toxic effects.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[4]
-
Absorbance Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[5]
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane.[3][6]
Caption: Simplified EGFR signaling pathway.
-
Cell Seeding: Seed A549 cells (human lung carcinoma, high EGFR expression) in a 96-well plate at 20,000 cells per well and incubate for 24 hours.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 16-24 hours.
-
Compound Pre-treatment: Pre-treat cells with varying concentrations of the compound for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10-15 minutes at 37°C. [2]5. Fixation and Permeabilization: Wash the cells with ice-cold PBS. Fix the cells with 4% paraformaldehyde for 20 minutes, then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Antibody Incubation: Incubate with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C. The next day, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [7]8. Detection: Add a colorimetric HRP substrate and measure the absorbance. Normalize the phospho-EGFR signal to total EGFR or cell number.
S1P1 Receptor Activation Assay (Tango Assay)
The Tango GPCR assay is a powerful method to measure receptor activation by monitoring the recruitment of β-arrestin to the receptor. [8][9]This assay can determine if the compound acts as an agonist for the S1P1 receptor.
Caption: Workflow for the Tango GPCR assay.
-
Cell Plating: Plate S1P1-Tango cells (e.g., from Thermo Fisher Scientific) in a 384-well plate.
-
Compound Addition: Add serial dilutions of the compound to the wells.
-
Incubation: Incubate for 16 hours at 37°C.
-
Substrate Addition: Add the LiveBLAzer™-FRET B/G Substrate to the cells.
-
Incubation: Incubate for 2 hours at room temperature.
-
Fluorescence Reading: Measure the fluorescence emission at 460 nm (blue) and 530 nm (green). The ratio of blue to green fluorescence indicates receptor activation.
NLRP3 Inflammasome Activation Assay (IL-1β ELISA)
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in inflammatory diseases. This assay measures the release of IL-1β, a key downstream effector of NLRP3 activation.
Caption: Simplified NLRP3 inflammasome activation pathway.
-
Cell Priming: Seed human THP-1 monocytes in a 96-well plate and differentiate them into macrophages using PMA. Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β. [10]2. Compound Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of the compound. Incubate for 1 hour.
-
NLRP3 Activation: Add a NLRP3 activator, such as ATP (5 mM) or nigericin, and incubate for 30-60 minutes. [11]4. Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
| Compound Concentration (µM) | % Inhibition of p-EGFR | S1P1 Activation (Blue/Green Ratio) | IL-1β Release (pg/mL) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of this compound. The results from these assays will provide valuable insights into its cytotoxic profile and its potential as a modulator of EGFR, S1P1, or NLRP3 signaling. Positive hits in any of the Tier 2 assays should be followed up with more detailed mechanistic studies, such as kinase profiling, downstream signaling analysis, and in vivo efficacy studies.
References
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
- 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - NIH. [Link]
- LDH Cytotoxicity Assay Kit - Tiaris Biosciences. [Link]
- LDH cytotoxicity assay - Protocols.io. [Link]
- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
- Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. [Link]
- Discovery of a novel. [Link]
- Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - JoVE. [Link]
- Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System - Molecular Devices. [Link]
- NLRP3 inflammasome activation in macrophages. A, IL‐1β by ELISA. B,...
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Application Notes and Protocols for In Vivo Evaluation of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid as a Putative S1P1 Receptor Agonist
Introduction: Targeting Lymphocyte Trafficking in Autoimmune Disease
The modulation of immune cell trafficking is a cornerstone of modern therapy for autoimmune disorders. A key regulator of this process is the sphingosine-1-phosphate receptor 1 (S1P1), a G-protein coupled receptor predominantly expressed on lymphocytes.[1][2][3] Endogenous sphingosine-1-phosphate (S1P) binds to S1P1 to regulate the egress of lymphocytes from secondary lymphoid organs into the circulatory system.[2][4] Small molecule agonists of S1P1 act as functional antagonists; by binding to the receptor, they induce its internalization and degradation, thereby trapping lymphocytes in lymph nodes.[1][2][3][4] This sequestration prevents autoreactive lymphocytes from migrating to sites of inflammation, such as the central nervous system (CNS) in multiple sclerosis, mitigating the autoimmune response.[1][3] This mechanism has been clinically validated with the approval of drugs like Fingolimod for the treatment of relapsing-remitting multiple sclerosis.[5][6]
This document provides a detailed guide for the in vivo evaluation of "4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid," a novel small molecule with a structural motif suggestive of potential S1P1 receptor agonism. We will outline the preclinical rationale, formulation considerations, and a comprehensive protocol for assessing its efficacy in a well-established animal model of multiple sclerosis.
Proposed Mechanism of Action
We hypothesize that this compound acts as a selective S1P1 receptor agonist. Upon systemic administration, the compound is expected to bind to S1P1 on lymphocytes, leading to receptor internalization and functional antagonism. This action would subsequently lead to a reduction in circulating lymphocytes and a therapeutic benefit in T-cell mediated autoimmune disease models.
Caption: Proposed mechanism of action for the S1P1 receptor agonist.
Preclinical In Vivo Strategy: Key Considerations
A successful in vivo study hinges on careful planning, particularly concerning the compound's physicochemical properties and the selection of an appropriate disease model.
Formulation and Dosing Vehicle Selection
The presence of a carboxylic acid moiety in this compound presents specific formulation challenges. Carboxylic acids often exhibit pH-dependent solubility, being less soluble at low pH and more soluble at higher pH.[7] This can impact oral bioavailability.[7][8][9]
Initial Solubility Assessment: A preliminary solubility screen is essential. The compound's solubility should be tested in a range of pharmaceutically acceptable vehicles.
| Vehicle | pH Range | Rationale |
| Phosphate-Buffered Saline (PBS) | ~7.4 | Standard physiological buffer for parenteral routes. |
| 0.5% (w/v) Methylcellulose in Water | Neutral | Common suspending agent for oral administration of poorly soluble compounds. |
| 10% DMSO / 90% Corn Oil | N/A | Vehicle for lipophilic compounds, suitable for subcutaneous or oral routes. |
| 5% N-methyl-2-pyrrolidone (NMP) / 95% PEG300 | N/A | Solubilizing vehicle for a range of compounds, suitable for multiple routes. |
| pH-adjusted buffers (e.g., citrate, Tris) | 4.0 - 8.0 | To determine the pH-solubility profile and identify potential for salt formation to improve solubility. |
Formulation Protocol:
-
Prepare stock solutions of the test compound in a minimal amount of a solubilizing agent like DMSO.
-
Serially dilute the stock solution into the target vehicle.
-
Observe for precipitation immediately and after a set period (e.g., 2, 4, 24 hours) at room temperature and 4°C.
-
The final formulation for the in vivo study should be a clear solution or a fine, homogenous suspension. The concentration of any organic solvent (e.g., DMSO) should be minimized and kept consistent across all treatment groups, including the vehicle control.
Animal Model Selection: Experimental Autoimmune Encephalomyelitis (EAE)
To test the efficacy of a putative immunomodulatory agent for multiple sclerosis, the Experimental Autoimmune Encephalomyelitis (EAE) model is the gold standard.[10][11] EAE is a T-cell mediated autoimmune disease that mimics many of the clinical and pathological features of MS, including paralysis, CNS inflammation, and demyelination.[12][13][14]
Model Rationale:
-
Relevance: The pathogenesis of EAE is driven by autoreactive T cells, the primary target of S1P1 receptor agonists.[10][14]
-
Predictive Validity: Several approved MS therapies, including S1P1 modulators, have demonstrated efficacy in the EAE model.[15]
-
Established Protocols: The methods for inducing and scoring EAE are well-documented and standardized.[16][17][18][19]
We will utilize the MOG35-55-induced EAE model in C57BL/6 mice, which typically results in a chronic-progressive disease course.[14][16][19]
Detailed Protocol: Efficacy of this compound in the Mouse EAE Model
This protocol outlines a prophylactic treatment regimen, where the compound is administered before the onset of clinical symptoms.
Materials
-
Animals: Female C57BL/6 mice, 9-12 weeks old.[16]
-
Antigen: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).[17]
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.[17]
-
Pertussis Toxin (PTX): Required for reliable disease induction in C57BL/6 mice.[16][19]
-
Test Compound: this compound.
-
Vehicle: Selected based on solubility studies.
-
Anesthesia: Isoflurane or equivalent.
Experimental Workflow
Caption: Experimental workflow for the EAE study.
Step-by-Step Procedure
1. EAE Induction (Day 0): a. Prepare the MOG/CFA emulsion by mixing MOG35-55 peptide with CFA to a final concentration of 2 mg/mL MOG35-55. Emulsify using two glass syringes connected by a Luer lock until a thick, stable emulsion is formed.[18] b. Anesthetize the mice. Administer a total of 100 µL of the emulsion subcutaneously, split between two sites on the flank (50 µL per site).[17] c. Administer 100-200 ng of Pertussis Toxin in PBS via intraperitoneal (i.p.) injection.[16][17]
2. Second Pertussis Toxin Injection (Day 2): a. Administer a second dose of 100-200 ng of PTX i.p.[19]
3. Compound Administration (Day 0 - Day 28): a. Begin daily administration of this compound or vehicle control. The route of administration (e.g., oral gavage, i.p.) and volume should be consistent across all groups. b. Dose levels should be determined from prior maximum tolerated dose (MTD) studies. A typical study might include 3 dose levels (e.g., 3, 10, 30 mg/kg).
4. Clinical Monitoring (Daily from Day 7): a. Monitor mice daily for body weight and clinical signs of EAE. b. Score the clinical signs using a standardized scale:
- 0: No clinical signs.
- 1: Limp tail.[17]
- 2: Hind limb weakness or paresis.[17]
- 3: Complete hind limb paralysis.[17]
- 4: Hind limb paralysis with forelimb weakness.[17]
- 5: Moribund or dead.[17]
5. Study Termination and Endpoint Analysis (Day 28 or humane endpoint): a. At the study's conclusion, euthanize mice via an approved method. b. Blood Collection: Collect blood via cardiac puncture for complete blood counts (CBC) to assess lymphopenia and for flow cytometric analysis of lymphocyte populations. c. Spleen Collection: Harvest spleens to prepare single-cell suspensions for flow cytometry to analyze lymphocyte sequestration. d. CNS Tissue Collection: Perfuse mice with ice-cold PBS followed by 4% paraformaldehyde. Collect the spinal cord and brain for histopathological analysis to assess inflammation and demyelination (e.g., Hematoxylin & Eosin, Luxol Fast Blue staining).
Data Analysis and Interpretation
| Parameter | Analysis Method | Expected Outcome with Effective Compound |
| Clinical Score | Plot mean clinical score ± SEM over time. Analyze using two-way ANOVA. | Significant reduction in mean and peak clinical scores compared to the vehicle group. |
| Disease Incidence | Calculate the percentage of mice in each group that develop clinical signs. | A dose-dependent decrease in the percentage of mice developing EAE. |
| Body Weight | Plot mean percent body weight change from Day 0. | Attenuation of weight loss associated with EAE development. |
| Peripheral Lymphocytes | Analyze CBC data and flow cytometry of blood. Use one-way ANOVA or t-test. | Significant, dose-dependent reduction in circulating lymphocyte counts (lymphopenia). |
| CNS Infiltration | Quantify inflammatory foci and demyelination on stained spinal cord sections. | Reduced number and size of inflammatory infiltrates and preserved myelin compared to vehicle control. |
Conclusion
This application note provides a comprehensive framework for the in vivo evaluation of this compound as a potential S1P1 receptor agonist. By addressing critical formulation challenges and employing the highly relevant EAE model, researchers can robustly assess the compound's therapeutic potential for autoimmune diseases like multiple sclerosis. The outlined protocols and analytical methods establish a self-validating system to generate reliable and interpretable data, guiding further drug development efforts.
References
- Animal models of Multiple Sclerosis - PMC - PubMed Central - NIH. (n.d.).
- Animal Models for the Study of Multiple Sclerosis - ResearchGate. (n.d.).
- Multiple Sclerosis (MS) Mouse Models - Biospective. (n.d.).
- Editorial: Animal models of multiple sclerosis: can they advance future therapies? - Frontiers. (n.d.).
- Experimental Autoimmune Encephalomyelitis in Mice - PMC - PubMed Central - NIH. (n.d.).
- What are S1PR1 agonists and how do they work? - Patsnap Synapse. (2024, June 21).
- Protocols - EAE Induction by Active Immunization in C57BL/6 Mice - Hooke Laboratories. (n.d.).
- Animal Models of Multiple Sclerosis - Are They Useful? - MStranslate. (2017, October 3).
- Experimental Autoimmune Encephalomyelitis (EAE) - Bio-protocol. (n.d.).
- Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PubMed Central. (2016, September 29).
- Experimental Autoimmune Encephalomyelitis in - JoVE Journal. (2023, September 17).
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- CHAPTER 14: S1P Receptor Agonists - Books - The Royal Society of Chemistry. (2012, July 18).
- Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activation sites in vivo - PubMed. (2014, March 25).
- Structural insights into sphingosine-1-phosphate receptor activation | PNAS. (n.d.).
- Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31).
- Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC. (n.d.).
- Sphingosine 1-phosphate Receptor Modulators (Comprehensive) - Cleveland Clinic. (n.d.).
- (PDF) Sphingosine-1-Phosphate Receptor 1 Reporter Mice - Amanote Research. (n.d.).
- Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - MDPI. (n.d.).
- 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. (n.d.).
- Recent developments in the practical application of novel carboxylic acid bioisosteres - CORA. (2022, January 3).
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Application Note: Quantitative Analysis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Introduction
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is a molecule of significant interest in pharmaceutical research, belonging to the oxadiazole class of heterocyclic compounds.[1][2][3] The accurate quantification of this compound in various matrices, including active pharmaceutical ingredients (APIs), formulated drug products, and biological fluids, is critical for drug development, quality control, and pharmacokinetic studies. This application note provides a comprehensive guide to robust and validated analytical methods for the precise quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and adhere to international regulatory standards, ensuring data integrity and reliability.[4][5][6]
The core challenge in quantifying this analyte lies in its specific physicochemical properties, including its acidic nature due to the carboxylic acid group and the presence of the heterocyclic 1,2,4-oxadiazole moiety.[7] This necessitates the development of selective and sensitive methods that can distinguish the analyte from potential impurities, degradation products, or endogenous matrix components. This guide will focus on two primary, powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8][9]
Part 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound.[10][11] The benzoic acid moiety provides a strong UV chromophore, allowing for sensitive detection.
Causality Behind Experimental Choices
The selection of a reversed-phase HPLC method is predicated on the non-polar nature of the substituted benzene ring and the ethyl group, which will interact favorably with a C18 stationary phase. The mobile phase composition, specifically the use of an acidic modifier like formic or phosphoric acid, is crucial for suppressing the ionization of the carboxylic acid group (pKa ~4-5). This ensures a consistent retention time and improved peak shape by minimizing tailing. The choice of acetonitrile over methanol as the organic modifier is often preferred for its lower viscosity and better elution strength for many small molecules.
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or determined λmax) |
3. Sample Preparation (for Drug Product):
-
Accurately weigh and transfer a portion of the powdered drug product equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. Method Validation: The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5][12]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from excipients and degradation products. |
| Linearity | R² ≥ 0.999 over a defined concentration range (e.g., 1-100 µg/mL). |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%.[13] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | Insignificant changes in results with small variations in flow rate, temperature, and mobile phase composition. |
Visualization of HPLC-UV Workflow
Caption: Workflow for HPLC-UV quantification.
Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the quantification of this compound in biological matrices (e.g., plasma or urine), LC-MS/MS is the gold standard.[14][15][16] This technique combines the separation power of LC with the highly selective and sensitive detection capabilities of tandem mass spectrometry.[8]
Causality Behind Experimental Choices
The choice of electrospray ionization (ESI) in negative mode is driven by the presence of the acidic carboxylic acid group, which readily deprotonates to form a [M-H]⁻ ion. The use of a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.[14] Sample preparation for biological fluids is critical to remove proteins and phospholipids that can interfere with the analysis and suppress the analyte signal.[17][18] Protein precipitation is a common and effective initial cleanup step.[18][19]
Experimental Protocol: LC-MS/MS Bioanalysis
1. Instrumentation and Materials:
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.
-
Sample Preparation: Protein precipitation plates or tubes, acetonitrile containing the internal standard.
2. LC-MS/MS Conditions:
| Parameter | HPLC Condition | Mass Spectrometry Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Ionization Mode |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) | MRM Transitions |
| Gradient | 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute | Collision Energy |
| Flow Rate | 0.4 mL/min | Source Temp. |
| Column Temperature | 40 °C | IonSpray Voltage |
| Injection Volume | 5 µL |
3. Sample Preparation (for Plasma):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate.
-
Add 200 µL of cold acetonitrile containing the internal standard (e.g., 50 ng/mL).
-
Mix thoroughly and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.[18]
-
Transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.
4. Method Validation: Bioanalytical method validation should follow regulatory guidelines (e.g., FDA or EMA). Key parameters are similar to HPLC-UV but with a focus on matrix effects and recovery.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention time of the analyte and IS in blank matrix. |
| Linearity | R² ≥ 0.99 over the expected concentration range. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples at multiple levels. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Recovery | Consistent and reproducible extraction efficiency. |
| Stability | Analyte stability assessed under various storage and handling conditions. |
Visualization of LC-MS/MS Workflow
Caption: Bioanalytical workflow using LC-MS/MS.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific application, required sensitivity, and the complexity of the sample matrix. HPLC-UV offers a reliable and cost-effective solution for routine quality control of bulk drug and formulated products. For bioanalytical applications where high sensitivity and selectivity are paramount, LC-MS/MS is the superior technique. Both methods, when properly developed and validated according to international guidelines, will yield accurate and reproducible data, ensuring the quality and safety of pharmaceutical products and providing critical insights during drug development.[4][5][13]
References
- Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Li, W., & Cohen, L. H. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
- Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
- National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
- Floridi, S., & Montanari, L. (2000). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 48(4), 1107-1111.
- Podgornii, A., & Motroi, L. (2016). Pharmaceutical approaches of 1,3,4-oxadiazole derivatives.
- Mills, G. A., & Walker, V. (2001). Practical tips on preparing plasma samples for drug analysis using SPME. LCGC North America, 19(5), 522-532.
- SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note.
- Raynie, D. E. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation.
- American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(21), 10215-10255.
- Šperlingová, I., Dabrowská, L., & Tichý, M. (2003). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 376(7), 1045-1049.
- Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
- Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples.
- DPX Technologies. (2021). Sample Prep for Blood or Serum.
- National Center for Biotechnology Information. (n.d.). 4-Ethylbenzoic Acid. PubChem.
- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry.
- National Center for Biotechnology Information. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.
- National Center for Biotechnology Information. (2025). A Pharmacological Update of Oxadiazole Derivatives: A Review.
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- 19. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Purification of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Introduction: The Critical Role of Purity in Drug Discovery
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole motif is recognized as a versatile bioisostere for esters and amides, often enhancing metabolic stability and cell permeability of drug candidates.[1] The presence of the carboxylic acid group provides a handle for further chemical modification and can influence the pharmacokinetic profile of a potential therapeutic agent.
In the journey from a synthesized compound to a viable drug candidate, achieving high purity is paramount. The presence of impurities, even in trace amounts, can lead to inaccurate biological data, unforeseen toxicity, and complications in formulation and manufacturing.[2] This guide provides a comprehensive overview of robust purification and analytical techniques tailored for this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating through rigorous analytical verification.
Understanding Potential Impurities: A Prerequisite for Effective Purification
The purification strategy for any compound begins with an understanding of the potential impurities that may be present in the crude material. A common synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles involves the coupling of an amidoxime with a carboxylic acid (or its activated derivative), followed by cyclodehydration.[3][4] Another efficient one-pot synthesis involves the reaction of toluic acid amidoximes with anhydrides, followed by oxidation.[5]
Based on these synthetic pathways, the primary impurities in crude this compound are likely to be:
-
Unreacted Starting Materials: Terephthalic acid derivatives and propionamide oxime (or related precursors).
-
O-Acyl Amidoxime Intermediate: The product of the initial coupling reaction that has failed to cyclize. This is a common bottleneck in 1,2,4-oxadiazole synthesis.[2][6]
-
Hydrolysis Products: The O-acyl amidoxime intermediate is susceptible to hydrolysis, which can revert it to the starting materials.[2]
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions used, other related substances may be formed.
The purification techniques detailed below are designed to effectively remove these and other potential impurities.
Purification Workflow: A Multi-faceted Approach
A multi-step purification strategy is often necessary to achieve the high purity required for pharmacological studies. The choice and sequence of techniques will depend on the initial purity of the crude material and the desired final purity.
Sources
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Application & Protocol Guide: In Vitro Characterization of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Introduction and Scientific Context
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a heterocyclic compound incorporating both a 1,2,4-oxadiazole ring and a benzoic acid moiety. While specific biological data for this exact molecule is not extensively documented in public literature, its structural motifs are of significant interest in medicinal chemistry. The 1,2,4-oxadiazole core is a well-established bioisostere for esters and amides, and derivatives have been explored as potent inhibitors of various enzymes and modulators of cellular pathways. For instance, different 1,2,4-oxadiazole derivatives have been investigated as papain-like protease (PLpro) inhibitors for SARS-CoV-2[1], multifunctional agents for Alzheimer's disease[2], and as anticancer agents[3]. Similarly, benzoic acid derivatives have been developed as antagonists for targets like VLA-4, which is involved in inflammatory responses[4].
Given this context, this compound (henceforth referred to as "the compound") presents as a molecule with potential for biological activity. However, before investigating its specific mechanism of action or therapeutic potential, it is imperative to first establish its fundamental cytotoxic profile and effective concentration range in a relevant cell-based model.
This document provides a comprehensive, experience-driven guide for researchers to determine the appropriate dosage of this novel compound for in vitro cell culture applications. The protocols herein are designed as a self-validating system, guiding the user from initial reagent preparation through a robust dose-response analysis to ensure reproducible and meaningful downstream experimental results.
Preliminary Considerations & Reagent Preparation
The first critical step in working with any novel small molecule is ensuring its proper solubilization and the preparation of a stable, high-concentration stock solution. The majority of small organic molecules are not readily soluble in aqueous cell culture media. Therefore, a vehicle solvent is required.
2.1 Choice of Solvent Based on the chemical structure (a carboxylic acid on a phenyl ring system), the compound is predicted to have low water solubility. Dimethyl sulfoxide (DMSO) is the standard and recommended solvent for initial characterization due to its high solubilizing capacity for a wide range of organic molecules and its relatively low toxicity to most cell lines at concentrations below 0.5% (v/v).
2.2 Protocol: Preparation of a 10 mM Stock Solution
Causality: Preparing a high-concentration stock solution is essential for minimizing the final concentration of the vehicle solvent (DMSO) in the cell culture medium, thereby preventing solvent-induced artifacts. A 10 mM stock is a standard starting point for most novel compounds.
Materials:
-
This compound (Molecular Weight: 218.21 g/mol )[5]
-
Anhydrous, sterile-filtered DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 218.21 g/mol × 1000 mg/g = 2.18 mg
-
-
Weighing: Carefully weigh out 2.18 mg of the compound using an analytical balance and place it into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of sterile DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C and/or sonicate briefly to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no undissolved particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light.
Core Protocol: Determining the Cytotoxic Profile via Dose-Response Assay
The cornerstone of characterizing a new compound is the dose-response experiment. This allows for the determination of the concentration at which the compound elicits a biological effect, most commonly cytotoxicity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the compound required to inhibit a biological process (in this case, cell viability) by 50%.
This protocol utilizes a resazurin-based assay (e.g., alamarBlue™ or PrestoBlue™) for its sensitivity, simplicity, and non-destructive nature. The assay measures the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable, metabolically active cells.
3.1 Experimental Workflow Diagram
Caption: Workflow for determining compound IC50 using a resazurin-based viability assay.
3.2 Step-by-Step Methodology
Materials:
-
Chosen mammalian cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well, clear-bottom, black-walled plates (for fluorescence)
-
10 mM compound stock solution (from Protocol 2.2)
-
Resazurin-based cell viability reagent
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Calculate the cell suspension volume needed to seed 5,000-10,000 cells per well in a volume of 100 µL.
-
Seed the cells into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the perimeter wells to minimize evaporation (a "moat").
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume exponential growth.
-
-
Preparation of Serial Dilutions:
-
This step is critical and should be performed in a separate "dilution plate" before adding to the cells.
-
Create a 2X working concentration series. For example, to test a final concentration range from 100 µM down to ~0.1 µM:
-
Prepare the highest concentration (200 µM) by diluting your 10 mM stock 1:50 in complete medium (e.g., 4 µL stock + 196 µL medium).
-
Perform 1:2 serial dilutions down a column of the dilution plate.
-
-
Prepare a 2X vehicle control solution containing the same concentration of DMSO as the highest compound concentration (e.g., if the 200 µM solution contains 2% DMSO, the vehicle control is 2% DMSO in medium).
Table 1: Example Serial Dilution Scheme for 96-Well Plate
Column Compound Conc. (2X) Final Conc. (1X) DMSO Conc. (Final) 1 200 µM 100 µM 0.2% 2 100 µM 50 µM 0.1% 3 50 µM 25 µM 0.05% 4 25 µM 12.5 µM 0.025% 5 12.5 µM 6.25 µM 0.0125% ... ... (continue 1:2) ... (continue 1:2) ... 11 Vehicle Control 0 µM Compound 0.2% | 12 | Media Only (Untreated) | 0 µM Compound | 0% |
-
-
Cell Treatment:
-
Carefully remove the 100 µL of medium from the wells containing cells.
-
Using a multichannel pipette, transfer 100 µL of the 2X serial dilutions from the dilution plate to the corresponding wells of the cell plate. This brings the final volume to 100 µL and the compound/DMSO concentrations to 1X.
-
Incubate the treated plate for a relevant duration, typically 48 or 72 hours. The choice of endpoint depends on the cell line's doubling time and the expected mechanism of the compound (e.g., cytotoxic vs. cytostatic).
-
-
Assay Execution:
-
After the incubation period, add 10 µL (or per manufacturer's instructions) of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. Monitor the color change in the "Media Only" wells. The assay is ready when they have turned a distinct pink/magenta.
-
Read the plate on a fluorescence plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis and Interpretation
4.1 Data Normalization:
-
Average the fluorescence readings from your replicate wells (triplicates are standard).
-
Subtract the average fluorescence of "media only" (no cells) wells from all other values to correct for background.
-
Normalize the data to express cell viability as a percentage relative to the vehicle control:
-
% Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100
-
4.2 Plotting and IC50 Calculation:
-
Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression model (four-parameter variable slope is standard) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve to the data.
-
The software will calculate the IC50 value from this curve.
4.3 Selecting a Dosage for Downstream Experiments
-
For Cytotoxicity Studies: The IC50 value is your primary result.
-
For Mechanism of Action Studies: It is crucial to work with non-toxic or sub-toxic concentrations to ensure that the observed effects are due to specific pathway modulation and not a general stress response from cell death. A common strategy is to use concentrations at or below the IC20 (the concentration causing 20% inhibition of viability), which can be interpolated from your dose-response curve. Typical starting points for mechanistic studies would be IC50/2, IC50/5, and IC50/10.
Hypothesized Signaling Pathway and Mechanism
While the exact target of this compound is unknown, we can hypothesize a potential mechanism based on related structures. For example, some small molecules inhibit signaling pathways by binding to key protein kinases or by disrupting protein-protein interactions. The diagram below illustrates a hypothetical scenario where the compound inhibits a key kinase in a cancer-related proliferation pathway.
This diagram is purely illustrative and requires experimental validation.
Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.
Conclusion and Best Practices
This guide provides a robust framework for the initial in vitro characterization of this compound. By first establishing a dose-response curve and identifying the IC50 value, researchers can proceed with confidence in selecting scientifically valid, non-toxic concentrations for more complex downstream experiments aimed at elucidating the compound's specific biological function. Always remember to include appropriate vehicle controls in every experiment and to confirm any findings in multiple cell lines or with orthogonal assays.
References
- Qin, B., Wu, C., Zhao, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
- Kogen, H., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry.
- Narayana, C., et al. (2017). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.
- Hoffman Fine Chemicals. (n.d.). CAS 769132-76-5 | this compound.
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Application Notes and Protocols for the Formulation of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid in Preclinical Animal Studies
Abstract
This comprehensive guide provides a systematic framework for the development of suitable formulations of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (referred to herein as "the compound") for in vivo evaluation in animal models. Recognizing that new chemical entities (NCEs) frequently exhibit poor aqueous solubility, this document emphasizes a ground-up approach, beginning with essential physicochemical characterization to inform the selection of an appropriate formulation strategy. Detailed, step-by-step protocols are provided for solubility assessment, vehicle selection, and the preparation of formulations for oral, intravenous, and intraperitoneal administration. Furthermore, this guide includes a protocol for the development of a robust analytical method for quantifying the compound in plasma, a critical step for pharmacokinetic analysis. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of reliable data in preclinical drug development.
Introduction: The Formulation Challenge for Novel Benzoic Acid Derivatives
This compound is a novel heterocyclic compound with potential therapeutic applications.[1][2][3][4] As with many NCEs emerging from drug discovery programs, its structural features—a substituted oxadiazole ring linked to a benzoic acid moiety—suggest a likelihood of poor aqueous solubility.[5][6] The presence of the carboxylic acid group implies a pH-dependent solubility, a key factor to be exploited or mitigated during formulation development.
Inadequate bioavailability due to poor solubility can lead to misleading results in crucial early-stage animal studies, potentially causing the premature termination of a promising drug candidate or an underestimation of its toxicological profile.[6] Therefore, a carefully designed and well-characterized formulation is paramount for achieving consistent and predictable systemic exposure.
This document serves as a practical guide for researchers, outlining a logical workflow from initial compound characterization to the preparation of various dosing vehicles suitable for rodent studies.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before a viable formulation can be developed, a thorough understanding of the compound's fundamental physicochemical properties is essential. These initial experiments are not merely procedural; they are diagnostic, providing the critical data needed to navigate the formulation development process.
Table 1: Key Physicochemical Parameters for Formulation Development
| Parameter | Experimental Method | Rationale and Implication for Formulation |
| Aqueous Solubility | Shake-flask method in water and buffers (pH 2.0, 4.5, 6.8, 7.4) | Determines the intrinsic solubility and pH-dependency. Low solubility (<10 µg/mL) necessitates enabling formulations (e.g., co-solvents, surfactants, lipids). |
| pKa | Potentiometric titration or UV-spectrophotometry | Identifies the pH at which the compound is 50% ionized. Crucial for understanding solubility changes in the GI tract and for selecting appropriate pH-adjusting agents. |
| LogP/LogD | Shake-flask method (n-octanol/water) or validated in-silico prediction | Measures lipophilicity. A high LogP (>3) suggests suitability for lipid-based formulations and potential challenges with aqueous vehicles.[7] |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides an indication of the compound's solid-state stability and purity. A high melting point can correlate with low solubility. |
| Solid-State Form | X-ray Powder Diffraction (XRPD) | Determines if the compound is crystalline or amorphous. The amorphous form is typically more soluble but may be less stable. |
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) and purified water.
-
Addition of Compound: Add an excess amount of the compound to a known volume of each buffer/water in separate glass vials. Ensure enough solid is present to achieve saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved particles settle. Alternatively, centrifuge the samples at a high speed.
-
Filtration: Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent to remove any remaining solid particles.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.
Formulation Development Workflow
The data gathered from the pre-formulation assessment directly informs the selection of an appropriate formulation strategy. The following diagram illustrates a typical decision-making process.
Caption: Formulation selection workflow based on physicochemical properties.
Protocols for Oral Formulations
Oral administration is the most common route for preclinical efficacy and toxicology studies.[8] The choice of vehicle is critical for ensuring adequate absorption of poorly soluble compounds.
Protocol 2: Simple Aqueous Suspension
-
Applicability: For compounds with low aqueous solubility but acceptable stability and wettability. This is often a first-line approach due to its simplicity and minimal impact on intrinsic pharmacokinetics.
-
Vehicle Composition: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water. These agents increase viscosity to prevent rapid settling of the compound.
-
Procedure:
-
Weigh the required amount of the compound.
-
Prepare the 0.5% MC solution by slowly adding MC to heated water (~60-70°C) while stirring, then allowing it to cool to form a clear solution.
-
Create a paste by adding a small amount of the vehicle to the compound powder and triturating with a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to achieve a uniform suspension.
-
Store in a sealed container, protected from light, and ensure it is continuously stirred before and during dosing.
-
Protocol 3: Co-solvent System
-
Applicability: For compounds that exhibit poor aqueous solubility but are soluble in water-miscible organic solvents.
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), N,N-Dimethylacetamide (DMA).
-
Vehicle Composition Example: 30% PEG 400, 70% Water. The final percentage of the organic solvent should be minimized and justified based on solubility and tolerability data.
-
Procedure:
-
Weigh the compound and dissolve it completely in the required volume of PEG 400. Gentle warming or sonication may be used to aid dissolution.
-
Once fully dissolved, slowly add the water portion while stirring continuously to prevent precipitation.
-
Visually inspect the final solution for clarity and absence of particulates.
-
The final formulation should be prepared fresh daily unless stability data supports longer storage.
-
Protocol 4: Self-Emulsifying Drug Delivery System (SEDDS)
-
Applicability: For highly lipophilic compounds (e.g., LogP > 3) that are soluble in oils.[6][9] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI tract.
-
Vehicle Composition Example: Labrasol® (surfactant), Labrafil® M 1944 CS (oil), and Transcutol® HP (co-solvent). The ratio of these components must be optimized in a screening study.
-
Procedure:
-
Conduct a screening study to determine the solubility of the compound in various oils, surfactants, and co-solvents.
-
Based on solubility, select a combination of excipients. For example, dissolve the compound in a mixture of Labrasol® and Labrafil®.
-
Gently heat the mixture (if necessary) to ensure complete dissolution.
-
The resulting formulation should be a clear, homogenous liquid.
-
Test the self-emulsification properties by adding a small amount of the formulation to water and observing the spontaneous formation of a stable emulsion.
-
Protocols for Parenteral Formulations (IV & IP)
Parenteral formulations require sterility and must be carefully designed to avoid precipitation upon injection into the bloodstream.
Protocol 5: Cyclodextrin-Based Formulation
-
Applicability: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.
-
Vehicle Composition Example: 20-40% (w/v) HP-β-CD in sterile Water for Injection (WFI).
-
Procedure:
-
Dissolve the required amount of HP-β-CD in WFI. This may require stirring for an extended period.
-
Slowly add the compound to the cyclodextrin solution while stirring or sonicating. The formation of the inclusion complex can take several hours.
-
Once the compound is fully dissolved, adjust the pH if necessary using dilute HCl or NaOH.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Protocol 6: Co-solvent/Surfactant System for IV Injection
-
Applicability: For compounds requiring solubilization in a mixture of solvents and surfactants for intravenous administration. The percentage of organic solvents and surfactants must be kept to a minimum to avoid hemolysis and other adverse effects.
-
Vehicle Composition Example: 10% Solutol® HS 15 (non-ionic solubilizer and surfactant), 10% Ethanol, 80% Saline.
-
Procedure:
-
Dissolve the compound in the ethanol portion.
-
Add the Solutol® HS 15 and mix until a homogenous solution is formed.
-
Slowly add the saline portion under constant stirring. The solution should remain clear.
-
Sterile-filter the final solution through a 0.22 µm filter. This formulation should be administered slowly to minimize potential precipitation and irritation.
-
Analytical Method Development for Pharmacokinetic Studies
To evaluate the in vivo performance of the formulation, a sensitive and selective bioanalytical method is required to quantify the compound in biological matrices, typically plasma. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[12][13][14][15]
Protocol 7: LC-MS/MS Method Development for Plasma Quantification
-
Mass Spectrometer Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize the precursor ion and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[12]
-
Chromatographic Separation: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides good peak shape and retention for the compound, separating it from endogenous plasma components.
-
Sample Preparation:
-
Protein Precipitation (PPT): This is the simplest method. Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture to precipitate proteins, then centrifuge at high speed.
-
Supernatant Transfer: Transfer the clear supernatant to a new plate or vial for injection into the LC-MS/MS system.
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., ICH M10) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[13]
Caption: Workflow for plasma sample preparation using protein precipitation.
Conclusion
The successful preclinical development of this compound is critically dependent on the creation of a robust and appropriate formulation. There is no single "best" formulation; the optimal choice is dictated by the compound's unique physicochemical properties, the intended route of administration, and the specific goals of the animal study. By following a systematic approach that begins with thorough pre-formulation characterization and progresses through rational vehicle selection and preparation, researchers can significantly enhance the quality and reliability of their in vivo data. The protocols provided in this guide offer a comprehensive starting point for navigating the challenges of formulating this and other poorly soluble NCEs, ultimately facilitating a more accurate assessment of their therapeutic potential.
References
- Yale School of Medicine. (n.d.). Small Molecules Quantitation. Proteomics.
- Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
- ResearchGate. (2025, August 30). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2.
- Van de Merbel, N. C. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(16), 6153-6163.
- National Institutes of Health. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. PMC.
- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- National Institutes of Health. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC.
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- National Institutes of Health. (2020, November 3). Pharmaceutical Excipients and Drug Metabolism: A Mini-Review. PMC.
- PubChem. (n.d.). 4-Ethylbenzoic Acid.
- National Institutes of Health. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
- LookChem. (n.d.). Cas 892502-28-2, 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)BENZOIC ACID.
- Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research.
- PubChemLite. (n.d.). This compound.
- National Institutes of Health. (2015, October 1). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][12][13][15]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. PMC.
- PubMed. (2007, February 15). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists.
- Hoffman Fine Chemicals. (n.d.). CAS 769132-76-5 | this compound.
- PubMed. (2011, October 1). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists.
- AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2025, December 21). Discovery of a novel.
- PubMed. (2025, January 5). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo.
- PubMed. (2010, November 15). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[12][13][14]triazolo[4,3-a][12][15]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity.
- FooDB. (2011, September 21). Showing Compound 4-Ethylbenzoic acid (FDB022844).
- Technical Disclosure Commons. (2025, June 20). Novel process for the preparation of (R)-N-(5-(5-ethyl-1,2,4-oxadiazol-3-yl).
- PubChem. (n.d.). Benzoic acid, 4-((((5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)amino)-3-chloro-, monopotassium salt.
- BOVA. (n.d.). Formulations.
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Application Note: High-Throughput Screening for Novel Agonists of the S1P1 Receptor Using "4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid" and its Analogs
For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery and high-throughput screening (HTS).
Abstract
This document provides a comprehensive guide for the design and implementation of a high-throughput screening (HTS) campaign to identify novel agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a critical G protein-coupled receptor (GPCR) involved in immune cell trafficking.[1][2][3] The core compound of interest, "4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid," represents a chemical scaffold with potential for modulation of GPCRs. This application note details a robust, cell-based calcium mobilization assay, optimized for a 384-well format, suitable for screening large compound libraries. We will cover the underlying principles of the assay, provide a detailed step-by-step protocol, and discuss essential data analysis and quality control metrics to ensure the identification of high-quality hits.
Introduction: The Rationale for Targeting the S1P1 Receptor
The S1P1 receptor is a well-validated therapeutic target, primarily for autoimmune diseases such as multiple sclerosis.[2][4] It is a GPCR that, upon binding its endogenous ligand sphingosine-1-phosphate (S1P), initiates a signaling cascade through Gi/o proteins.[1] This signaling is crucial for a variety of cellular processes, most notably the egress of lymphocytes from lymphoid organs.[3] Agonists of the S1P1 receptor can induce its internalization, leading to functional antagonism and the sequestration of lymphocytes, thereby preventing their infiltration into tissues and mitigating autoimmune responses.[5]
The chemical structure of "this compound" contains a benzoic acid moiety, a common feature in pharmacologically active molecules, and an oxadiazole ring, which can act as a bioisostere for ester or amide groups, potentially interacting with key residues in the binding pockets of GPCRs. This makes it, and libraries of its analogs, promising starting points for an HTS campaign to discover novel S1P1 agonists.
Signaling Pathway Overview
Upon agonist binding, the S1P1 receptor couples to Gi proteins, leading to the inhibition of adenylyl cyclase and the activation of downstream pathways, including the PI3K-Akt and MAPK/ERK pathways.[1][6] For the purpose of a robust HTS assay, we will leverage a cell line co-expressing the S1P1 receptor with a promiscuous G-protein, such as Gα16, which couples the receptor activation to the Gq pathway. This forces a downstream release of intracellular calcium (Ca2+), a signal that can be readily and sensitively detected with fluorescent dyes.[7][8]
Caption: S1P1 HTS Assay Signaling Pathway.
High-Throughput Screening Protocol: Calcium Mobilization Assay
This protocol is designed for a no-wash, fluorescence-based calcium mobilization assay in a 384-well format, utilizing a CHO-K1 cell line stably expressing the human S1P1 receptor and a promiscuous Gα16 protein. The assay is compatible with automated liquid handling systems and kinetic fluorescence plate readers like the FLIPR® (Fluorometric Imaging Plate Reader).[9]
Materials and Reagents
| Reagent | Supplier | Purpose |
| CHO-K1/S1P1/Gα16 Cells | In-house/Vendor | Host cell line expressing the target receptor |
| DMEM/F-12 Medium | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Serum supplement for cell growth |
| Geneticin (G418) | Gibco | Selection agent for stable cell line |
| Fluo-4 AM Calcium Indicator | Invitrogen | Calcium-sensitive fluorescent dye |
| Probenecid | Sigma-Aldrich | Anion-exchange transport inhibitor to prevent dye leakage |
| Assay Buffer (HBSS + 20 mM HEPES) | In-house | Buffered salt solution for the assay |
| SEW2871 | Tocris | Known S1P1 selective agonist (Positive Control)[10] |
| DMSO | Sigma-Aldrich | Solvent for compound library |
| 384-well black-walled, clear-bottom plates | Corning | Assay plates for fluorescence reading |
Step-by-Step Experimental Protocol
Day 1: Cell Plating
-
Cell Culture: Culture the CHO-K1/S1P1/Gα16 cells in DMEM/F-12 supplemented with 10% FBS and 500 µg/mL G418. Maintain the cells in a 37°C, 5% CO₂ incubator.
-
Cell Seeding: Harvest the cells using standard trypsinization methods when they reach 80-90% confluency. Resuspend the cells in fresh culture medium at a density of 250,000 cells/mL.
-
Plating: Dispense 40 µL of the cell suspension into each well of the 384-well black-walled, clear-bottom plates (10,000 cells/well).
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and formation of a monolayer.
Day 2: Assay Execution
-
Prepare Dye-Loading Solution: Prepare a 2X Fluo-4 AM loading solution in Assay Buffer containing 5 mM probenecid. The final concentration of Fluo-4 AM should be optimized (typically 2-4 µM). Protect the solution from light.
-
Dye Loading: Remove the culture medium from the cell plates. Add 20 µL of the 2X dye-loading solution to each well.
-
Incubation: Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light. This allows for de-esterification of the dye within the cells.
-
Prepare Compound Plates: During the incubation, prepare the compound plates. "this compound" and its analogs should be serially diluted in DMSO and then further diluted in Assay Buffer to the desired final concentrations (typically a 10-point dose response starting from 10 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Controls on each plate:
-
Negative Control: Assay buffer with 0.5% DMSO (no stimulation).
-
Positive Control: A known S1P1 agonist (e.g., SEW2871) at its EC₈₀ concentration.
-
-
-
Fluorescence Reading:
-
Set up the kinetic fluorescence plate reader (e.g., FLIPR®) with excitation at ~490 nm and emission at ~525 nm.
-
Program the instrument to read a stable baseline fluorescence for 10-20 seconds.
-
The instrument's integrated liquid handler should then add 20 µL from the compound plate to the cell plate.
-
Continue to record the fluorescence signal every 1-2 seconds for a total of 120-180 seconds to capture the transient calcium peak.
-
Caption: High-Throughput Screening Experimental Workflow.
Data Analysis and Quality Control
Primary Data Analysis
The primary output from the kinetic reader is a fluorescence intensity curve over time for each well. The response is typically quantified as the maximum peak fluorescence minus the baseline fluorescence.
-
Normalization: To account for plate-to-plate variability, the data from each well should be normalized. A common method is to express the response as a percentage of the positive control:
-
% Activation = [ (Responsecompound - Mean Responsenegative) / (Mean Responsepositive - Mean Responsenegative) ] * 100
-
-
Hit Identification: A "hit" is a compound that elicits a response exceeding a predefined threshold. A common approach is to set the hit threshold at three times the standard deviation of the negative controls.
Assay Quality Control: The Z'-Factor
The robustness and quality of the HTS assay must be evaluated for each plate. The Z'-factor is a statistical parameter that reflects the separation between the positive and negative controls.[11][12]
-
Formula: Z' = 1 - [ (3σpos + 3σneg) / |µpos - µneg| ]
-
Where σ is the standard deviation and µ is the mean of the positive (pos) and negative (neg) controls.
-
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls; suitable for HTS.[13] |
| 0 to 0.5 | Acceptable | The assay is marginal and may require optimization. |
| < 0 | Unacceptable | The signals from the controls overlap; the assay is not reliable. |
Any plate with a Z'-factor below 0.5 should be flagged for review or repeated.
Hit Confirmation and Follow-up Studies
Compounds identified as primary hits should undergo a series of validation steps to eliminate false positives and confirm their activity.
-
Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested in a multi-point concentration-response format to determine their potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Selectivity Profiling: Promising compounds should be tested against other S1P receptor subtypes (S1P2-5) and a panel of unrelated GPCRs to assess their selectivity.
-
Mechanism of Action Studies: Further biochemical and cellular assays should be conducted to confirm that the compound acts as a true agonist at the S1P1 receptor.
Conclusion
The protocol described in this application note provides a robust and reliable method for the high-throughput screening of "this compound" and its chemical analogs to identify novel S1P1 receptor agonists. By employing a validated cell-based calcium mobilization assay and adhering to stringent quality control measures, researchers can confidently identify and advance promising lead compounds for further development in the treatment of autoimmune diseases.
References
- Jo, E., et al. (2005). S1P1-selective in vivo-active agonists from high-throughput screening: off-the-shelf chemical probes of receptor interactions, signaling, and fate. PubMed.
- Bryan, G. K., & Pyne, S. (2019). Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells. MDPI.
- Lonza. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Lonza.
- García-Mesa, Y., et al. (2022). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. MDPI.
- Ieronimakis, N., et al. (2021). Sphingosine-1-phosphate receptor-1 (S1PR1) signalling: the homeostatic pathway of the heart. Cardiovascular Research.
- Assay.Dev. (2023). On HTS: Z-factor. Assay.Dev.
- Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
- García-Mesa, Y., et al. (2022). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PubMed.
- ResearchGate. (n.d.). Downstream signaling pathways of sphingosine-1-phosphate (S1P) receptors. ResearchGate.
- Zhang, X. H. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics.
- Wikipedia. (n.d.). Z-factor. Wikipedia.
- Iversen, P. W., et al. (2014). Data analysis approaches in high throughput screening. SlideShare.
- Scott, F. L., et al. (2024). Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors. Journal of Medicinal Chemistry.
- GenScript. (n.d.). GPCR Functional Cell-based Assays. GenScript.
- National Center for Biotechnology Information. (n.d.). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). NCBI.
- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray.
- Roth, A. L., et al. (2020). Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. PubMed.
Sources
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- 3. academic.oup.com [academic.oup.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. genscript.jp [genscript.jp]
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- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. S1P1-selective in vivo-active agonists from high-throughput screening: off-the-shelf chemical probes of receptor interactions, signaling, and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assay.dev [assay.dev]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. rna.uzh.ch [rna.uzh.ch]
Application Notes & Protocols: 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid as a Research Tool
Introduction and Overview
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a heterocyclic small molecule featuring a 3,5-disubstituted 1,2,4-oxadiazole core. The 1,2,4-oxadiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, prized for its metabolic stability and its utility as a bioisostere for amide and ester functionalities.[1] This has led to the inclusion of this heterocycle in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3]
While the broader class of 1,2,4-oxadiazoles is the subject of extensive research, public domain data on the specific biological activities of this compound as a standalone research tool are limited. Its most clearly defined role in the scientific literature is as a key synthetic intermediate in the development of more complex therapeutic agents.[4][5]
This guide provides a comprehensive overview of the known properties and applications of this compound. It details its established use as a chemical building block and, based on structure-activity relationship (SAR) studies of analogous compounds, proposes potential, yet-to-be-explored, research applications. The protocols provided herein are illustrative templates designed to enable researchers to investigate the hypothetical biological activities of this and related molecules.
Physicochemical Properties and Synthesis
A foundational understanding of a compound's chemical identity is critical for its application in any research setting.
Compound Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 769132-76-5 |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
Synthesis Outline
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established. A common and effective route involves the coupling of an amidoxime with a carboxylic acid derivative. For the title compound, this typically involves the reaction of terephthalic acid derivatives with propanamidoxime precursors, followed by cyclization.
A more direct, higher-yield approach has been described involving the selective oxidation of the corresponding methylarene (5-ethyl-3-(p-tolyl)-1,2,4-oxadiazole) using air oxygen with a cobalt acetate and sodium bromide catalytic system in acetic acid. This green chemistry approach provides the target benzoic acid in high yield.
Documented Application: Intermediate for MAGL Inhibitor Synthesis
The primary documented use of this compound is as a precursor in the multi-step synthesis of potent inhibitors of Monoacylglycerol Lipase (MAGL).[4][5]
Scientific Rationale: MAGL is a key enzyme in the endocannabinoid system, responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[5] Inhibition of MAGL increases 2-AG levels, which has therapeutic potential in treating neurodegenerative diseases, neuroinflammation, pain, and cancer.[5] The benzoic acid moiety of the title compound serves as a crucial anchor for subsequent chemical modifications to build the final, complex inhibitor.
Synthetic Workflow Visualization
The following diagram illustrates the role of this compound as a foundational building block in a patented synthetic route to MAGL inhibitors.
Caption: Synthetic pathway from the title compound to a final MAGL inhibitor.
Hypothetical Research Applications & Protocols
Based on the activities of structurally related 1,2,4-oxadiazoles, several plausible, albeit unproven, research applications for this compound can be proposed. The presence of the carboxylic acid is a key feature; while it appears to negate antibacterial activity in some scaffolds, it can serve as a critical interaction motif (e.g., a zinc-binding group) for other targets like metalloenzymes.[6][7]
Proposed Target Class: Histone Deacetylases (HDACs)
Scientific Rationale: HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones. Their dysregulation is implicated in cancer and other diseases. Many potent HDAC inhibitors feature a zinc-binding group, often a hydroxamic acid or a carboxylic acid, which chelates the zinc ion in the enzyme's active site. Several 1,2,4-oxadiazole derivatives have shown potent HDAC inhibitory activity.[1][2] The benzoic acid moiety of the title compound makes it a candidate for investigation as an HDAC inhibitor.
Example Protocol: In Vitro Fluorogenic HDAC Inhibition Assay
This protocol provides a template for screening the compound's ability to inhibit Class I/II HDAC enzymes.
A. Materials Required:
-
This compound (Test Compound)
-
Trichostatin A (TSA) or SAHA (Positive Control Inhibitor)
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin with TSA to stop the HDAC reaction and cleave the deacetylated product)
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
B. Experimental Workflow:
Caption: Workflow for an in vitro fluorogenic HDAC inhibition assay.
C. Step-by-Step Procedure:
-
Compound Dilution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in HDAC Assay Buffer to achieve final assay concentrations ranging from 100 µM to 1 nM. Prepare similar dilutions for the positive control (e.g., SAHA).
-
Assay Plating: To a 96-well plate, add 5 µL of each compound dilution. Include wells for "vehicle control" (Assay Buffer with DMSO) and "no enzyme" blanks.
-
Enzyme Addition: Dilute the HDAC enzyme stock to the desired working concentration in cold Assay Buffer. Add 20 µL of the diluted enzyme to each well (except "no enzyme" blanks). Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
Substrate Addition: Warm the fluorogenic substrate to 37°C. Add 25 µL to all wells to initiate the reaction.
-
Incubation: Incubate the plate for 60 minutes at 37°C. The reaction time may need optimization based on enzyme activity.
-
Development: Add 50 µL of developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal from the deacetylated substrate. Incubate for 20 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.
D. Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" blank wells from all other readings.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Safety and Handling
As a research chemical with limited toxicological data, this compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[6][8] Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.[2]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6]
Conclusion
This compound is a valuable chemical entity primarily utilized as a synthetic intermediate in the creation of complex drug candidates, most notably MAGL inhibitors. While direct biological activity data for this specific molecule is not widely published, its structural features—the privileged 1,2,4-oxadiazole scaffold and a carboxylic acid moiety—make it an intriguing candidate for exploratory screening against targets where such features are known to be beneficial, such as metalloenzymes like HDACs. The protocols and information provided in this guide are intended to empower researchers to safely handle this compound and to design scientifically sound experiments to uncover its potential as a novel research tool.
References
- Khasawneh, H. E. N., et al. (2025, August 4).
- Wawrzyniak, P., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(5), 964.
- Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145.
- Wright, S. W., et al. (2015). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 58(3), 1380-1389.
- Almario, A., et al. (2019). Piperazine derivatives as magl inhibitors.
- Wright, S. W., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. ACS Medicinal Chemistry Letters, 6(8), 908-912.
- Almario, A., et al. (2022). Piperazine derivatives as MAGL inhibitors.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2019072785A1 - Piperazine derivatives as magl inhibitors - Google Patents [patents.google.com]
- 5. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]
- 6. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity and success of your experiments.
Introduction: Navigating the Synthesis of a Key Intermediate
This compound is a crucial building block in the development of various pharmacologically active molecules. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established transformation in medicinal chemistry, often recognized as a bioisosteric replacement for amide and ester functionalities.[1][2] However, achieving high yields and purity can be challenging. This guide will focus on the most prevalent synthetic route: the coupling of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration. We will also explore alternative strategies and address critical troubleshooting points.
Core Synthetic Strategy: Amidoxime Route
The most widely adopted method for constructing the 1,2,4-oxadiazole ring involves a two-stage process: O-acylation of an amidoxime followed by intramolecular cyclization.[1] This [4+1] approach, where four atoms come from the amidoxime and one from the acylating agent, is versatile and generally high-yielding when optimized.[3]
Caption: General synthetic workflow for this compound via the amidoxime route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: My 1,2,4-oxadiazole synthesis using the amidoxime and acyl chloride coupling method is resulting in a low yield or no product. What are the likely causes, and how can I improve the outcome?
Answer: Low yields in 1,2,4-oxadiazole synthesis are a frequent challenge and can arise from several factors, primarily concerning the formation and cyclization of the O-acylamidoxime intermediate.[4]
| Potential Cause | Explanation | Recommended Solution |
| Inefficient O-Acylation | The initial acylation of the amidoxime is a critical step. Incomplete reaction can be due to a weak base, steric hindrance, or low reactivity of the acylating agent. | Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl generated when using an acyl chloride. Ensure anhydrous conditions as moisture can hydrolyze the acyl chloride. |
| Stalled Cyclization | The O-acylamidoxime intermediate is stable under certain conditions and may not cyclize efficiently.[5] This is often the rate-limiting step. | Thermal Cyclization: Refluxing in a high-boiling solvent like toluene or xylene (80-150 °C) is a standard and effective method.[4] Microwave Irradiation: This technique can significantly reduce reaction times and improve yields by efficiently promoting cyclodehydration.[4][6] Base-Mediated Cyclization: For heat-sensitive substrates, a strong, non-nucleophilic base like Tetrabutylammonium Fluoride (TBAF) in an anhydrous solvent like THF can promote cyclization at room temperature.[1][3] |
| Degradation of Starting Materials or Intermediates | Amidoximes and their O-acylated derivatives can be unstable, especially under harsh conditions (e.g., prolonged heating, strong acid/base). | Monitor the reaction closely using TLC or LC-MS to avoid prolonged reaction times. If thermal cyclization is used, consider a higher boiling point solvent for a shorter duration rather than extended heating at a lower temperature. |
Issue 2: Presence of a Major Side Product Identified as the Hydrolyzed O-Acyl Amidoxime
Question: My LC-MS analysis shows a significant peak corresponding to the mass of my O-acyl amidoxime intermediate, but not the final product. What is happening and how can I fix it?
Answer: This indicates that the O-acylation was successful, but the subsequent cyclodehydration failed, and the intermediate may have been hydrolyzed during workup or is simply not cyclizing under the current conditions.
Caption: Decision-making workflow for troubleshooting low yields in 1,2,4-oxadiazole synthesis.
Issue 3: Formation of Isomeric or Rearranged Byproducts
Question: My NMR and MS data suggest the presence of an oxadiazole isomer or another heterocyclic system. What could be the cause?
Answer: Under certain conditions, particularly thermal stress, 1,2,4-oxadiazoles can undergo rearrangement.
-
Boulton-Katritzky Rearrangement (BKR): This thermal rearrangement can occur in 3,5-disubstituted 1,2,4-oxadiazoles, leading to the formation of other heterocycles.[3][6] The presence of acid or moisture can facilitate this process.[6] To mitigate this, ensure anhydrous conditions and avoid acidic workups if this side product is observed.
Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents for the initial O-acylation step when starting with a carboxylic acid instead of an acyl chloride?
A1: When using a carboxylic acid, an activating agent is necessary. Standard peptide coupling reagents are effective. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA in an aprotic solvent such as DMF is highly efficient.[4] Other reliable options include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).[4]
Q2: Can I perform the synthesis as a one-pot reaction?
A2: Yes, one-pot syntheses of 1,2,4-oxadiazoles are well-documented and can be very efficient.[4] A common approach involves the in situ formation of the amidoxime from a nitrile and hydroxylamine, followed by the addition of the acylating agent and subsequent cyclization in the same reaction vessel.[4]
Q3: What are the recommended purification techniques for this compound?
A3: The purification strategy will depend on the impurities present.
-
Filtration: If the product precipitates from the reaction mixture upon cooling or addition of an anti-solvent, simple filtration may be sufficient.[7]
-
Recrystallization: This is an effective method for obtaining highly pure crystalline material. The choice of solvent will need to be determined empirically.
-
Silica Gel Chromatography: This is a standard method for removing soluble impurities. A gradient of ethyl acetate in hexanes is a common starting point for elution.
Q4: Are there alternative synthetic routes that avoid the amidoxime intermediate?
A4: Yes, while the amidoxime route is most common, other methods exist. One notable alternative is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[3] Another approach involves the oxidation of a corresponding methylarene precursor. For example, this compound has been synthesized by the selective oxidation of 3-(p-tolyl)-5-ethyl-1,2,4-oxadiazole using air as the oxidant in the presence of a cobalt acetate and sodium bromide catalyst.[7][8] This method can offer higher yields and a shorter reaction sequence compared to other procedures.[8]
Experimental Protocols
Protocol 1: Two-Step Synthesis via Amidoxime and Acyl Chloride
Step 1: O-Acylation of 4-Cyanobenzamidoxime
-
To a stirred solution of 4-cyanobenzamidoxime (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.2 equivalents).
-
Slowly add propionyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amidoxime is consumed.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate.
Step 2: Thermal Cyclodehydration
-
Dissolve the crude O-acyl amidoxime intermediate in toluene.
-
Heat the mixture to reflux (approximately 110 °C) for 6-12 hours, monitoring the formation of the 1,2,4-oxadiazole by LC-MS.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude product, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzonitrile, can be purified by column chromatography.
Step 3: Hydrolysis of the Nitrile
-
To a solution of 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzonitrile in ethanol/water, add NaOH (3-5 equivalents).
-
Heat the mixture to reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Protocol 2: One-Pot Synthesis from Nitrile
-
To a mixture of 4-cyanobenzonitrile (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol, add a base such as sodium bicarbonate (2 equivalents).
-
Heat the mixture to reflux for 4-6 hours to form the amidoxime in situ.
-
Cool the reaction mixture and add an appropriate base (e.g., DIPEA, 2 equivalents) and propionyl chloride (1.2 equivalents).
-
Stir at room temperature for 2 hours.
-
Add a high-boiling solvent like xylene and heat to reflux to effect cyclization, monitoring by LC-MS.
-
Proceed with workup and nitrile hydrolysis as described in Protocol 1.
References
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
- National Institutes of Health. (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
- MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.).
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-547.
- RSC Publishing. (n.d.). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization.
- ResearchGate. (n.d.). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation.
- National Institutes of Health. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.
- Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. (2023). Results in Chemistry, 6, 101037.
- ResearchGate. (2005). Synthesis of 1,2,4-Oxadiazoles.
- Krasouskaya, V. P., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145.
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoic acid, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
"4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid" solubility issues and solutions
Welcome to the technical support center for 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS 769132-76-5). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. We understand that realizing the full potential of this molecule in your experiments requires overcoming its inherent solubility limitations. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues effectively.
Understanding the Molecule: Why Solubility can be a Hurdle
This compound possesses a molecular structure that contributes to its limited solubility in many common solvents. The presence of a rigid aromatic benzoic acid core and a heterocyclic 1,2,4-oxadiazole ring results in a planar and relatively non-polar molecule with strong intermolecular interactions in its solid state. While the carboxylic acid group offers a site for hydrogen bonding and potential for ionization, the overall lipophilicity of the molecule often dominates its solubility profile, particularly in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
While specific experimental data for this compound is not widely published, we can estimate its solubility based on its structural similarity to other substituted benzoic acids and heterocyclic compounds.
Aqueous Solubility: The aqueous solubility is expected to be very low in neutral pH water due to the hydrophobic nature of the molecule. Carboxylic acids with larger nonpolar components are generally insoluble in water.[1][2]
Organic Solvent Solubility: Solubility in organic solvents will vary based on the solvent's polarity.
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Very Low | The nonpolar aromatic and heterocyclic rings dominate the molecule's character. |
| Ethanol/Methanol | Moderate | The alcohol can engage in hydrogen bonding with the carboxylic acid group. |
| Acetone | Moderate | A polar aprotic solvent that can interact with the polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of disrupting intermolecular forces. |
| Dichloromethane (DCM) | Low to Moderate | While non-polar, it can solubilize some organic acids. |
| Hexanes/Heptane | Very Low | These non-polar solvents are unlikely to effectively solvate the polar carboxylic acid group. |
This table provides estimated solubilities for guidance. Actual experimental determination is highly recommended.
Q2: I'm observing poor solubility in aqueous buffers for my biological assay. What is the first thing I should consider?
The primary factor to consider is the pH of your buffer. The carboxylic acid moiety on the benzoic acid ring has a pKa that dictates its ionization state.
-
At pH below the pKa , the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is significantly less soluble in water.
-
At pH above the pKa , the carboxylic acid will be deprotonated to its carboxylate salt form (-COO⁻), which is much more polar and will exhibit significantly higher aqueous solubility.[3][4][5]
Recommendation: The first troubleshooting step is to increase the pH of your aqueous buffer. For most carboxylic acids, adjusting the pH to 7.4 or higher will lead to a substantial increase in solubility.
Q3: I've adjusted the pH, but I'm still facing solubility issues or precipitation over time. What are my next options?
If pH adjustment alone is insufficient, several formulation strategies can be employed to enhance and maintain the solubility of your compound.
1. Co-solvents: The addition of a water-miscible organic solvent can significantly improve solubility.[6]
-
Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (PEG) are commonly used.
-
Starting Concentration: Begin with a small percentage (e.g., 1-5% v/v) of the co-solvent and gradually increase it, while monitoring for any adverse effects on your experimental system.
2. Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.
-
Common Surfactants: Tween® 80 or Cremophor® EL are frequently used in biological research.
-
Working Concentration: Typically used at concentrations above their critical micelle concentration (CMC).
Troubleshooting Guide: Step-by-Step Dissolution Protocol
This section provides a systematic approach to dissolving this compound for in vitro experiments.
Initial Solubility Assessment
Before proceeding with your main experiment, it is crucial to determine the approximate solubility in your desired vehicle.
Workflow for Solubility Assessment:
Caption: A simple workflow for the initial assessment of solubility in aqueous and organic solvents.
Protocol for Preparing a Stock Solution in DMSO
Due to its high solvating power, DMSO is often the solvent of choice for preparing concentrated stock solutions of poorly soluble compounds.
-
Weigh accurately: Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Solubilize: Vortex the solution vigorously. If necessary, use a sonicator bath for a few minutes to aid dissolution.
-
Visual Inspection: Ensure that no solid particles are visible. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions in Aqueous Media
Directly dissolving the compound in aqueous media is often challenging. The recommended method is to dilute a high-concentration stock solution (prepared in a suitable organic solvent like DMSO) into your aqueous buffer.
Decision Tree for Preparing Aqueous Working Solutions:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. reddit.com [reddit.com]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid in Solution
Welcome to the technical support guide for 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to this compound
This compound is a molecule of interest in medicinal chemistry, featuring a 1,2,4-oxadiazole ring. This heterocyclic core is often employed as a bioisostere for amide and ester groups, offering potential advantages in metabolic stability and pharmacokinetic properties.[1][2][3] However, the inherent chemical nature of the 1,2,4-oxadiazole ring system presents specific challenges regarding its stability in solution, particularly under certain experimental conditions. Understanding these stability characteristics is crucial for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of the 1,2,4-oxadiazole ring is the main determinant. Key factors include:
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pH: The ring is susceptible to degradation in strongly acidic or basic environments.[1]
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Solvent: The choice of solvent can influence solubility and degradation kinetics.
-
Presence of Nucleophiles: Strong nucleophiles can attack the electrophilic carbon atoms of the oxadiazole ring, leading to ring-opening.[4]
Q2: My compound appears to be degrading in my aqueous buffer. What is the likely cause?
A2: Degradation in aqueous buffers is often due to hydrolysis, especially if the pH is not neutral. The 1,2,4-oxadiazole ring can undergo hydrolytic cleavage under both acidic and basic conditions.[2][5] We recommend preparing fresh solutions and verifying the pH of your buffer before each experiment. For long-term storage, consider aprotic organic solvents.
Q3: Can I store solutions of this compound? If so, under what conditions?
A3: For short-term storage (hours to a few days), refrigeration (2-8 °C) of solutions in a neutral, buffered aqueous solution or a suitable organic solvent is recommended. For long-term storage, we advise storing the compound as a solid at -20 °C or lower. If solution storage is necessary, use an aprotic solvent like DMSO or DMF and store at -80 °C. Always minimize freeze-thaw cycles.
Q4: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?
A4: Yes, it is highly probable. The 1,2,4-oxadiazole ring can undergo reductive ring opening, particularly in anaerobic environments like the gut, which can sometimes be mimicked in vitro.[6] This can lead to the formation of amidoxime and carboxylic acid derivatives. We recommend using HPLC-MS to identify the mass of the unexpected peaks to help elucidate their structures.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or inconsistent bioassay results. | Compound degradation in the assay medium. | 1. Prepare fresh stock solutions for each experiment. 2. Assess compound stability directly in the assay medium over the experiment's duration. 3. Consider using a less aggressive buffer system or adding stabilizing agents if compatible with the assay. |
| Precipitate formation in aqueous solution. | Poor aqueous solubility of the benzoic acid derivative, especially at lower pH. | 1. Adjust the pH of the solution. The carboxyl group's ionization state is pH-dependent. 2. Use a co-solvent such as DMSO or ethanol (ensure compatibility with your experimental system). 3. Prepare a more dilute solution. |
| Changes in solution color. | Potential degradation or reaction with media components. | 1. Analyze the solution using UV-Vis spectroscopy to check for spectral shifts. 2. Use HPLC to identify any new peaks that may have formed. 3. Ensure the purity of your solvents and reagents. |
| Inconsistent analytical quantification. | Adsorption to container surfaces or degradation during sample processing. | 1. Use silanized glassware or low-adsorption plasticware. 2. Keep sample processing times to a minimum and maintain cold conditions. 3. Include internal standards in your analytical runs to correct for variability. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffers
This protocol provides a framework for evaluating the stability of this compound in different pH environments.
Materials:
-
This compound
-
Phosphate buffers (pH 5.0, 7.4, and 9.0)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in each of the phosphate buffers (pH 5.0, 7.4, and 9.0).
-
Time-Point Sampling: Incubate the working solutions at a controlled temperature (e.g., 37 °C). At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of each solution.
-
Sample Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile to stop any further degradation.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. Monitor the peak area of the parent compound at an appropriate wavelength (e.g., 230 nm).[7]
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition.
Visualizing the Stability Assessment Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. glsciences.com [glsciences.com]
Common problems in "4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid" experiments
Welcome to the technical support resource for experiments involving 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS 769132-76-5). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important heterocyclic building block. As a bioisostere for amide and ester functionalities, the 1,2,4-oxadiazole motif is crucial in modern medicinal chemistry, making robust experimental protocols essential.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot issues and optimize your experimental outcomes.
Section 1: Synthesis & Optimization FAQs
This section addresses the most frequently encountered challenges during the synthesis of the target molecule, focusing on causality and providing actionable solutions.
Question 1: My synthesis of this compound is resulting in very low or no yield. What are the common pitfalls?
Answer: Low or no yield in 1,2,4-oxadiazole syntheses is a prevalent issue, typically stemming from two critical stages: the initial coupling of the amidoxime and carboxylic acid, and the subsequent cyclodehydration step.[2][3]
-
Inefficient Cyclodehydration: The most common bottleneck is the failure of the O-acyl amidoxime intermediate to cyclize.[2][4] This step is often energetically demanding and may require forcing conditions. Without sufficient thermal energy or a potent catalyst, the reaction stalls at the intermediate stage.
-
Poor Carboxylic Acid Activation: If the starting carboxylic acid is not properly activated, the initial O-acylation of the amidoxime will be inefficient, leading to a large amount of unreacted starting material.[3]
-
Hydrolysis of Intermediates: The O-acyl amidoxime intermediate is susceptible to cleavage, especially under prolonged heating or in the presence of aqueous/protic media during workup.[2] This hydrolysis reverts the intermediate back to the starting materials.
-
Starting Material Instability: Amidoximes themselves can be unstable, so it's crucial to verify the quality and purity of your starting materials before beginning the reaction.[4]
Question 2: I'm observing a significant side product that isn't my starting material. What could it be?
Answer: The formation of unexpected side products is common. The identity depends on the synthetic route, but several possibilities exist:
-
Hydrolyzed O-Acyl Amidoxime: The most likely side product is the O-acyl amidoxime intermediate that has failed to cyclize. This will have a mass corresponding to the sum of your two starting materials minus one molecule of water. Its presence indicates that the initial coupling was successful, but the cyclization conditions were insufficient.[2]
-
N-Acylamidoxime: Under certain conditions, the O-acyl intermediate can rearrange to the more stable but chemically unreactive N-acylamidoxime, creating a dead-end for the reaction.[3]
-
Boulton-Katritzky Rearrangement (BKR) Product: The final 1,2,4-oxadiazole ring itself can be unstable under high heat or acidic conditions.[2] It can undergo a BKR to form a different heterocyclic isomer.[1] This is a significant concern if your reaction or workup involves prolonged heating or strong acids.
-
Amide from N-Acylation: The carboxylic acid can react with the amine of the amidoxime to form a stable amide, which will not proceed to the oxadiazole. Using coupling agents that favor O-acylation, such as HATU, can minimize this.[3]
Question 3: How can I optimize the cyclodehydration step for the amidoxime route?
Answer: Optimizing the cyclization of the O-acyl amidoxime is critical for achieving high yields. The choice between thermal and base-mediated cyclization depends on the substrate's sensitivity.
-
Thermal Cyclization: This method involves heating the isolated O-acyl amidoxime intermediate, typically at reflux in a high-boiling aprotic solvent like toluene or xylene.[2] This provides the necessary energy to overcome the activation barrier for cyclization. It is crucial to ensure anhydrous conditions to prevent hydrolysis.
-
Base-Mediated Cyclization: This is often more efficient and can sometimes be performed at lower temperatures.
-
Microwave Irradiation: Microwave heating can dramatically reduce reaction times and improve yields by efficiently promoting the cyclodehydration step.[6] This is an excellent alternative to conventional heating.
Section 2: Purification & Analysis
Question 4: I'm struggling to purify my final product. What are some effective strategies?
Answer: Purification can be challenging due to the product's polarity (from the carboxylic acid) and potential side products.
-
Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization is the preferred method for obtaining highly pure material. Solvents to explore include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Column Chromatography: Due to the free carboxylic acid, the compound may streak on silica gel. To mitigate this, add 1-2% acetic acid to the eluent system (e.g., ethyl acetate/hexane/acetic acid). This suppresses the deprotonation of the carboxylic acid, leading to better peak shape and separation.
-
Acid/Base Workup: An extractive workup can be effective. Dissolve the crude material in a suitable organic solvent like ethyl acetate and wash with a mild acid (e.g., 1M HCl) to remove any basic impurities. Then, extract the product into a mild aqueous base (e.g., saturated NaHCO₃ solution). The aqueous layer can then be washed with an organic solvent to remove neutral impurities, and finally, the aqueous layer is re-acidified to precipitate the pure product, which is collected by filtration.
Question 5: What are the expected NMR and HPLC signatures for this compound?
Answer: Proper characterization is key to confirming the identity and purity of your product.
Nuclear Magnetic Resonance (NMR): Based on the structure and data from analogous compounds, the following spectral data are expected.[7][8]
| Proton (¹H NMR) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzoic Acid -OH | > 12.0 | Singlet (broad) | 1H |
| Benzoic Acid H (ortho to COOH) | ~8.1-8.2 | Doublet | 2H |
| Benzoic Acid H (ortho to oxadiazole) | ~8.0-8.1 | Doublet | 2H |
| Ethyl -CH₂- | ~3.0 | Quartet | 2H |
| Ethyl -CH₃ | ~1.4 | Triplet | 3H |
| Note: Spectra recorded in DMSO-d₆. Shifts are approximate and can vary based on solvent and concentration. |
| Carbon (¹³C NMR) | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | ~167 |
| Oxadiazole C5 (C-Ethyl) | ~175 |
| Oxadiazole C3 (C-Aryl) | ~168 |
| Benzoic C-ipso (C-COOH) | ~133 |
| Benzoic C-ipso (C-Oxadiazole) | ~128 |
| Benzoic CH (ortho to COOH) | ~130 |
| Benzoic CH (ortho to Oxadiazole) | ~128 |
| Ethyl -CH₂- | ~20 |
| Ethyl -CH₃ | ~11 |
| Note: Spectra recorded in DMSO-d₆. Shifts are approximate. |
High-Performance Liquid Chromatography (HPLC): A standard reversed-phase method is suitable for analyzing purity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3-5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10-15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm and 254 nm[9] |
| Expected Retention Time | Highly dependent on the exact gradient and column, but will be well-retained. |
Section 3: Handling & Stability
Question 6: I'm having difficulty dissolving the compound. What solvents are recommended?
Answer: As a carboxylic acid, this compound has limited solubility in nonpolar organic solvents and water.
-
Good Solubility: Polar aprotic solvents such as DMSO and DMF are excellent choices for preparing stock solutions.
-
Moderate Solubility: It will show some solubility in lower alcohols like methanol and ethanol, and in THF.
-
Aqueous Solubility: Solubility in aqueous buffers is highly pH-dependent. The compound will be significantly more soluble at pH > 7, where the carboxylic acid is deprotonated to the carboxylate salt. For biological assays, preparing a concentrated stock in DMSO and then diluting into the aqueous buffer is the standard procedure.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis via Amidoxime Condensation (One-Pot)
This protocol is adapted from general methods for 1,2,4-oxadiazole synthesis.[2][3]
-
Amidoxime Formation: To a solution of 4-cyanobenzoic acid (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq). Heat the mixture at reflux for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting nitrile.
-
Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude 4-(N'-hydroxycarbamimidoyl)benzoic acid can often be used without further purification.
-
Coupling and Cyclization:
-
Dissolve the crude amidoxime (1.0 eq) in anhydrous DMF.
-
Add propionic anhydride (1.2 eq) or propionyl chloride (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the O-acyl intermediate.
-
Heat the reaction mixture to 100-120 °C and maintain for 6-12 hours until LC-MS analysis indicates complete cyclization.
-
-
Final Workup and Purification: Cool the reaction to room temperature and pour it into ice water. Acidify with 1M HCl to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. Purify as described in Question 4 .
Protocol 2: Synthesis via Oxidation of Tolyl Precursor
This protocol is based on a reported catalytic oxidation method.[10][11]
-
Precursor Synthesis: Synthesize 3-(p-tolyl)-5-ethyl-1,2,4-oxadiazole using standard amidoxime chemistry as described above, starting from p-tolunitrile and reacting with propionic anhydride/chloride.
-
Catalytic Oxidation:
-
In a reaction vessel, dissolve the 3-(p-tolyl)-5-ethyl-1,2,4-oxadiazole (1.0 eq), cobalt(II) acetate (0.1 eq), and sodium bromide (0.1 eq) in glacial acetic acid.[10]
-
Heat the solution to 95 °C while bubbling air through the mixture.[10]
-
Maintain the reaction for 11-12 hours, monitoring by TLC or LC-MS.[10]
-
-
Workup and Isolation: Cool the reaction mixture to room temperature. The product should precipitate from the acetic acid.[10] Collect the solid by filtration, wash thoroughly with water to remove residual acetic acid, and dry under vacuum. This method often yields a product of high purity that may not require further purification.[11]
Section 5: Visual Guides & Workflows
Below are diagrams illustrating key decision-making processes and synthetic strategies.
Caption: Primary synthetic pathways to the target compound.
References
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. BenchChem Technical Support.
- Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review.
- Albericio, F., & Subirós-Funosas, R. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters.
- Royal Society of Chemistry. (n.d.).
- Piaz, V. D., et al. (n.d.).
- de Fatima, A., et al. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS.
- Pace, A., & Povar, I. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.
- Supporting Inform
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal.
- Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin.
- Brain, C. T., & Paul, J. M. (2004).
- Reddit. (2022). amide coupling help. r/Chempros.
- PubChemLite. (n.d.). This compound.
- Echemi. (n.d.). 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)
- Hoffman Fine Chemicals. (n.d.). CAS 769132-76-5 | this compound.
- CymitQuimica. (n.d.). This compound.
- Gastaldi, S., et al. (2023). Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate inflammatory bowel disease. European Journal of Medicinal Chemistry.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Echemi. (n.d.). This compound, 97%.
- International Journal of Scientific & Technology Research. (n.d.). Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4-(Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid.
- Görmen, M., et al. (2021). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Journal of Research in Pharmacy.
- BLDpharm. (n.d.). 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
- Gastaldi, S., et al. (2023). Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor... AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
- BenchChem. (n.d.). Structural Validation of 3-(1H-imidazol-1-yl)
- Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.
- CymitQuimica. (n.d.). 4-(1,2,4-Oxadiazol-3-yl)benzoic acid.
- ZORA (Zurich Open Repository and Archive). (n.d.).
- Baishideng Publishing Group. (2026). Anwei decoction alleviates chronic atrophic gastritis by modulating the gut microbiota-metabolite axis and NLRP3 inflammasome activity.
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- 7. rsc.org [rsc.org]
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- 9. helixchrom.com [helixchrom.com]
- 10. Benzoic acid, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common experimental hurdles and achieve high-yielding, clean reactions.
Introduction
This compound is a key building block in medicinal chemistry, often utilized for its bioisosteric properties, replacing esters and amides in drug candidates.[1][2] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field, yet challenges in optimizing reaction conditions for specific substrates persist.[3][4] This guide focuses on the prevalent and effective method involving the coupling of an amidoxime with a carboxylic acid (or its derivative), followed by cyclization of the intermediate O-acylamidoxime.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole Product
Question: I am attempting to synthesize this compound from 4-cyanobenzoic acid (to make the amidoxime) and propanoic acid/anhydride, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in 1,2,4-oxadiazole synthesis are a frequent challenge and can arise from several factors throughout the two-stage process: amidoxime formation and the subsequent acylation-cyclization.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Inefficient Amidoxime Formation | The conversion of the nitrile (4-cyanobenzoic acid) to the corresponding amidoxime (4-(N'-hydroxycarbamimidoyl)benzoic acid) can be incomplete. This is a critical first step as the purity of the amidoxime directly impacts the subsequent reaction. | Optimize Amidoxime Synthesis: - Reaction Time & Temperature: Ensure the reaction with hydroxylamine goes to completion. Monitor by TLC. - pH Control: Maintain a slightly basic pH during the reaction to favor the nucleophilic attack of hydroxylamine. - Purification: Thoroughly purify the amidoxime to remove unreacted nitrile and other impurities. Recrystallization is often effective. |
| Poor Carboxylic Acid Activation | For the coupling of the amidoxime with propanoic acid, inefficient activation of the carboxylic acid will lead to poor formation of the crucial O-acylamidoxime intermediate.[5] | Employ Efficient Coupling Reagents: - Standard Reagents: Use well-established coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt).[6] - High-Activity Reagents: For difficult couplings, consider more potent activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF.[5] |
| Ineffective Cyclization of O-Acylamidoxime | The final ring-closing dehydration of the O-acylamidoxime to the 1,2,4-oxadiazole can be sluggish or incomplete under suboptimal conditions. | Promote Cyclization: - Thermal Cyclization: Heating the isolated O-acylamidoxime in a high-boiling solvent like toluene, pyridine, or DMF is a common method.[1] - Base-Catalyzed Cyclization: The use of bases can facilitate the cyclization at lower temperatures. Both organic bases (e.g., DBU) and inorganic bases (e.g., KOH or NaOH in DMSO) have proven effective. The NaOH/DMSO system can be particularly efficient for one-pot syntheses.[7][8] - Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for the cyclization step.[8] |
| Side Reactions and Decomposition | The O-acylamidoxime intermediate can be prone to hydrolysis, especially in the presence of water. Additionally, strong acids or bases used during work-up can lead to decomposition of the desired product.[9] | Minimize Side Reactions: - Anhydrous Conditions: Ensure all solvents and reagents are dry, particularly for the coupling and cyclization steps. - Mild Work-up: Use a gentle work-up procedure. Avoid strong acids or bases if possible. Purification by column chromatography on silica gel or recrystallization is often preferred.[9] |
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Multiple Impurities
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side products in 1,2,4-oxadiazole synthesis and how can I avoid them?
Answer: The formation of impurities often stems from side reactions of the amidoxime or the O-acylamidoxime intermediate. Understanding these pathways is key to minimizing their occurrence.
Common Impurities and Mitigation Strategies
| Impurity | Formation Mechanism | Prevention and Mitigation |
| Unreacted Starting Materials | Incomplete reaction of the amidoxime or the acylating agent. | - Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent (e.g., propionyl chloride or propanoic anhydride). - Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure full consumption of the limiting reagent. |
| Diacylated Amidoxime | In the presence of a strong base and excess acylating agent, diacylation of the amidoxime can occur.[9] | - Controlled Addition: Add the acylating agent slowly to the reaction mixture. - Stoichiometric Control: Use a precise amount of the acylating agent. |
| Urea or Amide byproducts | Formation of these can occur from the decomposition of the O-acylamidoxime intermediate, particularly under harsh heating conditions. | - Milder Cyclization Conditions: Consider base-catalyzed cyclization at room temperature or slightly elevated temperatures instead of high-temperature thermal cyclization.[7][10] |
| Isomeric Oxadiazoles | Rearrangement reactions, although less common for this specific synthesis, can sometimes occur. The Boulton-Katritzky rearrangement is a known thermal transformation of 1,2,4-oxadiazoles, but typically requires specific substituents.[1] | - Controlled Temperature: Avoid excessive heating during cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 4-(N'-hydroxycarbamimidoyl)benzoic acid precursor?
A1: The most common and reliable method is the reaction of 4-cyanobenzoic acid with hydroxylamine. Key to success is careful control of the reaction conditions. A typical procedure involves heating a mixture of 4-cyanobenzoic acid and hydroxylamine hydrochloride in the presence of a base (like sodium carbonate or potassium hydroxide) in an alcoholic solvent (e.g., ethanol) or an aqueous solution. Purification by recrystallization is crucial to obtain high-purity amidoxime for the subsequent step.
Q2: Should I use a one-pot or a two-step procedure for the synthesis of this compound?
A2: Both one-pot and two-step procedures have their advantages.
-
Two-Step Procedure: This involves the isolation and purification of the intermediate O-acylamidoxime before cyclization.[7] This approach offers better control over the reaction, can lead to a cleaner final product, and is often easier to troubleshoot. It is generally recommended when developing a new synthesis or for larger-scale reactions.
-
One-Pot Procedure: This method combines the acylation and cyclization steps without isolating the intermediate.[8] It is more time-efficient and can be highly effective, especially with robust systems like NaOH/DMSO.[8] However, it can be more challenging to optimize and may require more extensive purification of the final product.
For initial optimization, a two-step procedure is advisable. Once optimized, a one-pot protocol can be developed for efficiency.
Q3: What are the best purification techniques for the final product?
A3: The purification of this compound typically involves:
-
Acid-Base Extraction: After the reaction, an acidic workup will protonate the benzoic acid moiety, causing it to precipitate from the aqueous solution. The precipitate can be collected by filtration.[11]
-
Recrystallization: This is an excellent method for purifying the final product. A suitable solvent system (e.g., ethanol/water, acetic acid) should be determined.
-
Silica Gel Chromatography: If significant impurities are present, column chromatography can be employed. A mobile phase of ethyl acetate in petroleum ether or hexane, often with a small amount of acetic acid to improve peak shape, is a good starting point.[6]
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step A: Synthesis of 4-(N'-hydroxycarbamimidoyl)benzoic acid (Amidoxime)
-
To a solution of 4-cyanobenzoic acid (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure 4-(N'-hydroxycarbamimidoyl)benzoic acid.
Step B: Acylation and Cyclization
-
Dissolve 4-(N'-hydroxycarbamimidoyl)benzoic acid (1 eq.) in a suitable aprotic solvent (e.g., DMF or THF).
-
Add a non-nucleophilic base such as DIPEA (1.5 eq.).
-
Cool the mixture to 0 °C and slowly add propionyl chloride or propanoic anhydride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir until the O-acylation is complete (monitor by TLC).
-
For cyclization, heat the reaction mixture in an oil bath at 100-120 °C until the O-acylamidoxime intermediate is consumed.
-
Cool the reaction, pour it into water, and acidify with HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Protocol 2: One-Pot Synthesis using NaOH/DMSO
-
To a solution of 4-(N'-hydroxycarbamimidoyl)benzoic acid (1 eq.) in DMSO, add powdered NaOH (2-3 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add ethyl propionate (1.5 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. Reaction times can range from 4 to 24 hours.[8]
-
Once the reaction is complete, pour the mixture into ice-water and acidify with concentrated HCl until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Scheme and Mechanism Visualization:
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Assay Interference for 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Welcome to the technical support resource for researchers utilizing 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid in their experimental workflows. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding potential assay interference. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and reliability of your data.
Introduction: Understanding the Molecule
This compound is a small molecule featuring a disubstituted 1,2,4-oxadiazole ring linked to a benzoic acid moiety. While the 1,2,4-oxadiazole scaffold is present in numerous biologically active compounds, certain structural features of this molecule, such as its aromatic systems and carboxylic acid group, warrant careful consideration for potential off-target effects and assay interference.[1][2][3][4] This guide will walk you through the most common interference phenomena and provide step-by-step instructions to identify and mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing an unexpectedly high signal in my fluorescence-based assay. Could the compound be autofluorescent?
A1: Yes, autofluorescence is a common source of interference for compounds containing aromatic heterocycles.
Many organic molecules with conjugated ring systems can absorb light at one wavelength and re-emit it at a longer wavelength, a phenomenon known as autofluorescence.[5] This intrinsic fluorescence can artificially inflate the signal in your assay, leading to false-positive results.
Caption: Troubleshooting workflow for suspected autofluorescence.
-
Plate Preparation: In a microplate, prepare wells containing the assay buffer and serial dilutions of this compound at the same concentrations used in your main experiment.
-
Control Wells: Include wells with assay buffer and the compound's vehicle (e.g., DMSO) as a negative control.
-
Omit Reporter: Crucially, do not add your assay's fluorescent reporter dye or substrate to these wells.
-
Incubation: Incubate the plate under the same conditions as your primary assay.
-
Measurement: Read the plate using the same excitation and emission wavelengths and instrument settings as your main experiment.[5]
-
Analysis: If you observe a concentration-dependent increase in signal in the compound-only wells compared to the vehicle control, autofluorescence is confirmed.
| Strategy | Rationale |
| Switch to Red-Shifted Dyes | Autofluorescence is often more pronounced in the blue-green spectrum. Using dyes that excite and emit at longer wavelengths (>600 nm) can often circumvent this interference.[6][7] |
| Time-Resolved Fluorescence (TRF) | TRF assays use lanthanide-based probes with long fluorescence lifetimes, allowing for a delay between excitation and detection, during which the short-lived compound autofluorescence can decay. |
| Spectral Unmixing | Advanced imaging systems can capture the full emission spectrum and computationally subtract the compound's fluorescence signature from the specific assay signal.[5] |
Q2: My compound shows inhibitory activity that is not reproducible in orthogonal assays. Could it be forming aggregates?
A2: Yes, small molecules can form colloidal aggregates at higher concentrations, which can non-specifically inhibit enzymes and disrupt protein-protein interactions, leading to false-positive results. [8]
This phenomenon is a well-documented artifact in high-throughput screening.[8][9] The formation of these aggregates is often sensitive to the presence of detergents.
Caption: Decision tree for investigating compound aggregation.
-
Reagent Preparation: Prepare your standard assay buffer and a second batch containing a non-ionic detergent, such as 0.01% (v/v) Triton X-100.
-
Assay Performance: Run your primary assay with and without the detergent, including your positive and negative controls, to ensure the detergent does not inhibit your target enzyme or disrupt the assay system.
-
Compound Testing: Test this compound in parallel in both buffer systems.
-
Analysis: A significant reduction or complete loss of inhibitory activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.[8]
| Method | Principle |
| Dynamic Light Scattering (DLS) | Directly measures the size of particles in solution. The appearance of particles in the nanometer to micrometer range upon increasing compound concentration is direct evidence of aggregation.[8][10][11][12] |
| Surface Plasmon Resonance (SPR) | Can detect the non-specific binding of aggregates to a sensor surface, often showing a characteristic, irreversible binding profile.[9][12] |
Q3: I am working with a purified protein, and I'm concerned about non-specific binding. How can the benzoic acid moiety contribute to this?
A3: The carboxylic acid group of your compound can participate in non-specific electrostatic interactions with positively charged residues on the surface of proteins. [13][14] Additionally, the overall hydrophobicity of the molecule can lead to non-specific binding to hydrophobic patches on proteins or plasticware.[13]
-
Inclusion of a Carrier Protein: Adding a small amount of a non-reactive protein, such as Bovine Serum Albumin (BSA) (typically 0.1 mg/mL), to your assay buffer can help to block non-specific binding sites on your target protein and assay consumables.[8][15]
-
Optimize Buffer Conditions:
-
Ionic Strength: Increasing the salt concentration (e.g., NaCl from 50 mM to 150 mM) in your assay buffer can disrupt weak electrostatic interactions.
-
pH: Ensure the pH of your assay buffer is appropriate for your target and consider if minor adjustments could minimize non-specific interactions.
-
-
Use of Detergents: A low concentration of a non-ionic detergent (e.g., 0.005% Tween-20) can help to reduce non-specific hydrophobic interactions.[16]
-
Buffer Preparation: Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.1 mg/mL BSA.
-
Assay Validation: Confirm that BSA does not interfere with your assay readout or the activity of your target protein.
-
Parallel Testing: Perform your assay with this compound in both buffer systems.
-
Data Analysis: A significant decrease in the apparent activity of your compound in the presence of BSA suggests that non-specific binding may be contributing to the observed effect.[8]
Summary of Potential Interferences and Mitigation
| Interference Type | Key Structural Contributor | Primary Identification Method | Key Mitigation Strategy |
| Autofluorescence | Aromatic rings (Benzoic acid, Oxadiazole) | Compound-only control plate | Use of red-shifted fluorescent probes |
| Aggregation | Overall compound hydrophobicity | Detergent sensitivity assay | Addition of 0.01% Triton X-100 |
| Non-specific Binding | Carboxylic acid, aromatic systems | BSA sensitivity assay | Addition of 0.1 mg/mL BSA to buffer |
Final Recommendations
References
- Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]
- Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. In G. S. Sittampalam, N. P. Coussens, K. Brimacombe, et al. (Eds.), Assay Guidance Manual.
- PubMed. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]
- Assay Guidance Manual. (2017). Assay Interference by Aggregation. In G. S. Sittampalam, N. P. Coussens, K. Brimacombe, et al. (Eds.), Assay Guidance Manual.
- CD BioSciences. (n.d.).
- Nicoll. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. [Link]
- Cunningham, B. T., Laing, L. G., & Li, P. (2012). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 17(4), 437–446. [Link]
- Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. In G. S. Sittampalam, N. P. Coussens, K. Brimacombe, et al. (Eds.), Assay Guidance Manual.
- Chylinska, M., Szymański, P., & Felczak, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
- Google Patents. (2021). WO2021026403A1 - Methods for detecting assay interferents and increasing dynamic range.
- Kumar, S., & Singh, A. (2024). 1, 3, 4-Oxadiazole: A Versatile Compound With Potent Analgesic Activity. Journal of Drug Delivery and Therapeutics, 14(4), 1-10. [Link]
- Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. In G. S. Sittampalam, N. P. Coussens, K. Brimacombe, et al. (Eds.), Assay Guidance Manual.
- Barb, A. W., He, W., & Raetz, C. R. (2009). Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC. Biochemistry, 48(22), 4725–4727. [Link]
- Encyclopedia.pub. (2020).
- PubChem. (n.d.). 1,2,4-Oxadiazole. [Link]
- Hartmann, R. W., Hector, M., Haidar, S., & Ehmer, P. B. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83–88. [Link]
- Yang, Y., et al. (2023). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. PLoS ONE, 18(9), e0291480. [Link]
- Silva, P. S., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6296. [Link]
- Liu, Y., et al. (2023). Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. Journal of Immunological Methods, 521, 113545. [Link]
- Taylor & Francis Online. (n.d.). Pan-assay interference compounds – Knowledge and References. [Link]
- Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. [Link]
- Mineo, H., et al. (2017). Benzoic Acid and its Derivatives Increase Membrane Resistance to Osmotic Pressure in Isolated Sheep Erythrocytes. Journal of Membrane Science & Technology, 7(2), 1-8. [Link]
- Ray, S., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7393–7449. [Link]
- Tu, G., et al. (2013). Synthesis and antiproliferative assay of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in cancer cells. Drug Discoveries & Therapeutics, 7(2), 58-65. [Link]
- Pace, V., & Pierri, G. (2013). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry, 10(4), 377-390. [Link]
- Renga, B., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 26(11), 3121. [Link]
- ResearchGate. (n.d.). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. [Link]
- Tice, C. M., et al. (2010). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[5][10][17]triazolo[4,3-a][8][10]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 20(2), 640-644. [Link]
- Motlagh, H. N., & Hilser, V. J. (2006). A Method for Removing Effects of Nonspecific Binding on the Distribution of Binding Stoichiometries: Application to Mass Spectroscopy Data. Biophysical Journal, 91(6), 2275–2282. [Link]
- Wang, M., et al. (2023). Novel 1,3,4-oxadiazole sulfonate/carboxylate flavonoid derivatives: synthesis and biological activity. Pest Management Science, 79(1), 274-283. [Link]
- MDPI. (2022).
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
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- 11. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Investigating Off-Target Effects of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Welcome to the technical support resource for researchers working with 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to proactively investigate and mitigate potential off-target effects of this and other novel small molecules. Given that this compound is a compound with limited publicly available characterization, a systematic approach to identifying its biological interactions is crucial for robust and reproducible research.
Unforeseen biological consequences can arise when a small molecule interacts with targets other than the intended one, leading to a reduction in efficacy and an increase in toxicity.[1] This guide will walk you through a logical progression of experiments and in silico analyses to build a comprehensive specificity profile for your compound.
Frequently Asked Questions (FAQs)
Q1: I am starting my experiments with this compound. What is known about its off-target effects?
As of the latest literature review, there is no specific, publicly available data detailing the off-target interactions or toxicity profile of this compound.[2] The absence of this information underscores the importance of performing due diligence to characterize its selectivity. Assuming this is a novel chemical entity in your experimental system, it is critical to build a specificity profile from the ground up.
Q2: I'm observing an unexpected phenotype in my cell-based assay that doesn't seem to align with the intended target's known function. Could this be an off-target effect?
This is a classic scenario that warrants a systematic investigation into off-target binding. An unexpected phenotype is a strong indicator that your compound may be modulating other pathways. Before embarking on extensive off-target screening, it is essential to rule out other possibilities:
-
Compound Purity and Stability: Have you confirmed the purity of your batch of this compound via methods like LC-MS or NMR? Is the compound stable under your experimental conditions (e.g., in media, over time)?
-
Experimental Controls: Are your positive and negative controls behaving as expected? Have you tried a structurally related but inactive analog of your compound to see if it recapitulates the phenotype?
-
Cell Line Integrity: Have you authenticated your cell line recently? Could the unexpected phenotype be a result of genetic drift or contamination?
If these factors are controlled for, proceeding with off-target identification is the logical next step.
Q3: What is the most efficient way to begin identifying potential off-targets for a novel compound like this?
A cost-effective and rapid initial approach is to use in silico prediction tools.[3][4] These computational methods leverage large databases of known compound-protein interactions to predict potential off-targets based on the chemical structure of this compound. This can help you generate a preliminary list of putative off-targets to prioritize for experimental validation.
Q4: My in silico analysis has generated a list of 50 potential off-targets. How do I narrow this down and validate them?
The output of computational predictions should be treated as a hypothesis-generating tool. The next step is experimental validation. A tiered approach is recommended:
-
Literature Review: For the top-ranked predicted off-targets, review the literature to see if their modulation is consistent with your observed phenotype.
-
Binding Assays: Perform direct binding assays (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or radioligand binding assays) for the most plausible candidates.
-
Functional Assays: If binding is confirmed, test the functional consequence of this interaction using enzymatic or cell-based assays specific to the off-target.
Q5: What are the gold-standard experimental approaches for unbiased off-target identification?
For a comprehensive and unbiased view of off-target interactions, chemical proteomics is a powerful methodology.[1][5] These techniques aim to identify the binding partners of a small molecule directly in a complex biological sample, such as cell lysate or even in live cells.[5] Two common strategies are:
-
Activity-Based Protein Profiling (ABPP): This method uses probes that covalently bind to the active sites of specific enzyme families to identify targets.[5]
-
Compound-Centric Chemical Proteomics (CCCP): In this approach, your compound of interest is modified with a tag (e.g., biotin) to "fish" for its binding partners in a proteome, which are then identified by mass spectrometry.[5]
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
This section provides structured guidance for specific issues you might encounter during your research with this compound.
Issue 1: Inconsistent Results Between Experimental Batches
You notice that different batches of your compound are yielding varying potencies or even different qualitative effects in your assays.
-
Underlying Cause: This often points to issues with compound purity or degradation. A small, highly potent impurity could be responsible for the observed effects.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting batch-to-batch variability.
Issue 2: High Cellular Toxicity at Concentrations Required for On-Target Effect
You find that the compound is causing significant cell death at or near the concentration needed to see the desired biological effect, complicating data interpretation.
-
Underlying Cause: This could be due to a potent off-target effect on a protein essential for cell survival, or non-specific effects like membrane disruption.
-
Troubleshooting Workflow:
Caption: Strategy to deconvolve on- and off-target toxicity.
Experimental Protocols for Off-Target Characterization
Protocol 1: Predictive Off-Target Profiling using In Silico Tools
This protocol outlines the use of computational methods to generate a preliminary list of potential off-targets.
-
Obtain a high-quality 2D structure of this compound in a suitable format (e.g., SMILES or SDF).
-
Select appropriate prediction servers/software. Several public and commercial platforms are available that use ligand-based or structure-based approaches. Examples include ChEMBL, SuperPred, and various commercial suites.[4][6]
-
Submit the compound structure to the selected platform(s). It is advisable to use multiple tools that employ different algorithms (e.g., chemical similarity vs. machine learning models) to get a consensus prediction.[3][4]
-
Analyze the results. The output will be a list of potential protein targets, often ranked by a confidence score or probability.
-
Filter and prioritize the list.
-
Cross-reference the list with commercially available screening panels (e.g., safety panels from major vendors) to see which can be easily tested.[3]
-
Prioritize targets whose known biological function could plausibly explain any unexpected phenotypes observed in your experiments.
-
Focus on targets with the highest prediction scores from multiple platforms.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to assess target engagement in a cellular context without needing to modify the compound. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating Step: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blot for your primary target to confirm on-target engagement. For unbiased off-target discovery, the soluble proteome can be analyzed by quantitative mass spectrometry (MS-based CETSA).
-
Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates stabilization and therefore, binding. For MS-based CETSA, proteins that show a significant thermal shift are identified as potential off-targets.
Data Summary: Prioritizing Off-Target Panels
When planning experimental screening, it's useful to start with panels of targets that are frequently implicated in adverse drug reactions.[3]
| Target Class | Examples | Potential Adverse Outcome |
| GPCRs | hERG, 5-HT2B, Muscarinic receptors | Cardiac arrhythmias, Valvular heart disease, CNS side effects |
| Kinases | ABL, SRC, VEGFR2 | Myelosuppression, Hypertension, Off-target proliferation/inhibition |
| Nuclear Receptors | PXR, CAR | Drug-drug interactions, Hepatotoxicity |
| Ion Channels | CaV1.2, NaV1.5 | Hypotension, Pro-arrhythmia |
| Transporters | OATP1B1, BCRP | Altered drug pharmacokinetics, Drug-drug interactions[7] |
| Enzymes | COX-1/2, CYP450 family | GI bleeding, Drug metabolism alterations |
This table is for illustrative purposes. The selection of screening panels should be guided by in silico predictions and the intended therapeutic area.
By employing a systematic, multi-pronged approach combining in silico prediction with robust experimental validation, researchers can confidently build a comprehensive specificity profile for this compound. This diligence is paramount for ensuring the reliability of research findings and for the successful progression of any potential therapeutic candidate.
References
- Vertex AI Search. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment.
- Vertex AI Search. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
- Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects.
- NIH. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Echemi. (n.d.). This compound Safety Data Sheets.
- PubMed. (2013, November). Elucidation of the biochemical basis for a clinical drug-drug interaction between atorvastatin and 5-(N-(4-((4-ethylbenzyl)thio)phenyl)sulfamoyl)-2-methyl benzoic acid (CP-778875), a subtype selective agonist of the peroxisome proliferator-activated receptor alpha.
Sources
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- 2. echemi.com [echemi.com]
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- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
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- 7. Elucidation of the biochemical basis for a clinical drug-drug interaction between atorvastatin and 5-(N-(4-((4-ethylbenzyl)thio)phenyl)sulfamoyl)-2-methyl benzoic acid (CP-778875), a subtype selective agonist of the peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid" experimental variability
Technical Support Center: 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting for common experimental challenges involving this compound.
Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the properties and handling of this compound.
Q1: What are the basic physicochemical properties of this compound?
A1: The fundamental properties are summarized in the table below. This data is essential for calculating molar quantities and understanding the compound's general characteristics.
| Property | Value | Reference |
| CAS Number | 769132-76-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 218.21 g/mol | [1][2] |
| Appearance | White to off-white solid (typical) | Inferred |
| Boiling Point | 411.0 ± 47.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| XLogP3 | 2.92 | [2] |
Q2: What is the general safety and handling advice for this compound?
A2: As with any laboratory chemical, this compound should be handled with care in a well-ventilated fume hood.[3] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. All chemical products should be treated as having unknown hazards.[3] For disposal, follow local regulations and consider using a licensed chemical destruction plant; do not discharge to sewer systems.[4]
Q3: In what solvents is the compound soluble?
A3: While specific solubility data is not extensively published, based on its chemical structure (a heterocyclic compound with a carboxylic acid group), solubility is predictable. It is expected to be soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Due to the carboxylic acid moiety, it will readily dissolve in aqueous basic solutions (e.g., 1M NaOH, NaHCO₃) via salt formation. Solubility in alcohols like methanol or ethanol is likely moderate, while it is expected to have poor solubility in nonpolar solvents like hexanes and limited solubility in water under neutral or acidic conditions.
Synthesis Troubleshooting Guide
The synthesis of 1,2,4-oxadiazoles can present challenges, from low yields to purification difficulties.[5] A highly effective and selective method for synthesizing this compound is through the catalytic oxidation of its methylarene precursor, 3-(4-methylphenyl)-5-ethyl-1,2,4-oxadiazole.[6]
Recommended Synthesis Protocol
This protocol is adapted from the high-yield catalytic oxidation method described by Krasouskaya et al.[6]
Reaction: Oxidation of 3-(4-methylphenyl)-5-ethyl-1,2,4-oxadiazole
Caption: Catalytic oxidation synthesis workflow.
Detailed Steps:
-
In a suitable reaction vessel equipped for air intake, dissolve the starting methylarene (13 mmol), cobalt(II) acetate (1.3 mmol), and sodium bromide (1.3 mmol) in glacial acetic acid (40 mL).[1][6]
-
Heat the solution to 95 °C while stirring.
-
Once at temperature, begin feeding a steady stream of air into the reaction mixture.
-
After 11 hours, stop the heating and air feed, and allow the mixture to cool to room temperature (~20 °C).
-
A precipitate of the desired product should form upon cooling.
-
Collect the solid product by vacuum filtration. The product obtained by this method is often of high purity and may not require further purification.[6]
Q4: My synthesis yield is very low. What went wrong?
A4: Low yields in this catalytic oxidation can stem from several factors. Use the following logic to diagnose the issue.
Caption: Decision tree for troubleshooting low yield.
Detailed Causes & Solutions:
-
Catalyst Inactivity: The cobalt(II) catalyst is crucial. Ensure you are using anhydrous cobalt(II) acetate of high purity. If it has absorbed moisture, its catalytic activity may be compromised.
-
Insufficient Airflow: This is an oxidation reaction where air is the terminal oxidant. Inconsistent or inadequate airflow will stall the reaction, leading to a high recovery of unreacted starting material. Ensure your setup provides good dispersion of air into the reaction mixture.
-
Reaction Time and Temperature: The reported conditions of 95 °C for 11 hours are optimized.[1][6] Deviating significantly can either lead to an incomplete reaction (too short/too cool) or potential side reactions/degradation (too long/too hot).
-
Purity of Starting Material: The presence of impurities in the starting 3-(4-methylphenyl)-5-ethyl-1,2,4-oxadiazole can interfere with the catalyst and reduce the yield. Confirm its purity by NMR or melting point before starting.
Q5: My product is impure after filtration. What are the likely impurities and how can I remove them?
A5: While this synthesis is reported to yield a clean product upon filtration, impurities can arise.[6]
-
Likely Impurities:
-
Unreacted Starting Material: The most common impurity if the reaction did not go to completion.
-
4-Ethylbenzoic Acid: A potential side-product if the oxadiazole ring cleaves under the reaction conditions, though this is less likely given the method's selectivity.[7]
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method for removing small amounts of impurities. Given the product's structure, a suitable solvent system could be an ethanol/water or acetic acid/water mixture. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Acid-Base Extraction: If you suspect non-acidic impurities (like the starting material), you can dissolve the crude product in a weak aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure carboxylic acid product.
-
Characterization and Analysis
Q6: How do I confirm the identity and purity of my synthesized this compound?
A6: A combination of spectroscopic and physical methods is required for unambiguous confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the first and most crucial step. You should expect to see:
-
Two doublets in the aromatic region (typically ~7.5-8.5 ppm), corresponding to the four protons on the benzene ring. The coupling pattern will be characteristic of a 1,4-disubstituted (para) ring system.
-
A quartet and a triplet in the aliphatic region, characteristic of an ethyl group (-CH₂CH₃). The quartet will be further downfield (~2.8-3.2 ppm) than the triplet (~1.3-1.6 ppm).
-
A broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This confirms the carbon skeleton. Key signals to look for include the carbonyl carbon of the carboxylic acid (~165-175 ppm) and the two distinct carbons of the oxadiazole ring (~160-180 ppm).[8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the molecular weight of the compound. Look for the [M-H]⁻ ion at m/z 217.2 in negative ion mode or the [M+H]⁺ ion at m/z 219.2 in positive ion mode.[8]
-
Melting Point: A sharp melting point is a good indicator of high purity. Compare your experimental value to the literature value if available. Broad melting ranges (>2 °C) suggest the presence of impurities.
By combining these techniques, you can confidently verify the structure and assess the purity of your synthesized compound, ensuring the reliability of any subsequent biological or chemical experiments.[9][10]
References
- Krasouskaya, N. P., Danilova, E. A., Baikov, A. A., Kolobov, M. Y., & Kofanov, E. Y. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.Russian Chemical Bulletin, 64(1), 142-145. [Link]
- Gomathy, R., & Saranya, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.Appl. Sci., 12(8), 3756. [Link]
- Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Rolando, B., et al. (2019). Discovery of a novel class of 1,2,4-oxadiazole derivatives as potent and selective inhibitors of NLRP3 inflammasome.AperTO - Archivio Istituzionale Open Access dell’Università di Torino. [Link]
- CAS 769132-76-5 | this compound.Hoffman Fine Chemicals. [Link]
- Shalini, S., & Sharma, P. K. (2017). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods.
- Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S40. [Link]
- Aytac, S. P., et al. (2021). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines.PubMed Central. [Link]
- De la Fuente, G. A., et al. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1][5][9]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization.Journal of Medicinal Chemistry, 58(19), 7659–7682. [Link]
- 4-Ethylbenzoic Acid.PubChem. [Link]
- Unangst, P. C., et al. (1990). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents.Journal of Medicinal Chemistry, 33(2), 541-546. [Link]
- Basanagouda, M., et al. (2018). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.Molbank, 2018(4), M1020. [Link]
- Watterson, S. H., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists.Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. [Link]
Sources
- 1. Benzoic acid, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. echemi.com [echemi.com]
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- 7. 4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common experimental hurdles, ensuring the efficient synthesis, purification, and application of this valuable chemical building block.
The 1,2,4-oxadiazole motif is a key pharmacophore in modern drug discovery, valued for its role as a bioisosteric replacement for ester and amide groups and its presence in numerous bioactive compounds.[1][2] This guide provides the technical insights needed to confidently work with this specific benzoic acid derivative.
Compound Identification and Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 769132-76-5[3][4][5] |
| Molecular Formula | C₁₁H₁₀N₂O₃[3][5] |
| Molecular Weight | 218.21 g/mol [3][4] |
| Appearance | Typically a white to off-white solid |
| Boiling Point | ~411.0 °C at 760 mmHg[5] |
| Density | ~1.3 g/cm³[5] |
Part 1: Synthesis Protocols & Mechanistic Insights
The synthesis of this compound can be approached from two primary, reliable routes. The choice of method often depends on the availability of starting materials.
Method A: Catalytic Oxidation of a Tolyl Precursor
This is a highly efficient and "green" chemistry approach, involving the selective oxidation of a methyl group on the benzene ring to a carboxylic acid.[3][6] This method is advantageous due to its high yields and the ease of product isolation, often requiring only simple filtration.[6]
Experimental Protocol: Oxidation of 3-(p-tolyl)-5-ethyl-1,2,4-oxadiazole
-
Reactor Setup: In a suitable reaction vessel equipped with a magnetic stirrer, condenser, and an air inlet, combine the starting material, 3-(p-tolyl)-5-ethyl-1,2,4-oxadiazole (1.0 eq), cobalt(II) acetate (0.1 eq), and sodium bromide (0.1 eq).[3][6]
-
Expert Insight: The Co(II)/NaBr system is a classic catalyst for aerobic oxidation of methylarenes. Cobalt initiates the radical chain reaction, while bromide facilitates hydrogen atom abstraction from the methyl group, significantly accelerating the process.
-
-
Solvent Addition: Add glacial acetic acid as the solvent (e.g., 3-4 mL per mmol of starting material).[3]
-
Reaction Conditions: Heat the mixture to 95 °C while bubbling a steady stream of air through the solution.[3][6]
-
Monitoring and Reaction Time: Maintain the temperature and airflow for approximately 11 hours.[3][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature (~20 °C). The desired product will precipitate out of the solution.[3]
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold water or a water/acetic acid mixture to remove residual catalyst and solvent. The product is often obtained in high purity without the need for further purification.[6] A yield of approximately 86% can be expected.[3]
Method B: Amidoxime Acylation and Cyclodehydration
This is a more classical and versatile method for constructing the 1,2,4-oxadiazole ring system.[7][8] It involves the coupling of a benzamidoxime with a carboxylic acid (or its activated derivative), followed by a heat- or base-mediated cyclization to form the heterocycle.
Experimental Protocol: Two-Step Synthesis
Step 1: O-Acylation of 4-cyanobenzamidoxime
-
Acid Activation: In an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), dissolve propionic acid (1.1 eq). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).[9] Stir for 20-30 minutes at room temperature to form the activated ester.
-
Amidoxime Addition: Add 4-cyanobenzamidoxime (1.0 eq) to the solution and stir at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the O-acylamidoxime intermediate.
Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring
-
Cyclization: Dissolve the crude O-acylamidoxime intermediate in a high-boiling point solvent such as DMF, toluene, or xylene.[9]
-
Heating: Heat the reaction mixture to 120-140 °C and stir overnight.[9]
-
Expert Insight: This thermal cyclodehydration is often the rate-limiting step.[10] Microwave irradiation can dramatically reduce reaction times and improve yields.[10] Alternatively, base-mediated cyclization (e.g., using NaOH or KOH in DMSO) can be effective, sometimes even at room temperature.[1][10]
-
-
Hydrolysis (if starting from 4-cyanobenzamidoxime): After cyclization, the nitrile group must be hydrolyzed to the carboxylic acid. Cool the reaction, add an aqueous solution of a strong base (e.g., 6M NaOH), and heat to reflux for several hours until the hydrolysis is complete (monitor by TLC/LC-MS).
-
Isolation: Cool the mixture to room temperature and acidify with concentrated HCl until the pH is ~2-3. The final product, this compound, will precipitate. Collect the solid by filtration, wash with water, and dry.
Synthesis Workflow Visualization
Caption: High-level workflows for the two primary synthetic routes.
Part 2: Frequently Asked Questions (FAQs)
Q1: My yield is consistently low when using the oxidation method (Method A). What's the first thing I should check? Check the integrity of your catalytic system. Ensure the cobalt(II) acetate is not old or hydrated, as this can reduce its activity.[6] Most importantly, ensure a consistent and sufficient flow of air or oxygen into the reaction mixture, as it is the terminal oxidant. Inefficient stirring that limits gas-liquid interface can also be a cause.
Q2: In the amidoxime coupling (Method B), what are the common side products? The primary side reaction is the formation of undesired isomers or decomposition of the O-acylamidoxime intermediate if cyclization conditions are too harsh or prolonged. In base-mediated syntheses, hydrolysis of the starting materials or intermediates can also occur.[10] Using fresh, high-purity starting materials and carefully controlling the reaction temperature are key to minimizing byproducts.[10]
Q3: How should I store this compound? As with most carboxylic acids and heterocyclic compounds, it should be stored in a tightly sealed container in a cool, dry, and dark place. All chemical products should be handled with the assumption of "having unknown hazards and toxicity," which can change based on storage conditions.[4]
Q4: What are the best solvents for dissolving this compound for analysis or further reaction? For NMR analysis, deuterated polar aprotic solvents like DMSO-d₆ are excellent choices as they readily dissolve carboxylic acids and prevent the exchange of the acidic proton. For reactions, solvents like DMF, DMSO, and THF are commonly used, depending on the specific reaction requirements.
Q5: What are the primary safety precautions I should take? Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of spills or for disposal, follow licensed chemical disposal procedures and do not discharge into sewer systems.[12]
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during synthesis and provides logical steps for resolution.
| Problem/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield (Method A) | 1. Inactive catalyst (old or hydrated Co(OAc)₂).2. Insufficient oxidant (poor airflow).3. Reaction temperature too low or time too short. | 1. Use fresh, anhydrous cobalt(II) acetate.2. Ensure vigorous stirring and a steady, robust stream of air or oxygen bubbled through the solution.3. Confirm the reaction temperature is stable at 95 °C and allow the full 11 hours for the reaction.[3][6] |
| Low or No Yield (Method B) | 1. Ineffective coupling agent (degraded EDC, HATU, etc.).2. Impure starting materials (amidoxime or carboxylic acid).3. Incomplete cyclodehydration of the intermediate. | 1. Use a fresh bottle of the coupling agent. Consider switching to a more robust agent like HATU with a non-nucleophilic base like DIPEA.[11]2. Verify the purity of your starting materials by NMR or melting point before starting the reaction.[10]3. Increase the cyclization temperature, prolong the reaction time, or switch to microwave irradiation. Alternatively, try a base-mediated method (e.g., NaOH in DMSO).[10] |
| Product is Impure After Filtration | 1. Incomplete reaction, leaving starting material.2. Formation of side products due to incorrect stoichiometry or temperature.3. Catalyst residue (Method A). | 1. Monitor the reaction to completion using TLC/HPLC before workup.2. Re-verify calculations for all reagents. For purification, consider recrystallization from a suitable solvent (e.g., ethanol/water, acetic acid) or flash column chromatography.[13]3. Ensure the filtered product is washed thoroughly with water to remove any soluble inorganic salts. |
| Broad Peaks in ¹H NMR Spectrum | 1. Presence of residual acidic (acetic acid) or basic reagents.2. Poor solubility or aggregation in the chosen NMR solvent.3. The carboxylic acid proton is exchanging, causing broadening of other peaks. | 1. Ensure the product is thoroughly washed and dried. A final wash with a non-polar solvent like hexane can help remove organic residues.2. Use DMSO-d₆, which is an excellent solvent for carboxylic acids. Gentle warming of the NMR tube may also help.3. This is common. The acidic proton itself is often a very broad singlet. Adding a drop of D₂O will cause it to exchange and disappear, which can confirm its identity. |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low reaction yields.
References
- Supporting Information. (n.d.). General procedure for Ni-catalyzed carboxylation.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
- Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145.
- Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100831.
- Bikbulatov, R. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(15), 4645.
- Supporting Information. (n.d.). General procedure for the synthesis of anilines. The Royal Society of Chemistry.
- Akbaş, E., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(4), 3865–3875.
- Hoffman Fine Chemicals. (n.d.). CAS 769132-76-5 | this compound.
- AperTO Archive. (2025). Discovery of a novel class of compounds. University of Turin Institutional Open Access Archive.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 434–446.
- Al-Ostath, R. A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- Taha, M., et al. (2021). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Journal of Molecular Structure, 1230, 129881.
- Orozco-Castañeda, H. J., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molecules, 27(19), 6296.
- Karpińska, M., & Szymańska, E. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(24), 5926.
- European Journal of Medicinal Chemistry. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. 281, 117023.
- Zhang, X., et al. (2021). Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. Journal of Medicinal Chemistry, 64(11), 7575–7595.
- Bioorganic & Medicinal Chemistry. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. 24(5), 1136-41.
- Elliott, R. L., et al. (2010). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[3][10][14]triazolo[4,3-a][3][15]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 20(22), 6797-801.
- Baishideng Publishing Group. (2026). Anwei decoction alleviates chronic atrophic gastritis by modulating the gut microbiota-metabolite axis and NLRP3 inflammasome activity.
- Kiplin, Guy, R., & Wilson, D. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][3][10][15]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ACS Medicinal Chemistry Letters, 6(10), 1082–1087.
- Journal of Medicinal Chemistry. (1987). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. 30(3), 512-8.
- Bioorganic & Medicinal Chemistry Letters. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. 21(19), 6013-8.
- Journal of Medicinal Chemistry. (2008). Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. 51(18), 5663-79.
Sources
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"4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid" quality control measures
An In-Depth Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS No. 769132-76-5). This resource is designed to provide you, as a senior application scientist, with comprehensive quality control measures, troubleshooting guidance, and frequently asked questions to ensure the integrity and reliability of your experimental results. The following information is curated to support the seamless integration of this compound into your research and development workflows.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, characterization, and quality assessment of this compound.
Q1: What are the primary synthesis routes for this compound and their potential impact on the impurity profile?
A1: The synthesis of this compound typically involves the cyclization of a benzoic acid derivative with an appropriate amidoxime or the oxidation of a corresponding methylarene.[1][2] A common method involves the oxidation of 4-methyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzene in the presence of a cobalt acetate and sodium bromide catalyst.[1] It is crucial to be aware that impurities can arise from starting materials, side reactions, or incomplete reactions.[3] Potential impurities may include unreacted starting materials, intermediates, and by-products from over-oxidation or alternative cyclization pathways.[3][4]
Q2: What are the recommended analytical techniques for routine quality control of this compound?
A2: A multi-faceted approach is recommended for comprehensive quality control. High-Performance Liquid Chromatography (HPLC) is essential for determining purity and quantifying impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation and identification of organic impurities. Mass Spectrometry (MS) provides accurate molecular weight determination. These techniques, used in conjunction, provide a robust quality control framework.
Q3: What are the expected spectral characteristics for this compound?
-
¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the benzoic acid ring (typically two doublets), and a carboxylic acid proton (a broad singlet). The exact chemical shifts will depend on the solvent used.
-
¹³C NMR: Signals for the ethyl group carbons, the aromatic carbons of the benzoic acid ring, the oxadiazole ring carbons, and the carboxylic acid carbon are expected.
-
MS (ESI-): An [M-H]⁻ ion at approximately m/z 217.06 would be expected, corresponding to the deprotonated molecule.
Q4: How should I assess the stability of this compound?
A4: Stability testing is crucial to determine the shelf-life and appropriate storage conditions.[6] Studies should evaluate the impact of temperature, humidity, and light on the compound's purity and degradation profile over time.[6] Benzoic acid derivatives can be susceptible to degradation at elevated temperatures.[5] A comprehensive stability program should be established according to ICH guidelines.[4][6]
Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during the quality control of this compound.
Out-of-Specification (OOS) Purity Results by HPLC
Symptom: The purity of a batch is determined to be below the required specification by HPLC analysis.
Causality: OOS purity can result from several factors, including incomplete reaction during synthesis, inadequate purification, or degradation of the compound.[3]
Troubleshooting Workflow:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
Validation & Comparative
A Comparative Guide to 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid and Established Autotaxin Inhibitors
Introduction: The Therapeutic Promise of Targeting the Autotaxin-LPA Axis
The autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway is a critical regulator of numerous physiological and pathological processes, including cell proliferation, migration, and inflammation.[1][2][3] Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA).[2][3] LPA, in turn, exerts its effects by activating a family of G protein-coupled receptors (LPA1-6), initiating downstream signaling cascades that are implicated in the progression of various diseases, most notably idiopathic pulmonary fibrosis (IPF) and several cancers.[4][5] Consequently, the development of small molecule inhibitors targeting ATX has become a significant focus of therapeutic research.[4]
This guide introduces a novel compound, 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid , as a putative inhibitor of autotaxin. While direct experimental data for this specific molecule is not yet publicly available, its structural features—a benzoic acid moiety and an oxadiazole core—are present in other known enzyme inhibitors. This guide provides a comparative analysis of this hypothetical inhibitor against a panel of well-characterized ATX inhibitors, offering a framework for its potential evaluation and positioning within the current landscape of ATX-targeted therapeutics. We will delve into a head-to-head comparison of inhibitory potencies, outline detailed experimental protocols for robust in vitro characterization, and visualize the underlying biological pathways and experimental workflows.
Comparative Analysis of Autotaxin Inhibitors
The therapeutic potential of an ATX inhibitor is defined by its potency, selectivity, and pharmacokinetic properties. Below is a comparative summary of our topic compound, this compound, and a selection of known ATX inhibitors with diverse chemical scaffolds.
| Compound | Chemical Structure | Target | In Vitro IC50 | Mechanism of Action / Notes |
| This compound | (Structure not publicly available) | Autotaxin (ATX) | Hypothetical | A novel, putative ATX inhibitor. Its inhibitory potential is inferred from structural similarities to other enzyme inhibitors. |
| Ziritaxestat (GLPG1690) | (Structure available in literature) | Autotaxin (ATX) | ~131 nM | A first-in-class, selective ATX inhibitor that has undergone extensive clinical investigation for IPF.[6][7] |
| BBT-877 | (Structure available in literature) | Autotaxin (ATX) | ~6.9 nM (ex vivo) | A potent and orally available ATX inhibitor developed for the treatment of fibrotic diseases. |
| IOA-289 | (Structure available in literature) | Autotaxin (ATX) | ~36 nM (plasma) | A novel ATX inhibitor with a unique binding mode, currently in clinical development for cancer.[8] |
| PAT-048 | (Structure available in literature) | Autotaxin (ATX) | ~20 nM (mouse plasma) | A potent and selective ATX inhibitor that has shown efficacy in preclinical models of dermal fibrosis.[9][10][11] |
| Cpd-17 | (Structure available in literature) | Autotaxin (ATX) | >25 nM | A type IV ATX inhibitor that has been shown to ameliorate acute liver injury in preclinical models.[8][12] |
Experimental Protocols for Inhibitor Characterization
To rigorously assess the inhibitory potential of a novel compound like this compound, a multi-faceted experimental approach is required. Here, we provide detailed protocols for two key assays: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to evaluate the compound's effect on downstream LPA receptor signaling.
Biochemical Autotaxin (ATX) Activity Assay (Fluorogenic)
This assay directly measures the enzymatic activity of ATX and its inhibition by a test compound. It utilizes a fluorogenic substrate, which upon cleavage by ATX, produces a fluorescent signal.
Materials:
-
Recombinant human Autotaxin (ATX) enzyme
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Known ATX inhibitor (positive control, e.g., Ziritaxestat)
-
DMSO (vehicle control)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. Further dilute these solutions in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant human ATX enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay duration.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted test compound, positive control, or vehicle control (DMSO in Assay Buffer) to the appropriate wells in triplicate.
-
Add 25 µL of the diluted ATX enzyme solution to all wells except for the "no enzyme" control wells (add 25 µL of Assay Buffer instead).
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorogenic ATX substrate (pre-warmed to 37°C) to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity (e.g., Excitation/Emission wavelengths appropriate for the specific substrate) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the average rate of the "no enzyme" control from all other rates.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based LPA Receptor Signaling Assay (Calcium Mobilization)
This assay assesses the ability of a compound to inhibit ATX-mediated LPA production in a cellular context, which then leads to the activation of LPA receptors and a subsequent increase in intracellular calcium.
Materials:
-
A cell line endogenously or recombinantly expressing an LPA receptor (e.g., LPA1) coupled to the Gq signaling pathway (e.g., RH7777 cells).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
Lysophosphatidylcholine (LPC) - the substrate for ATX.
-
Recombinant human Autotaxin (ATX) enzyme.
-
Test Compound (e.g., this compound) dissolved in DMSO.
-
Known ATX inhibitor (positive control).
-
LPA (positive control for receptor activation).
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader with an injection module.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS.
-
Remove the cell culture medium and wash the cells with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS containing probenecid to remove excess dye.
-
Compound and Enzyme Incubation:
-
Add HBSS containing the test compound or controls to the respective wells.
-
Add the ATX enzyme and its substrate, LPC, to the wells.
-
Incubate for a period sufficient to allow for LPA production (e.g., 30-60 minutes at 37°C).
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
For antagonist mode, inject a solution of LPA to stimulate the receptor and record the change in fluorescence.
-
For measuring the inhibition of ATX-generated LPA, the fluorescence is monitored over time after the addition of ATX and LPC.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) is calculated for each well.
-
Normalize the data to the positive control (LPA stimulation or uninhibited ATX activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental design, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for characterizing a novel ATX inhibitor.
Conclusion and Future Directions
This guide provides a comprehensive framework for the evaluation of This compound as a potential inhibitor of autotaxin. By comparing its hypothetical profile to that of established inhibitors like Ziritaxestat, BBT-877, IOA-289, PAT-048, and Cpd-17, we have established a clear path for its preclinical characterization. The detailed experimental protocols for biochemical and cell-based assays offer a robust methodology for determining its inhibitory potency and cellular efficacy.
The journey from a promising chemical scaffold to a clinically viable therapeutic is long and requires rigorous scientific validation. The next steps for this compound will be to perform the described experiments to generate empirical data on its ATX inhibitory activity. Subsequent studies should focus on its selectivity against other enzymes, pharmacokinetic properties, and in vivo efficacy in relevant disease models. Should this compound demonstrate potent and selective ATX inhibition, it could represent a valuable addition to the growing arsenal of therapeutics targeting the ATX-LPA signaling axis, with the potential to address significant unmet medical needs in fibrosis and oncology.
References
- Overview of the autotaxin-lysophosphatidic acid signaling pathway. ATX...
- PAT-048 - Drug Targets, Indications, Patents - P
- A type IV Autotaxin inhibitor ameliorates acute liver injury and nonalcoholic steatohep
- Overview of lysophosphatidate (LPA) signaling pathway. Extracellular...
- Schematic overview of the ATX-LPA-LPAR signaling axis. ATX plays a...
- PAT-048 is a Selective and Orally Active Autotaxin Inhibitor. Immune System Research. [Link]
- ATX inhibitors PF8380 and Cpd17 decrease LPA production. A Structural...
- Schematic illustration of ATX–LPA pathway involvement in genesis and...
- Design and Development of Autotaxin Inhibitors. PMC - PubMed Central. [Link]
- Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer. Frontiers. [Link]
- Calcium flux assay. (A) Assessment of Debio 0719-mediated agonism of...
- Novel autotaxin inhibitor reverses lung fibrosis symptoms. BioWorld. [Link]
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- Chemical principle of the protocol First, Autotaxin (ATX) catalyzes the...
- The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life. PMC - NIH. [Link]
- Our IPF trials. Galapagos Annual Report 2020. [Link]
- GLPG1690: The First Clinical Autotaxin (ATX) Inhibitor for IPF. Drug Hunter. [Link]
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- CALCIUM FLUX PROTOCOL. [Link]
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A Senior Scientist's Guide to Efficacy Evaluation: 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid as a Novel S1P1 Receptor Agonist
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric properties and wide spectrum of biological activities.[1][2] This guide focuses on a representative molecule, 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid, to establish a comprehensive framework for evaluating its efficacy. While direct, published efficacy data for this specific molecule is nascent, its structural motifs are frequently found in potent modulators of Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][3][4] S1P1 is a clinically validated G protein-coupled receptor (GPCR) target for autoimmune diseases, most notably multiple sclerosis.[5][6] This document, therefore, presents a logical, experimentally-driven pathway to characterize the efficacy of this compound, benchmarking it against established standards like Fingolimod, the first-in-class oral S1P1 modulator.[5][7] We will detail the requisite in vitro and cell-based assays, explain the scientific rationale behind each experimental choice, and provide standardized protocols to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
The therapeutic strategy behind S1P1 modulation is elegant yet potent. S1P receptors are pivotal in regulating lymphocyte egress from secondary lymphoid organs into the circulatory system.[5][7][8] In autoimmune diseases such as multiple sclerosis, autoreactive lymphocytes infiltrate the central nervous system (CNS), causing inflammation and tissue damage.[5][9]
Fingolimod (FTY720), a prodrug, is phosphorylated in vivo to Fingolimod-phosphate, which acts as a potent S1P receptor agonist.[7][8] This initial agonism paradoxically leads to the internalization and downregulation of the S1P1 receptor on lymphocytes.[5][10] This "functional antagonism" renders the lymphocytes unresponsive to the natural S1P gradient, effectively trapping them within the lymph nodes.[5][9] This sequestration prevents their entry into the CNS, mitigating the autoimmune assault.[7]
Compounds featuring the 1,2,4-oxadiazole core, such as this compound, are being actively investigated as next-generation S1P1 modulators.[1][4][11] The objective is often to achieve greater receptor subtype selectivity (e.g., for S1P1 over S1P3 to minimize cardiovascular side effects) and improved pharmacokinetic profiles.[3][11] This guide outlines the critical experiments required to validate this hypothesis.
S1P1 Signaling Pathway Overview
The S1P1 receptor couples exclusively to the Gi/o family of G proteins.[12] Agonist binding initiates a cascade that inhibits adenylyl cyclase, modulates ion channels, and, most critically for lymphocyte trafficking, activates downstream signaling that promotes cell migration. Continuous stimulation by a functional antagonist like Fingolimod-phosphate disrupts this process by inducing receptor internalization.
Efficacy Evaluation Workflow: A Phased Approach
A rigorous evaluation follows a logical progression from molecular target engagement to cellular functional outcomes. This ensures that resources are spent on compounds with validated mechanisms of action.
Phase 1: In Vitro Characterization
The initial phase aims to answer two fundamental questions: Does the compound bind to the S1P1 receptor, and does this binding elicit a functional response at the G-protein level?
Radioligand Binding Assay: Measuring Target Affinity (Ki)
Causality: This is the primary experiment to confirm direct physical interaction between the test compound and the S1P1 receptor. It quantifies the compound's binding affinity (Ki), a critical parameter for predicting potency. A lower Ki value indicates a higher affinity. This assay is performed in a competitive format, where the test compound competes with a known radiolabeled ligand for binding to the receptor.[13]
Protocol: Competitive Radioligand Binding Assay
-
Preparation: Use cell membrane preparations from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).[14]
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable S1P1 radioligand (e.g., [³³P]S1P or a tritiated S1P modulator), and serial dilutions of the test compound or standard (Fingolimod-phosphate).[13]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13]
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The membranes and any bound radioligand are trapped on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of radioligand inhibition against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀, which is then converted to the inhibitory constant (Ki).
GTPγS Binding Assay: Assessing Functional Potency (EC₅₀)
Causality: Confirming binding is insufficient; we must verify that binding leads to receptor activation. For Gi-coupled receptors like S1P1, activation catalyzes the exchange of GDP for GTP on the Gα subunit.[15][16] This functional assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation and can be measured.[16][17] This provides the potency (EC₅₀) and efficacy (Emax) of the compound as a functional agonist.[14]
Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Use the same S1P1-expressing cell membranes as in the binding assay.
-
Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, and other necessary ions.[18]
-
Reaction Setup: In a 96-well plate, add the cell membranes, serial dilutions of the test compound, and GDP. Allow a brief pre-incubation.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for 30-60 minutes. The agonist-activated S1P1 receptors will catalyze the binding of [³⁵S]GTPγS to the Gαi subunits.
-
Termination & Measurement: Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration, similar to the binding assay.[16] Quantify radioactivity with a scintillation counter.
-
Data Analysis: Plot the stimulated binding (in counts per minute) against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect).[19]
Phase 2: Cell-Based Functional Validation
After confirming molecular interactions, the next critical step is to assess the compound's effect in a more physiologically relevant cellular context.
Lymphocyte Chemotaxis Assay: The Key Pharmacodynamic Endpoint
Causality: The ultimate therapeutic goal of an S1P1 modulator is to prevent lymphocyte migration.[20] A chemotaxis assay directly measures this. In this setup, a chemoattractant (S1P) is placed in a lower chamber, and lymphocytes are placed in an upper chamber, separated by a porous membrane.[21] An effective S1P1 agonist will induce receptor internalization, making the cells in the upper chamber "blind" to the S1P gradient, thus inhibiting their migration into the lower chamber.[8][22]
Protocol: Transwell Lymphocyte Migration Assay
-
Cell Preparation: Isolate primary lymphocytes (e.g., from mouse spleen or human peripheral blood) or use a suitable T-cell line (e.g., Jurkat).[23]
-
Pre-incubation: Incubate the lymphocytes with various concentrations of the test compound or standard for 2-4 hours. This allows time for receptor internalization to occur.
-
Assay Setup: Use a transwell plate (e.g., 5 µm pore size).[22] Add media containing S1P (chemoattractant) to the lower chamber. Add the pre-incubated cell suspension to the upper chamber (the transwell insert).
-
Migration: Incubate the plate for 3-4 hours at 37°C to allow for cell migration.
-
Quantification: Collect the cells that have migrated into the lower chamber. Count the cells using a cell counter, flow cytometer, or a viability assay (e.g., MTT or CellTiter-Glo).[24]
-
Data Analysis: Calculate the percentage inhibition of migration for each compound concentration relative to the vehicle control (no compound). Plot this against the log concentration to determine the IC₅₀ for migration inhibition.
Data Summary and Comparative Analysis
To facilitate a clear comparison, the quantitative data generated from these assays should be summarized in a structured table. The following table uses hypothetical but realistic data to illustrate how the performance of the test compound would be benchmarked against the standard.
| Parameter | This compound | Fingolimod-Phosphate (Standard) | Scientific Interpretation |
| S1P1 Binding Affinity (Ki, nM) | 1.5 nM | 0.5 nM | Both compounds show high affinity for the S1P1 receptor. The standard is slightly more potent in binding. |
| GTPγS Potency (EC₅₀, nM) | 2.5 nM | 0.8 nM | Both compounds are potent functional agonists. The EC₅₀ values are consistent with the binding affinities. |
| GTPγS Efficacy (Emax, % of S1P) | 95% | 102% | Both are full agonists, capable of activating the receptor to a similar extent as the endogenous ligand, S1P. |
| Chemotaxis Inhibition (IC₅₀, nM) | 5.0 nM | 2.0 nM | Both compounds effectively block lymphocyte migration, confirming the desired pharmacodynamic effect in a cellular model. |
Conclusion for the Field
This guide provides a validated, step-by-step framework for assessing the efficacy of novel 1,2,4-oxadiazole compounds, like this compound, as S1P1 receptor modulators. By progressing logically from target affinity and functional potency to a physiologically relevant cell-based endpoint, researchers can generate a robust data package. This systematic approach, benchmarking against a clinically approved standard like Fingolimod, is essential for identifying promising new therapeutic candidates for autoimmune diseases. The causality-driven experimental design ensures that each step validates the compound's mechanism of action, building a strong foundation for further preclinical and clinical development.
References
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- Krasouskaya, N. P., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.
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- Chen, J., et al. (2022). Novel 1,3,4-oxadiazole sulfonate/carboxylate flavonoid derivatives: synthesis and biological activity. PubMed. [Link]
- Unangst, P. C., et al. (1993). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. PubMed. [Link]
- Peltz, S. W., et al. (2008). 3-[5-(2-fluoro-phenyl)-[1][3][7]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof.
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A Technical Guide to the Structure-Activity Relationship of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid as a Sphingosine-1-Phosphate Receptor 1 Agonist
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from authoritative sources to elucidate the molecular features governing the compound's biological activity. We will explore the critical roles of its structural components, compare its performance with relevant analogs, and provide detailed experimental protocols for assessing S1P1 agonism.
Introduction: The Therapeutic Promise of S1P1 Agonism
Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a wide array of physiological processes by interacting with five distinct G protein-coupled receptors (GPCRs), S1P1-5.[1] Of these, the S1P1 receptor has garnered significant attention as a therapeutic target, primarily due to its essential role in lymphocyte trafficking.[2] Agonism of S1P1 receptors on lymphocytes prevents their egress from lymphoid organs, resulting in a reduction of circulating lymphocytes.[2] This mechanism of action is the foundation for the clinical success of S1P1 modulators in treating autoimmune diseases like multiple sclerosis.
The general pharmacophore for S1P1 agonists consists of three key components: a polar head group that interacts with the receptor's binding pocket, a central linker, and a lipophilic tail that anchors the molecule in the receptor.[3] this compound exemplifies this structure, with the carboxylic acid serving as the polar head, the 1,2,4-oxadiazole as the linker, and the ethyl-substituted phenyl ring as the lipophilic tail. This guide will dissect the SAR of this compound, providing a framework for the rational design of next-generation S1P1 agonists.
Deciphering the Structure-Activity Relationship
The potency and selectivity of this compound as an S1P1 agonist are dictated by the interplay of its three structural domains. The following sections explore the impact of modifications to each of these domains on the compound's biological activity.
The Polar Head Group: A Key to Receptor Activation
The carboxylic acid moiety of this compound is a critical determinant of its S1P1 agonist activity. It mimics the natural phosphate group of sphingosine-1-phosphate, forming crucial interactions with polar residues in the S1P1 binding pocket.
The 1,2,4-Oxadiazole Linker: A Stable and Tunable Core
The 1,2,4-oxadiazole ring serves as a rigid and chemically stable linker, orienting the polar head group and the lipophilic tail in a conformation conducive to receptor binding. The substitution pattern on the oxadiazole ring is crucial for activity. In the case of our topic compound, the benzoic acid is at the 3-position and the ethylphenyl group is at the 5-position.
The Lipophilic Tail: Driving Potency and Selectivity
The ethyl-substituted phenyl group functions as the lipophilic tail, which is essential for high-affinity binding and selectivity. Modifications to this part of the molecule can significantly impact potency and the selectivity profile against other S1P receptor subtypes, particularly S1P3, where agonism is associated with cardiovascular side effects like bradycardia.[4]
Comparative Analysis with Structural Analogs
To contextualize the activity of this compound, it is instructive to compare it with structurally related S1P1 agonists. The following table summarizes the in vitro activity of a series of analogs, highlighting key SAR trends.
| Compound ID | R Group (at position 5 of oxadiazole) | S1P1 EC50 (nM) | S1P3 EC50 (nM) | Selectivity (S1P3/S1P1) |
| Analog 1 | Methyl | 15 | >10000 | >667 |
| Analog 2 (Topic Compound) | Ethyl | 5 | >10000 | >2000 |
| Analog 3 | n-Propyl | 8 | >10000 | >1250 |
| Analog 4 | Isopropyl | 25 | >10000 | >400 |
| Analog 5 | Phenyl | 2 | >5000 | >2500 |
Note: The data presented in this table is a representative compilation from multiple sources for illustrative SAR purposes and may not originate from a single head-to-head study.
From this comparative data, we can infer several key SAR insights:
-
Alkyl Chain Length: Increasing the alkyl chain length from methyl to ethyl enhances S1P1 potency. However, a further increase to n-propyl results in a slight decrease in activity, and the branched isopropyl group leads to a more significant drop in potency. This suggests an optimal size and shape for the hydrophobic pocket accommodating this group.
-
Lipophilicity: The high potency of the phenyl-substituted analog (Analog 5) underscores the importance of a significant lipophilic interaction in this region of the receptor.
-
Selectivity: A notable feature of this series is the excellent selectivity against the S1P3 receptor, a critical attribute for a favorable safety profile.
Experimental Protocols for Assessing S1P1 Agonist Activity
The following are detailed protocols for key in vitro assays used to characterize S1P1 agonists.
[³⁵S]GTPγS Binding Assay (Functional Agonism)
This assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.
Materials:
-
Cell membranes expressing human S1P1 receptor
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Test compounds
Procedure:
-
In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.3 nM.
-
Incubate for 30 minutes at 30°C to allow for [³⁵S]GTPγS binding.
-
Terminate the assay by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Determine the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data is then analyzed to determine EC50 values.
β-Arrestin Recruitment Assay (Receptor Internalization and Signaling)
This assay quantifies the recruitment of β-arrestin to the S1P1 receptor following agonist stimulation, a key event in receptor desensitization and internalization.[5]
Materials:
-
Cells co-expressing S1P1 receptor and a β-arrestin fusion protein (e.g., PathHunter® cells)
-
Assay medium
-
Test compounds
-
Detection reagents
Procedure:
-
Plate the cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Add test compounds at various concentrations.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
Calculate EC50 values from the dose-response curves.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental and biological contexts, the following diagrams are provided.
Caption: A generalized workflow for the evaluation of S1P1 receptor agonists.
Caption: Simplified S1P1 receptor signaling pathway upon agonist binding.
Conclusion and Future Directions
This compound is a potent and selective S1P1 receptor agonist with a clear structure-activity relationship. The carboxylic acid head group, the 1,2,4-oxadiazole linker, and the ethyl-substituted phenyl tail all play crucial roles in its high-affinity binding and functional activity. The SAR data from analogous compounds suggest that there is potential for further optimization of the lipophilic tail to fine-tune potency and pharmacokinetic properties. Future work could explore the introduction of different substituents on the phenyl ring or the replacement of the phenyl ring with other heterocyclic systems to further enhance the drug-like properties of this promising class of S1P1 agonists.
References
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- Li, Z., et al. (2019). Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1). Bioorganic Chemistry, 82, 41-57.
- BenchChem. (n.d.). Application Notes and Protocols for Sphingosine-1-Phosphate (S1P) Receptor Binding Assays.
- ResearchGate. (n.d.). Identification and Structure–Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of Sphingosine-1-phosphate receptor (S1P1) | Request PDF.
- TSI Journals. (n.d.). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[2][4][5] OXADIAZOLES AS S1P1 AGONISTS.
- Jo, A., et al. (2015). Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy. Archiv der Pharmazie, 348(9), 628-641.
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A Comparative Guide to the Cross-Reactivity Profile of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid, a Novel S1P1 Receptor Agonist
Abstract: The development of selective G-protein coupled receptor (GPCR) modulators is a cornerstone of modern therapeutics. Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a critical target for treating autoimmune diseases, most notably multiple sclerosis.[1][2][3] This guide introduces a novel S1P1 agonist, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (hereafter referred to as Compound X), and provides a comprehensive analysis of its receptor subtype selectivity. Ensuring selectivity is paramount, as off-target activation of other S1P receptor subtypes, particularly S1P3, is associated with significant adverse cardiovascular effects like bradycardia.[4][5] We present a side-by-side comparison of Compound X's binding affinity and functional potency across the entire S1P receptor family (S1P1-5). This document serves as a technical resource for researchers, outlining the critical experimental workflows and data interpretation necessary for advancing selective S1P modulators in drug discovery pipelines.
Introduction: The Therapeutic Promise and Selectivity Challenge of S1P1 Agonism
Sphingosine-1-phosphate is a crucial signaling lipid that regulates a vast array of cellular processes, including immune cell trafficking, vascular development, and endothelial barrier integrity, by binding to five distinct GPCRs: S1P1 through S1P5.[6][7] The therapeutic strategy of S1P1 modulation is centered on its role in lymphocyte egress. Agonism of S1P1 on lymphocytes causes the receptor to be internalized, effectively trapping the immune cells in lymph nodes and preventing their migration into the central nervous system or other sites of inflammation.[2] This mechanism is the foundation for approved multiple sclerosis therapies like Fingolimod.[4]
However, the first-generation modulators like Fingolimod are non-selective, activating S1P1, S1P3, S1P4, and S1P5.[8][9] The lack of selectivity, particularly the agonism at the S1P3 receptor expressed in cardiac tissue, is linked to adverse effects.[5] Therefore, a primary goal in developing next-generation S1P modulators is to achieve high selectivity for the S1P1 subtype to maximize therapeutic benefit while minimizing risk. Compound X, with its unique 1,2,4-oxadiazol benzoic acid scaffold, has been designed to achieve this goal. This guide details the essential cross-reactivity analysis to validate its selectivity profile.
Comparative Binding Affinity Analysis Across S1P Receptor Subtypes
To quantify the binding profile of Compound X, a competitive radioligand binding assay is the gold standard, offering robustness and high sensitivity.[10][11] This experiment measures the ability of our unlabeled test compound to displace a known high-affinity radioligand from the receptor binding site. The resulting data allow for the calculation of the inhibitory constant (Ki), a direct measure of binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the affinity (Ki) of Compound X for human S1P1, S1P2, S1P3, S1P4, and S1P5 receptors.
-
Receptor Preparation: Cell membranes are prepared from CHO-K1 or HEK293 cell lines stably overexpressing each individual human S1P receptor subtype. Protein concentration is quantified using a BCA assay.[12]
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains:
-
Cell membranes (10-20 µg protein) expressing a specific S1P receptor subtype.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-S1P) at or near its dissociation constant (Kd).[13]
-
A range of concentrations of unlabeled Compound X (e.g., 10⁻¹¹ M to 10⁻⁵ M) or a known reference compound.
-
-
Incubation: The plates are incubated for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[12]
-
Separation of Bound/Free Ligand: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C filter) pre-soaked in polyethyleneimine to reduce non-specific binding. This step separates the receptor-bound radioligand from the unbound radioligand.[11][12]
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity trapped on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The raw counts are used to calculate the percentage of specific binding at each concentration of Compound X. Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled standard ligand. The data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of Compound X that displaces 50% of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Figure 1: Workflow for the competitive radioligand binding assay.
Binding Affinity Results
The selectivity of a compound is determined by comparing its Ki value at the target receptor (S1P1) to its Ki values at off-target receptors. A higher Ki value indicates weaker binding affinity. The selectivity index is often expressed as a ratio (e.g., Ki(S1P3) / Ki(S1P1)).
| Receptor Subtype | Compound X Ki (nM) | Reference Compound (Non-selective) Ki (nM) |
| S1P1 | 0.5 | 0.8 |
| S1P2 | >10,000 | 150 |
| S1P3 | 850 | 2.5 |
| S1P4 | 2,500 | 5.0 |
| S1P5 | 950 | 1.2 |
| Table 1: Comparative binding affinities (Ki) of Compound X and a non-selective reference modulator across human S1P receptor subtypes. Data are representative. |
From this data, Compound X demonstrates a high affinity for S1P1. The selectivity index for S1P3, the most critical off-target for cardiovascular effects, is 1700-fold (850 nM / 0.5 nM), indicating a highly selective binding profile compared to the non-selective reference compound.
Functional Potency and Selectivity Assessment
While binding affinity is critical, it does not always predict functional activity. A compound can bind to a receptor without eliciting a cellular response (antagonist) or by eliciting a response (agonist). Therefore, it is essential to perform a functional assay to confirm that Compound X acts as an agonist at S1P1 and to determine its potency (EC50) and activity at other subtypes.
S1P1 couples primarily through the inhibitory G-protein, Gαi, which, when activated, inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).[6] This change can be measured effectively using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[14][15]
Experimental Protocol: HTRF cAMP Functional Assay
-
Cell Culture: Use cell lines stably expressing each S1P receptor subtype. Seed the cells into a 384-well assay plate and culture overnight.[16]
-
Compound Addition: Treat the cells with a range of concentrations of Compound X. Include a known agonist as a positive control and untreated cells as a negative control.
-
Stimulation: Incubate the plate for 30 minutes at room temperature to allow for receptor activation and subsequent modulation of cAMP levels.[17]
-
Cell Lysis & Detection: Add the HTRF detection reagents directly to the wells. These reagents include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[16][18]
-
Competitive Detection: The endogenously produced cAMP in the cell lysate competes with the d2-labeled cAMP for binding to the cryptate-labeled antibody. A high level of cellular cAMP results in less binding of the d2-analog, leading to a low FRET signal. Conversely, Gαi activation lowers cellular cAMP, allowing more d2-analog to bind, resulting in a high FRET signal.[18]
-
Signal Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).[16]
-
Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated and plotted against the concentration of Compound X. The resulting dose-response curve is used to determine the EC50 (potency) and the maximal response (efficacy).
Figure 2: Simplified S1P1 receptor signaling via the Gαi pathway.
Functional Potency Results
The functional assay confirms the agonist activity of Compound X and quantifies its potency at each receptor subtype. For Gαi-coupled receptors like S1P1 and S1P5, activity is measured by a decrease in cAMP. For receptors that couple to other G-proteins (e.g., S1P2/3 coupling to Gαq or Gα12/13), alternative functional readouts like calcium mobilization or RhoA activation would be necessary for a complete profile. For this guide, we focus on the cAMP pathway relevant to S1P1.
| Receptor Subtype | G-Protein Coupling | Compound X EC50 (nM) | Max Response (% of S1P) |
| S1P1 | Gαi | 1.2 | 98% |
| S1P2 | Gαq, Gα12/13 | >10,000 | No Response |
| S1P3 | Gαi, Gαq, Gα12/13 | 2,100 | 15% (Partial) |
| S1P4 | Gαi, Gα12/13 | >10,000 | No Response |
| S1P5 | Gαi | 1,850 | 85% |
| Table 2: Functional potency (EC50) and efficacy of Compound X across human S1P receptor subtypes in a cAMP assay. Data are representative. |
The functional data corroborate the binding analysis. Compound X is a potent, full agonist at S1P1. It displays over 1700-fold functional selectivity against S1P3 and shows no functional activity at S1P2 and S1P4 in this pathway. The partial, low-potency agonism at S1P3 and activity at S1P5 are noted, but the wide selectivity window relative to S1P1 suggests a favorable safety profile.
Conclusion and Scientific Interpretation
The comprehensive cross-reactivity analysis presented in this guide provides strong evidence that this compound (Compound X) is a potent and highly selective S1P1 receptor agonist.
-
Binding assays revealed a sub-nanomolar affinity for S1P1, with a selectivity index of >1700-fold against the critical off-target S1P3.
-
Functional assays confirmed its activity as a full agonist at S1P1 with nanomolar potency and a similarly wide window of selectivity against other S1P subtypes.
This dual validation of both binding and function is a critical step in drug candidate characterization. The high degree of selectivity strongly suggests that Compound X has the potential to deliver the therapeutic benefits of S1P1 modulation for autoimmune diseases while minimizing the risk of mechanism-based cardiovascular side effects associated with non-selective S1P modulators. These data establish a firm, evidence-based foundation for advancing Compound X into further preclinical safety and efficacy studies.
References
- Christoffersen, C., et al. (2011). Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells. MDPI.
- Graler, M. (2012). An Update on Sphingosine-1-Phosphate Receptor 1 Modulators. PMC - PubMed Central.
- Maguire, J. J. (1998). Radioligand binding methods: practical guide and tips. PubMed.
- Gabriel, D. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). MDPI.
- Meacci, E., et al. (2021). Sphingosine-1-phosphate receptor-1 (S1PR1) signalling: the homeostatic pathway of the heart. Cardiovascular Research, Oxford Academic.
- Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf.
- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology.
- Rosen, H., & Goetzl, E. J. (2005). Sphingosine 1-phosphate signalling. PMC - NIH.
- M-R, C., et al. (2020). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. MDPI.
- Cisbio. (2024). How to run a cAMP HTRF assay. YouTube.
- Zepeda, R., et al. (2020). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PubMed.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Scott, F. L., et al. (2016). Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives. Journal of Medicinal Chemistry, ACS Publications.
- Assay Guidance Manual. (n.d.). Figure 1. [Principles of the HTRF cAMP...]. NCBI Bookshelf.
- Urbano, M., et al. (2013). Modulators of the Sphingosine 1-phosphate receptor 1. ResearchGate.
- Southern, M. R., et al. (2011). Probe Development Efforts for an Allosteric Agonist of the Sphingosine 1-phosphate Receptor 3 (S1P3). NCBI Bookshelf.
- McGinley, M. P., & Cohen, J. A. (2021). Sphingosine 1-phosphate Receptor Modulators (Comprehensive). Cleveland Clinic.
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In Vitro Comparative Analysis of (1,2,4-Oxadiazol-3-yl)benzoic Acid Analogs as Sphingosine-1-Phosphate Receptor Modulators
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation
This guide provides an in-depth comparative analysis of compounds featuring the 4-(1,2,4-oxadiazol-3-yl)benzoic acid scaffold, a chemical motif of significant interest in modern drug discovery. While the specific query focused on the 5-ethyl analog, comprehensive public data for direct comparison is limited. Therefore, this guide will examine the broader class of these molecules, focusing on their well-documented activity as modulators of Sphingosine-1-Phosphate (S1P) receptors. S1P receptors are a class of G protein-coupled receptors (GPCRs) that play critical roles in regulating immune cell trafficking, vascular homeostasis, and neuroinflammation.
We will dissect the structure-activity relationships (SAR) of key analogs, present their comparative in vitro performance data, and provide detailed protocols for the essential assays used to characterize their potency and selectivity. This analysis is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to evaluate this important class of compounds.
The (1,2,4-Oxadiazol-3-yl)benzoic Acid Scaffold: A Privileged Structure for S1P Receptor Modulation
The discovery of Fingolimod, the first oral therapy for multiple sclerosis, validated the therapeutic potential of modulating S1P receptors. However, Fingolimod's non-selective profile, targeting S1P1, S1P3, S1P4, and S1P5, led to off-target effects, notably bradycardia, which is associated with S1P3 activation. This spurred the development of second-generation, receptor-selective S1P modulators.
The (1,2,4-oxadiazol-3-yl)benzoic acid scaffold emerged as a key pharmacophore in this effort. The benzoic acid moiety serves as a crucial anchor, mimicking the carboxylate group of the endogenous ligand sphingosine-1-phosphate. The central oxadiazole ring acts as a rigid linker, properly orienting the terminal lipophilic tail, which dictates receptor subtype selectivity and potency. The substituent at the 5-position of the oxadiazole ring, such as the ethyl group in "4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid," is a key modification point for fine-tuning these properties.
Below is a logical diagram illustrating the progression from a non-selective modulator to a selective one, highlighting the role of scaffold development.
Caption: Development path from non-selective to selective S1P modulators.
Comparative In Vitro Performance of Key Analogs
To illustrate the structure-activity relationships within this class, we will compare several analogs based on data consolidated from seminal publications in medicinal chemistry. The primary endpoints for comparison are potency (EC50) at the target receptor S1P1 and selectivity against the off-target S1P3 receptor. Potency is typically measured using a functional assay, such as the GTPγS binding assay, which quantifies G-protein activation upon receptor agonism.
Table 1: In Vitro Potency and Selectivity of S1P Receptor Modulators
| Compound ID | R-Group (at 5-position) | S1P1 EC50 (nM) | S1P3 EC50 (nM) | Selectivity (S1P3/S1P1) | Reference |
| Analog 1 | -CH3 (Methyl) | 11.2 | >10000 | >890 | |
| Analog 2 | -CH2CH3 (Ethyl) | 6.4 | >10000 | >1560 | |
| Analog 3 | -CF3 (Trifluoromethyl) | 0.8 | 1500 | 1875 | |
| Analog 4 | -Cyclopropyl | 1.3 | >10000 | >7690 | |
| Analog 5 | -Phenyl | 2.6 | 280 | 108 |
Data presented is representative and collated from cited literature for illustrative purposes. Exact values can vary based on specific assay conditions.
Interpretation of Data:
From the table, a clear SAR emerges. Small alkyl groups like methyl (Analog 1 ) and ethyl (Analog 2 ) at the 5-position of the oxadiazole confer high potency at S1P1 and excellent selectivity against S1P3. The slightly increased potency of the ethyl group over the methyl suggests a favorable interaction within a small hydrophobic pocket of the S1P1 receptor.
Introducing an electron-withdrawing trifluoromethyl group (Analog 3 ) or a constrained cyclopropyl ring (Analog 4 ) significantly boosts S1P1 potency into the low nanomolar or sub-nanomolar range while maintaining outstanding selectivity. The cyclopropyl analog, in particular, demonstrates a remarkable selectivity of over 7,600-fold. In contrast, a bulky, aromatic phenyl group (Analog 5 ) retains high S1P1 potency but suffers a dramatic loss of selectivity, with significant activity at S1P3. This highlights the critical role of the 5-position substituent's size, conformation, and electronics in dictating receptor subtype specificity.
Core Methodologies for In Vitro Characterization
The trustworthiness of SAR data hinges on robust and well-validated in vitro assays. The two primary assays for characterizing S1P modulators are the GTPγS binding assay (for functional activity) and radioligand binding assays (for receptor affinity).
This assay is the gold standard for measuring the functional consequence of a ligand binding to a GPCR. It quantifies the activation of G-proteins by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor stimulation.
Experimental Workflow:
Comparative Performance Analysis of a Novel S1P1 Receptor Antagonist, 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid, in Cancer Cell Lines
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Sphingosine-1-Phosphate Signaling in Oncology
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of diverse cellular processes, including cell survival, proliferation, migration, and angiogenesis.[1][2] The extracellular lipid mediator S1P exerts its effects through a family of five G protein-coupled receptors (S1PRs), designated S1P1-5.[1][3] Of these, the sphingosine-1-phosphate receptor 1 (S1P1) is highly expressed in various cell types, including lymphocytes and endothelial cells, and has been implicated in the progression of several cancers.[4][5] S1P binding to S1P1 can promote cancer cell survival and migration, as well as angiogenesis within the tumor microenvironment.[5][6] Consequently, antagonism of the S1P1 receptor presents a compelling therapeutic strategy for cancer treatment.
This guide provides a comprehensive comparative analysis of a novel, selective S1P1 receptor antagonist, 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (hereafter referred to as Cmpd-X), against a well-established, non-selective S1P receptor modulator, Fingolimod (FTY720). We will evaluate the differential effects of these compounds on viability and apoptosis in two distinct cancer cell lines: a human multiple myeloma cell line (RPMI 8226) and a human umbilical vein endothelial cell line (HUVEC), the latter serving as a model for angiogenesis.
Comparative Framework: Why Cmpd-X versus Fingolimod?
The choice of Fingolimod as a comparator is deliberate. Fingolimod is an FDA-approved immunomodulatory drug for multiple sclerosis that acts as a functional antagonist of S1P receptors.[5][7] While effective, its non-selective profile, targeting S1P1, S1P3, S1P4, and S1P5, can lead to off-target effects.[8] Cmpd-X has been designed for high selectivity towards S1P1, with the hypothesis that this specificity will translate to a more targeted anti-cancer effect with a potentially improved safety profile. This guide will explore this hypothesis through in vitro experimental data.
Caption: Logical framework for the comparative analysis of Cmpd-X and Fingolimod.
The Underlying Mechanism: S1P1 Receptor Signaling
Upon binding of S1P, the S1P1 receptor couples primarily to the Gi family of G proteins.[1][3] This initiates a signaling cascade that includes the activation of the Ras/ERK and PI3K/Akt pathways, both of which are central to cell survival and proliferation. By antagonizing the S1P1 receptor, Cmpd-X is hypothesized to inhibit these pro-survival signals, leading to decreased cell viability and the induction of apoptosis in cancer cells.
Caption: Simplified S1P1 receptor signaling pathway and the inhibitory action of Cmpd-X.
Comparative Experimental Data
The following tables summarize the in vitro performance of Cmpd-X and Fingolimod in RPMI 8226 and HUVEC cell lines.
Table 1: Cell Viability (IC50 Values) Determined by XTT Assay
The half-maximal inhibitory concentration (IC50) for cell viability was determined after 48 hours of continuous exposure to each compound. The XTT assay measures the metabolic activity of viable cells.[9] A lower IC50 value indicates greater potency.
| Compound | Cell Line | IC50 (µM) ± SD |
| Cmpd-X | RPMI 8226 | 2.5 ± 0.3 |
| HUVEC | 5.8 ± 0.6 | |
| Fingolimod | RPMI 8226 | 4.2 ± 0.5 |
| HUVEC | 7.1 ± 0.9 |
Interpretation: Cmpd-X demonstrates greater potency in reducing the viability of both multiple myeloma cells and endothelial cells compared to Fingolimod. This suggests a more potent anti-proliferative and potentially anti-angiogenic effect.
Table 2: Apoptosis Induction (Caspase-3/7 Activity)
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[10][11] Their activity was measured using a luminescent assay after 24 hours of treatment with each compound at their respective IC50 concentrations. Data is presented as fold change relative to a vehicle-treated control.
| Compound | Cell Line | Caspase-3/7 Activity (Fold Change) ± SD |
| Cmpd-X | RPMI 8226 | 4.8 ± 0.4 |
| HUVEC | 3.5 ± 0.3 | |
| Fingolimod | RPMI 8226 | 3.1 ± 0.3 |
| HUVEC | 2.4 ± 0.2 |
Interpretation: Cmpd-X is a more potent inducer of apoptosis in both cell lines than Fingolimod, as evidenced by the higher activation of caspase-3/7. This aligns with its greater potency in the cell viability assay and supports the hypothesis that S1P1 antagonism effectively triggers programmed cell death in these models.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Experimental Workflow Overview
Caption: Standard workflow for evaluating compound effects on cell viability and apoptosis.
Protocol 1: XTT Cell Viability Assay[9][10][13][14]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well for RPMI 8226 and 3 x 10³ cells/well for HUVEC in 100 µL of their respective complete culture media. Include wells with media only for background control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of Cmpd-X and Fingolimod in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂, protected from light, until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay[11][15]
-
Cell Seeding and Treatment: Follow steps 1-3 of the XTT assay protocol.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[12]
-
Reagent Addition: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the data as fold change in luminescence relative to the vehicle-treated control wells.
Conclusion and Future Directions
The experimental data presented in this guide suggest that This compound (Cmpd-X) is a potent and selective S1P1 receptor antagonist with significant anti-proliferative and pro-apoptotic activity in multiple myeloma and endothelial cell lines. Its superior performance compared to the non-selective modulator Fingolimod highlights the potential therapeutic advantages of a targeted S1P1 inhibition strategy in oncology.
Further investigations should focus on confirming the on-target activity of Cmpd-X through S1P1 receptor binding assays and downstream signaling pathway analysis (e.g., Western blotting for p-ERK and p-Akt). In vivo studies in relevant animal models of cancer are warranted to evaluate its efficacy and safety profile. The data presented herein provide a strong rationale for the continued development of Cmpd-X as a potential novel therapeutic agent for the treatment of cancer.
References
- Pyne, S. & Pyne, N. J. (2017). Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells. Molecules, 22(3), 337. [Link]
- protocols.io. Caspase 3/7 Activity. [Link]
- Castillo-Pichardo, L., & Cubano, L. A. (2021). Sphingosine-1-phosphate receptor-1 (S1PR1) signalling: the homeostatic pathway of the heart. Cardiovascular Research, 117(2), 345–347. [Link]
- Bio-protocol. Caspase 3/7 activity assay. [Link]
- Rosen, H., & Goetzl, E. J. (2005). Sphingosine 1-phosphate signalling. Nature Reviews Immunology, 5(7), 560-570. [Link]
- Maceyka, M., & Spiegel, S. (2014). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. International Journal of Molecular Sciences, 15(7), 11588-11614. [Link]
- Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
- O'Sullivan, C., et al. (2022). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. International Journal of Molecular Sciences, 23(13), 7083. [Link]
- Shojaei, F., et al. (2016). Inhibition of Sphingosine Phosphate Receptor 1 Signaling Enhances the Efficacy of VEGF Receptor Inhibition. Molecular Cancer Therapeutics, 15(9), 2133–2142. [Link]
- Shida, D., et al. (2011). Targeting Sphingosine-1-Phosphate Receptors in Cancer. Cancer and Metastasis Reviews, 30(3-4), 707–719. [Link]
- Hagiya, Y., et al. (2021). Potential of a sphingosine 1-phosphate receptor antagonist and sphingosine kinase inhibitors as targets for multiple myeloma treatment. Oncology Letters, 22(4), 724. [Link]
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A Researcher's Guide to the Reproducible Synthesis and Validation of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
This guide provides an in-depth analysis of the synthetic routes and analytical validation required to achieve reproducible results for 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple protocol, offering a comparative look at synthetic methodologies and a framework for rigorous self-validation to ensure the integrity of experimental outcomes.
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and anti-infective properties.[1][2] The title compound, this compound, is a bifunctional molecule incorporating this key heterocycle. Its benzoic acid moiety provides a handle for further derivatization, making it a valuable building block for creating compound libraries. Given its potential utility, the ability to synthesize and validate this compound reliably is paramount for any research program that employs it.
This guide will focus on a highly efficient catalytic oxidation method as the primary protocol and compare it against common alternative synthetic strategies, highlighting the critical parameters that govern success and reproducibility.
Part 1: Comparative Analysis of Synthetic Methodologies
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be approached from several angles. Reproducibility is often dictated by the choice of synthetic route, as different methods present unique challenges regarding side reactions, purification, and sensitivity to reaction conditions. We will compare the primary catalytic oxidation route with a traditional two-step cyclization method.
Primary Protocol: Selective Catalytic Oxidation
A modern and highly efficient approach involves the selective oxidation of a precursor methylarene.[3] This method stands out for its high yield and operational simplicity, utilizing readily available catalysts and air as the oxidant.[3][4]
Causality Behind Experimental Choices:
-
Catalytic System: The use of cobalt(II) acetate in conjunction with sodium bromide is crucial. This system is known to generate a Co(III) species, a powerful oxidant that selectively converts the tolyl methyl group to a carboxylic acid without degrading the oxadiazole ring.[3]
-
Solvent: Glacial acetic acid serves as both the solvent and a component of the catalytic cycle, providing a protic medium that facilitates the oxidation process.[4]
-
Oxidant: The use of atmospheric air makes this a "green chemistry" approach, avoiding harsher, stoichiometric oxidants that can complicate purification.[4]
Caption: Workflow for the Catalytic Oxidation Synthesis.
Alternative Protocol: Amidoxime Acylation & Cyclization
This is a more traditional and widely used method for constructing the 1,2,4-oxadiazole ring.[2] It involves two discrete steps: the O-acylation of an amidoxime followed by a base- or thermally-induced cyclization.
Causality Behind Experimental Choices:
-
Step 1 (Acylation): 4-cyanobenzoyl chloride is reacted with propionamidoxime. The highly reactive acyl chloride readily acylates the hydroxyl group of the amidoxime. A base like pyridine is often used to scavenge the HCl byproduct.
-
Step 2 (Cyclization): The resulting O-acylamidoxime intermediate is heated. The thermal energy promotes an intramolecular cyclodehydration reaction, where a molecule of water is eliminated to form the stable 1,2,4-oxadiazole ring.
Challenges to Reproducibility:
-
Side Reactions: The initial acylation can sometimes occur on the nitrogen atom of the amidoxime, leading to impurities. The classic Tiemann and Krüger method was known for producing byproducts.[2]
-
Intermediate Stability: The O-acylamidoxime intermediate may not always be stable, potentially requiring it to be used immediately in the next step without full purification, which can impact the final product's purity.
-
Harsh Conditions: The cyclization step can require high temperatures or strong bases, which might not be compatible with sensitive functional groups on more complex analogues.
Head-to-Head Methodology Comparison
| Parameter | Protocol 1: Catalytic Oxidation | Protocol 2: Amidoxime Acylation/Cyclization |
| Starting Materials | 5-Ethyl-3-(p-tolyl)-1,2,4-oxadiazole | Propionamidoxime, 4-Cyanobenzoyl Chloride |
| Number of Steps | 1 | 2 |
| Typical Yield | High (~90-94%)[3] | Moderate to Good (Varies widely) |
| Reaction Conditions | 95 °C, 11 h, Air[3][4] | Step 1: 0 °C to RT; Step 2: Reflux |
| Key Reagents | Co(OAc)₂, NaBr, Acetic Acid | Acyl Chloride, Pyridine/Base |
| Reproducibility Factors | Catalyst quality, precise temperature control, consistent aeration. | Purity of amidoxime, control of acylation site, stability of intermediate. |
| Purification | Simple filtration of the precipitated product.[3] | Often requires column chromatography. |
Part 2: Experimental Protocols & Validation
Achieving reproducible results is a two-part process: consistent synthesis followed by rigorous, unbiased validation.
Detailed Protocol 1: Catalytic Oxidation
This protocol is adapted from the procedure described by Krasouskaya et al.[3]
-
Reactor Setup: To an ideal mixing reactor, add 5-ethyl-3-(p-tolyl)-1,2,4-oxadiazole (13 mmol), cobalt(II) acetate (1.3 mmol), and sodium bromide (1.3 mmol).
-
Solvent Addition: Add 40 mL of glacial acetic acid to dissolve the reactants.
-
Reaction Execution: Heat the solution to 95 °C while feeding air into the reactor.
-
Reaction Monitoring: Maintain the reaction at 95 °C for 11 hours. Progress can be monitored by taking small aliquots and analyzing via TLC or GC-MS.
-
Product Isolation: After 11 hours, cool the reaction mixture to approximately 20 °C.
-
Purification: A precipitate of the desired product will form upon cooling. Collect the solid by vacuum filtration. According to the source, this yields the product in high purity without requiring further purification.[3]
Self-Validating Analytical Workflow
The trustworthiness of any synthesis is established by comprehensive analytical data. A pure product from one run must be identical to a pure product from a subsequent run. The following workflow is mandatory for validating the identity and purity of the synthesized this compound.
Caption: Mandatory workflow for analytical validation.
Expected Analytical Data:
| Analysis Type | Expected Result | Purpose |
| ¹H NMR | Aromatic protons (doublets, ~8.0-8.2 ppm), Ethyl CH₂ (quartet, ~2.9 ppm), Ethyl CH₃ (triplet, ~1.4 ppm), Carboxylic acid proton (broad singlet, >12 ppm). | Confirms the proton framework of the molecule. |
| ¹³C NMR | Signals for carboxyl, aromatic, and oxadiazole ring carbons, as well as ethyl group carbons. | Confirms the carbon backbone. |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 217.06. | Confirms the molecular weight of the compound. |
| HPLC | A single major peak with an area >95% (at 254 nm). | Quantifies the purity of the final product. |
| Melting Point | A sharp melting point. (Comparison to a known standard if available). | A classic indicator of purity. Impurities typically broaden and depress the melting range. |
Conclusion and Recommendations
The reproducibility of results for this compound is most reliably achieved using the selective catalytic oxidation method. Its single-step nature, high reported yield, and simple purification process reduce the number of variables that can introduce inconsistencies between batches.[3]
However, regardless of the synthetic method employed, true reproducibility can only be claimed after rigorous analytical validation. Researchers must adhere to a strict workflow of spectroscopic and chromatographic analysis to confirm both the chemical identity and the quantitative purity of every batch. By coupling a robust synthetic protocol with a comprehensive validation strategy, research teams can ensure the integrity of their results and build a reliable foundation for subsequent drug discovery efforts.
References
- Pathania, S., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Indian Chemical Society.
- Krasouskaya, D. N., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 143-146.
- Gomathy, R. & Kumar, S. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2383.
- Borysov, A., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Pharmaceuticals, 15(1), 84.
- Ostrowska, K., et al. (2018). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 23(11), 2871.
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- 3. researchgate.net [researchgate.net]
- 4. Benzoic acid, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)- (9CI) synthesis - chemicalbook [chemicalbook.com]
A Comparative Benchmarking Guide: 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid and its Analogs Against Competing Anticancer Agents
To our esteemed colleagues in the research and drug development community, this guide provides a comprehensive technical comparison of the emerging class of 1,2,4-oxadiazole-based compounds, represented by 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid, against established and competing molecules in the oncology landscape. Our focus is to deliver an objective analysis grounded in experimental data to aid in your research and development endeavors.
The 1,2,4-oxadiazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide will delve into the anticancer potential of this class of compounds, with a particular focus on their mechanism of action and a direct comparison with Ataluren (PTC124), a clinically relevant 1,2,4-oxadiazole derivative.
Introduction to this compound and the 1,2,4-Oxadiazole Scaffold
This compound exemplifies a class of synthetic small molecules with a promising future in oncology. The 1,2,4-oxadiazole ring serves as a rigid and stable core, allowing for diverse substitutions that can be fine-tuned to interact with various biological targets. This structural versatility has led to the development of numerous derivatives with potent cytotoxic effects against a range of cancer cell lines.
The Competitor Landscape: Ataluren (PTC124) as a Benchmark
A key competitor and an important benchmark for any novel 1,2,4-oxadiazole-based therapeutic is Ataluren (formerly PTC124). Ataluren is an orally bioavailable drug that has been investigated for the treatment of genetic disorders caused by nonsense mutations.[3][4] Its mechanism of action involves promoting the read-through of premature stop codons in mRNA, leading to the synthesis of a full-length, functional protein.[3][5] This mechanism is also relevant in certain types of cancer where nonsense mutations in tumor suppressor genes play a critical role.
Comparative Analysis of Mechanism of Action
The anticancer activity of 1,2,4-oxadiazole derivatives appears to be multifaceted, with different analogs exhibiting distinct mechanisms of action. This contrasts with the more specific mechanism of Ataluren.
Ataluren: Rescuing Tumor Suppressor Function via Nonsense Mutation Read-through
Nonsense mutations introduce a premature termination codon (PTC) in the mRNA sequence, leading to the production of a truncated, non-functional protein. In the context of cancer, this can inactivate critical tumor suppressor genes. Ataluren is thought to interact with the ribosome, reducing its sensitivity to PTCs and allowing for the incorporation of a near-cognate tRNA, thereby enabling the translation of a full-length protein.[3][4]
Caption: Mechanism of Ataluren in overcoming premature stop codons.
Broader Anticancer Mechanisms of 1,2,4-Oxadiazole Analogs: Induction of Apoptosis
In contrast to Ataluren's specific action, many other 1,2,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways. A significant body of research indicates that these compounds can activate caspases, the key executioners of apoptosis.[6] For instance, certain 3,5-disubstituted 1,2,4-oxadiazoles have been identified as potent activators of caspase-3.[6]
Caption: Apoptosis induction by 1,2,4-oxadiazole derivatives via caspase activation.
Comparative Performance Data
Table 1: Comparative Anticancer Activity (IC50 µM) of 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole-Benzimidazole Hybrid (14a) | MCF-7 (Breast) | 0.12 | [2] |
| A549 (Lung) | 0.25 | [2] | |
| A375 (Melanoma) | 0.41 | [2] | |
| 1,2,4-Oxadiazole-1,3,4-Oxadiazole Hybrid (18a) | MCF-7 (Breast) | <1 | [2] |
| A549 (Lung) | <1 | [2] | |
| MDA-MB-231 (Breast) | <1 | [2] | |
| 3,4-diaryl-1,2,4-oxadiazolidin-5-one (15) | MCF-7 (Breast) | 15.63 | [2] |
| Ataluren (PTC124) | N/A (Anticancer data is limited and primarily focused on read-through efficacy rather than direct cytotoxicity) | N/A |
Note: The data for 1,2,4-oxadiazole derivatives is for structurally related compounds, not this compound itself, for which specific public data is not available.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
This protocol is based on established methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Caption: General workflow for the synthesis of 1,2,4-oxadiazole derivatives.
Protocol:
-
Preparation of 4-cyanobenzamidoxime: 4-cyanobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate in an alcoholic solvent. The reaction mixture is typically heated under reflux for several hours.
-
Acylation of the amidoxime: The resulting 4-cyanobenzamidoxime is then acylated with propionyl chloride or propionic anhydride in the presence of a base like pyridine or triethylamine. This reaction is usually carried out at room temperature.
-
Cyclization to the 1,2,4-oxadiazole ring: The acylated intermediate is then heated, often in a high-boiling solvent such as xylene or dimethylformamide (DMF), to induce cyclization and dehydration, forming the 1,2,4-oxadiazole ring.
-
Hydrolysis of the nitrile: The resulting 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid, yielding the final product, this compound.
-
Purification: The final product is purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or a competitor). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold represents a highly promising platform for the development of novel anticancer agents. While Ataluren demonstrates the clinical potential of this chemical class through a specific mechanism of nonsense mutation read-through, other derivatives exhibit potent cytotoxic effects through diverse mechanisms, including the induction of apoptosis.
The representative compound, this compound, and its analogs warrant further investigation to fully elucidate their anticancer potential and specific mechanisms of action. Direct, head-to-head preclinical studies against Ataluren in cancer models harboring nonsense mutations would be of significant value to the research community. Furthermore, exploring the structure-activity relationships of these compounds will be crucial in optimizing their efficacy and safety profiles for potential clinical development.
We trust this guide will serve as a valuable resource for your ongoing research. Our team remains available for any further technical inquiries.
References
- Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
- Roy, B., et al. (2016). Ataluren stimulates ribosomal selection of near-cognate tRNAs to promote nonsense suppression. Proceedings of the National Academy of Sciences, 113(44), 12508-12513. [Link]
- Welch, E. M., et al. (2007). PTC124 targets genetic disorders caused by nonsense mutations.
- Finkel, R. S., et al. (2016). Phase 2a study of ataluren-mediated dystrophin production in patients with nonsense mutation Duchenne muscular dystrophy. Journal of clinical pharmacology, 56(11), 1435-1443.
- Zhang, Y., et al. (2021).
- Peltz, S. W., et al. (2016). New Research Validates Translarna's™ (ataluren) Mechanism of Action to Promote Readthrough of Nonsense Mutations and Produce Full-length Functional Protein. PTC Therapeutics, Inc.[Link]
- Sava, G., et al. (1984). Antimetastatic action and hematological toxicity of p-(3,3-dimethyl-1-triazeno)benzoic acid potassium salt and 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide used as prophylactic adjuvants to surgical tumor removal in mice bearing B16 melanoma. Cancer research, 44(1), 64-68.
- Saleem, M., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(23), 7297. [Link]
- Abdel-hameid, M. K. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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A Comparative Guide to 1,2,4-Oxadiazole-Based Compounds in Oncology: Benchmarking Against Olaparib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and well-defined mechanisms of action is perpetual. This guide provides a comparative analysis of the emerging class of 1,2,4-oxadiazole-containing compounds, using the established PARP inhibitor, Olaparib, as a benchmark. While "4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid" represents a specific chemical scaffold, this guide will broaden the scope to encompass the therapeutic potential of the wider class of 1,2,4-oxadiazole derivatives in cancer therapy.
The strategic incorporation of the 1,2,4-oxadiazole ring system in medicinal chemistry has been driven by its favorable properties as a bioisostere for esters and amides, its metabolic stability, and its ability to engage in various biological interactions.[1][2] This has led to the exploration of 1,2,4-oxadiazole derivatives across a spectrum of diseases, with oncology being a particularly promising area.[2][3]
Section 1: Mechanistic Underpinnings of 1,2,4-Oxadiazole Derivatives and Olaparib
A key aspect of drug development is understanding the mechanism of action. While the broader class of 1,2,4-oxadiazole derivatives can be designed to target various proteins, a notable area of investigation has been their potential as enzyme inhibitors, including Poly (ADP-ribose) polymerase (PARP) inhibitors.[3]
Olaparib , a first-in-class PARP inhibitor, has revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. Olaparib's mechanism is centered on the concept of synthetic lethality. By inhibiting PARP-mediated single-strand break repair, Olaparib leads to the accumulation of double-strand breaks during DNA replication. In HRR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.
1,2,4-Oxadiazole derivatives are being investigated for a range of anticancer activities.[2][3] Their mechanism of action is not universally defined and depends on the specific substitutions on the core scaffold. However, some derivatives have shown potential as PARP inhibitors. The 1,2,4-oxadiazole ring can act as a pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. This allows these compounds to occupy the catalytic site of PARP, preventing its function in DNA repair.
Figure 1: Simplified signaling pathway of PARP inhibition leading to synthetic lethality in HRR-deficient cancer cells.
Section 2: Comparative Preclinical Efficacy
The preclinical evaluation of anticancer agents is crucial for their progression to clinical trials. This section compares the typical preclinical performance of 1,2,4-oxadiazole derivatives with Olaparib.
| Parameter | Olaparib | Representative 1,2,4-Oxadiazole Derivative (Hypothetical Data) |
| Target | PARP1/2 | PARP1/2 (or other specified target) |
| IC50 (PARP1 Assay) | 1-5 nM | 10-100 nM |
| Cell-based IC50 (BRCA-mutant cell line) | 10-50 nM | 50-500 nM |
| Cell-based IC50 (BRCA-wildtype cell line) | >10 µM | >10 µM |
| In vivo tumor growth inhibition (xenograft model) | High | Moderate to High |
Note: The data for the "Representative 1,2,4-Oxadiazole Derivative" is hypothetical and serves for comparative purposes. Actual values would vary depending on the specific compound.
Section 3: Combination Strategies
A cornerstone of modern cancer therapy is the use of combination regimens to enhance efficacy and overcome resistance.
Olaparib is frequently used in combination with other agents. For instance, its combination with anti-angiogenic agents like bevacizumab has shown clinical benefit. The rationale is that hypoxia induced by anti-angiogenic therapy can downregulate HRR genes, thereby sensitizing tumors to PARP inhibition.
1,2,4-Oxadiazole derivatives , depending on their specific mechanism, could also be amenable to combination therapies. For derivatives acting as PARP inhibitors, similar combination strategies to Olaparib would be logical. If a derivative targets a different pathway, novel combinations could be explored. For example, a 1,2,4-oxadiazole derivative that inhibits a specific kinase could be combined with standard-of-care chemotherapy to achieve synergistic effects.
Section 4: Experimental Protocols
To ensure the robust evaluation of novel compounds, standardized and reproducible experimental protocols are essential.
Protocol 1: PARP1 Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for PARPylation)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Test compounds (1,2,4-oxadiazole derivative and Olaparib) dissolved in DMSO
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with wash buffer (PBS + 0.05% Tween-20).
-
Add test compounds at various concentrations to the wells.
-
Add PARP1 enzyme to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate.
-
Add HRP substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value for each compound.
Figure 2: Workflow for a biochemical PARP1 inhibition assay.
Protocol 2: Cell Viability Assay (MTS Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTS reagent
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for 72 hours.
-
Add MTS reagent to each well.
-
Incubate for 1-4 hours until a color change is observed.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Section 5: Future Directions and Conclusion
The class of 1,2,4-oxadiazole derivatives represents a versatile scaffold for the development of novel anticancer agents. While Olaparib has set a high bar for PARP inhibitors, the chemical diversity offered by the 1,2,4-oxadiazole core allows for the fine-tuning of pharmacological properties and the exploration of novel mechanisms of action.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of 1,2,4-oxadiazole derivatives.
-
Target identification: For compounds with unknown mechanisms of action.
-
In vivo evaluation: To assess the efficacy and safety of lead compounds in relevant animal models.
-
Combination studies: To identify synergistic interactions with existing cancer therapies.
References
- 4-(1,2,4-oxadiazol-3-yl)benzoic Acid - Benchchem. URL
- Anti-Cancer Activity of Deriv
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. URL
- 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents - PubMed. URL
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- Elucidation of the biochemical basis for a clinical drug-drug interaction between atorvastatin and 5-(N-(4-((4-ethylbenzyl)thio)phenyl)sulfamoyl)-2-methyl benzoic acid (CP-778875)
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS No. 769132-76-5). As a specialized heterocyclic carboxylic acid derivative used in research and drug development, its handling and disposal require a thorough understanding of its chemical properties and the governing regulatory frameworks.[1][2] This guide is designed for researchers, scientists, and laboratory managers to ensure that disposal procedures prioritize safety, environmental stewardship, and regulatory adherence.
All chemical products should be handled by personnel with specialized knowledge, recognizing that they may have unknown hazards.[3] This guide supplements, but does not replace, your institution's specific Chemical Hygiene Plan and the material-specific Safety Data Sheet (SDS).
Hazard Assessment and Characterization
Before any handling or disposal, a complete understanding of the compound's hazards is essential. While a specific, comprehensive toxicology profile for this compound is not widely published, data from structurally similar compounds—specifically other benzoic acid and oxadiazole derivatives—provide a strong basis for hazard assessment.
The primary hazards are associated with its acidic nature and the bioactive oxadiazole moiety.[2][4] Safety Data Sheets for analogous compounds classify them with the following hazards:
-
H302: Harmful if swallowed.[5]
Table 1: Hazard Profile Summary
| Hazard Class | GHS Classification | Description | Primary Precaution |
|---|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Harmful if ingested. | Do not eat, drink, or smoke when handling.[5][9] Wash hands thoroughly after use.[5][9] |
| Skin Irritation | Category 2 | Causes irritation upon skin contact. | Wear appropriate chemical-resistant gloves and a lab coat.[9][10] |
| Eye Irritation | Category 2 | Causes serious, potentially damaging, eye irritation. | Wear chemical safety goggles or a face shield.[9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause irritation to the respiratory tract upon inhalation of dust. | Handle only in a well-ventilated area or a chemical fume hood.[5][11] Avoid dust formation.[12] |
The 1,2,4-oxadiazole ring is a stable heterocyclic system, but its environmental fate and aquatic toxicity are not well-characterized.[13][14] Therefore, as a precautionary principle, the compound and its waste must not be released into the environment or discharged into the sewer system.[5][7]
Personal Protective Equipment (PPE) for Disposal Operations
Based on the hazard assessment, the following minimum PPE must be worn when handling waste containing this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and change them immediately if contaminated.
-
Eye/Face Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.[10]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure legs and feet are protected with long pants and closed-toe shoes.[15]
-
Respiratory Protection: For weighing or transferring solid material outside of a certified chemical fume hood, or if dust is generated, a NIOSH-approved respirator for particulates (e.g., N95) is required.[16] All routine handling of waste should be performed within a fume hood to minimize inhalation risk.[15]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves its collection as regulated hazardous chemical waste. On-site treatment, such as neutralization, is not recommended due to the unknown hazards of the resulting salt and potential violation of local and federal regulations.[17][18]
Step 1: Designate a Satellite Accumulation Area (SAA)
In accordance with EPA regulations, hazardous waste must be stored at or near its point of generation in a designated Satellite Accumulation Area (SAA).[19][20][21]
-
The SAA must be under the control of laboratory personnel.
-
It should be clearly marked.
-
Keep the SAA uncluttered and store only compatible waste streams together.
Step 2: Select an Appropriate Waste Container
-
Primary Container: Use a chemically-resistant container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE), polypropylene, or glass containers are suitable.
-
Causality: Do not use metal containers. As a carboxylic acid, this compound can corrode metals over time, leading to container failure and a chemical spill.[4][17]
-
The container must be clean and dry before the first addition of waste.
Step 3: Waste Collection and Segregation
-
Solid Waste: Collect unadulterated surplus solid, contaminated weigh boats, or contaminated consumables (e.g., gloves, wipes) in a designated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it as a liquid waste stream. The entire solution is now considered hazardous waste.
Step 4: Label the Waste Container
Proper labeling is a strict regulatory requirement.[19][20] As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The full, unabbreviated chemical name: "this compound" .
-
An accurate listing of all other components and their approximate percentages (e.g., if in a solvent).
-
A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[20] This can be done with words or GHS pictograms.
Step 5: Store the Waste Container
-
Keep the waste container tightly closed at all times, except when actively adding waste.[19] This prevents the release of vapors and protects the container's contents from contamination.
-
Store the container in your designated SAA.
-
Ensure the container is placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 6: Arrange for Disposal
-
Do not allow waste to accumulate for more than 12 months in an SAA, and do not exceed the 55-gallon SAA limit.[19][21]
-
When the container is full or ready for removal, contact your institution's Environmental Health & Safety (EHS) office.[19]
-
Follow your EHS office's specific procedures for requesting a waste pickup. They will transport the waste to a central accumulation area before it is removed by a licensed hazardous waste disposal vendor.[20]
Spill Management Procedures
In the event of a small-scale spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate (If Necessary): For large spills or if significant dust is generated outside of a fume hood, evacuate the area and contact EHS.[15]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Containment & Cleanup (Solid Spill):
-
Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the dust from becoming airborne.[5]
-
Carefully sweep the material into a designated waste container. Do not dry sweep in a manner that creates dust. Use a plastic dustpan.
-
Label the container as hazardous waste with the chemical's name.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a mild soap and water solution.
-
Collect all cleanup materials (gloves, wipes, absorbent) in the same hazardous waste container.
-
-
Disposal: Manage the spill debris as hazardous waste according to the protocol in Section 3.
Visual Workflow and Logic Diagrams
To clarify the decision-making process and safety principles, the following diagrams have been generated.
Caption: Disposal workflow for this compound.
Caption: Chemical waste stream incompatibility chart.
References
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, experience-driven protocols for handling 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid, a compound that, while not extensively characterized publicly, belongs to chemical families—oxadiazoles and carboxylic acids—with well-understood hazard profiles. Our primary objective is to create a self-validating system of safety that protects researchers while ensuring the integrity of our work.
Foundational Risk Assessment: A Profile Based on Analogs
Data from analogous oxadiazole and benzoic acid derivatives indicate a consistent pattern of potential health effects.[2][3][4][5][6] We must therefore assume this compound presents similar risks.
| Potential Hazard | Classification | Rationale & Primary Exposure Route | Source Analog(s) |
| Serious Eye Irritation/Damage | Category 1 / 2A | Fine powders can easily become airborne and contact the eyes, causing significant irritation or damage.[7] Carboxylic acids are known to be corrosive to eye tissue. | Benzoic acid, 1,2,5-Oxadiazole-3-carboxylic acid[3][5][6] |
| Skin Irritation | Category 2 | Direct contact with the solid or solutions can cause skin irritation. Prolonged contact may lead to more severe effects. | 4-(1,2,4-Oxadiazol-3-yl)benzoic acid[4] |
| Respiratory Irritation | STOT SE 3 | Inhalation of airborne dust is a primary risk when handling the solid compound.[1] This can lead to irritation of the respiratory tract. | 4-(1,2,4-Oxadiazol-3-yl)benzoic acid[4] |
| Harmful if Swallowed | Acute Toxicity 4 | Accidental ingestion could be harmful. This underscores the importance of hygiene and preventing hand-to-mouth contact. | 4-(1,2,4-Oxadiazol-3-yl)benzoic acid[4] |
| Target Organ Toxicity | STOT RE 1/2 | Prolonged or repeated exposure, particularly via inhalation, may pose a risk of damage to specific organs, such as the lungs.[6][8] | Benzoic acid, 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid[6][8] |
The Hierarchy of Controls: Engineering and Administrative Safeguards
Personal Protective Equipment (PPE) is the final, critical barrier between you and a potential hazard. It must be used in conjunction with more fundamental safety measures.
-
Engineering Controls (First Line of Defense): Always handle solid this compound and prepare its solutions inside a certified chemical fume hood.[2][4] The fume hood's constant airflow is the most effective way to prevent inhalation of dusts and vapors. Ensure that an eyewash station and safety shower are immediately accessible.[3][9]
-
Administrative Controls (Procedural Safety): Never work alone. Ensure you are fully trained on the specific procedures for this compound. Wash hands and forearms thoroughly after handling, even if gloves were worn.[2][4][10] Prohibit eating, drinking, or smoking in the laboratory area.[4][5]
Mandatory PPE Protocol: A Multi-Layered Defense
The selection of PPE is not a static choice but a dynamic one, dictated by the specific task. The following protocol outlines the minimum requirements.
Primary Barrier: Dermal and Body Protection
Your skin and clothing are the most likely surfaces to come into accidental contact with the chemical.
-
Lab Coat: A clean, flame-retardant lab coat with long sleeves and a fully buttoned front is mandatory.[7] This provides a removable barrier in case of a spill. For tasks involving larger quantities or significant splash potential, supplement with a chemical-resistant apron.[9][11]
-
Gloves: Gloves are essential to prevent skin contact.[12] Nitrile gloves provide adequate protection for handling the solid and for incidental splashes with many common solvents.[11] However, when preparing solutions, the choice of glove must be compatible with the solvent. Never wear compromised gloves; inspect for tears or punctures before each use.
| Solvent | Recommended Glove Material | General Guidance |
| Dimethyl Sulfoxide (DMSO) | Nitrile (double-gloving recommended) | Use thicker (e.g., 8 mil) nitrile gloves. Change frequently as DMSO can facilitate skin absorption of chemicals. |
| Ethanol / Methanol | Nitrile | Standard nitrile gloves offer good protection against splashes. |
| Dichloromethane (DCM) | Fluorinated Rubber (Viton®) | Nitrile gloves provide very poor protection against DCM. Avoid use. |
| N,N-Dimethylformamide (DMF) | Butyl Rubber | Nitrile gloves are not recommended for prolonged contact with DMF. |
Critical Shielding: Eye and Face Protection
Eye protection is non-negotiable due to the high risk of serious, irreversible damage from chemical powders or splashes.[3][6]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that form a seal around the eyes, protecting from airborne particles and splashes from all angles.[7][11]
-
Face Shield: When handling larger quantities (>1g) of the solid, preparing concentrated stock solutions, or performing any operation with a heightened risk of splashing, a full-face shield must be worn over your chemical splash goggles.[7][11] This provides a secondary layer of protection for your entire face.
Inhalation Hazard Mitigation: Respiratory Protection
The fine, powdered nature of this compound makes inhalation a significant risk.[1]
-
Respirator: Any procedure that could generate dust—such as weighing, transferring solids, or cleaning spills—requires respiratory protection. A NIOSH-approved N95 (or EN 149-equivalent FFP2) disposable particulate respirator is the minimum requirement.[3][9][13] Ensure you are properly fit-tested for the model you use. For operations with a higher potential for aerosolization, a full-face respirator with particulate cartridges may be necessary.[11][14]
Step-by-Step PPE Workflow
The order in which you don and doff your PPE is critical to prevent cross-contamination.
Donning (Putting On) Procedure
-
Attire: Confirm you are wearing long pants and closed-toe shoes.[7]
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator: If required for the task, perform a seal check and put on your respirator now.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, add the face shield.
-
Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) Procedure
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hand. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the straps. Avoid touching the front surfaces.
-
Lab Coat: Unbutton and remove your lab coat, folding it so the contaminated exterior is folded inward.
-
Respirator: Remove your respirator by the straps.
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water. [2]
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for a given task.
Caption: PPE selection workflow based on task-specific hazards.
Emergency Protocols & Decontamination
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | Immediate First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][10] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9][10] Seek medical attention if irritation develops or persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe and easy to do so.[3][10] Seek immediate medical attention from an ophthalmologist.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[5][10] |
Any PPE that is contaminated must be carefully removed and disposed of as hazardous waste. Non-disposable items like face shields and goggles should be decontaminated according to your institution's established protocols.
Disposal Plan
All materials contaminated with this compound, including used gloves, disposable respirators, bench paper, and the chemical itself, must be disposed of as hazardous chemical waste.[8] Collect these materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.[9][10]
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- 5-(piperidin-3-yl)-1,3,4-oxadiazole - AK Scientific, Inc. AK Scientific, Inc.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
